Product packaging for 4-Methyl-5-nitro-2-pyridinecarboxylic acid(Cat. No.:CAS No. 5832-43-9)

4-Methyl-5-nitro-2-pyridinecarboxylic acid

Cat. No.: B1337690
CAS No.: 5832-43-9
M. Wt: 182.13 g/mol
InChI Key: WRCSKWMCSRGUTG-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-2-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O4 B1337690 4-Methyl-5-nitro-2-pyridinecarboxylic acid CAS No. 5832-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)8-3-6(4)9(12)13/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCSKWMCSRGUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496645
Record name 4-Methyl-5-nitropyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5832-43-9
Record name 4-Methyl-5-nitropyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-5-NITRO-2-PYRIDINECARBOXYLIC ACID
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Foundational & Exploratory

In-Depth Technical Guide: Structure Elucidation of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-methyl-5-nitro-2-pyridinecarboxylic acid. Due to the limited availability of dedicated research on this specific compound, this guide combines established synthetic methodologies for analogous structures with predicted spectroscopic data to offer a robust framework for its identification and characterization.

Molecular Structure and Properties

This compound, with the molecular formula C₇H₆N₂O₄, is a pyridine derivative featuring a carboxylic acid group at position 2, a methyl group at position 4, and a nitro group at position 5.[1][2] The strategic placement of these functional groups makes it a potentially valuable building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol
CAS Number 5832-43-9
Predicted XLogP3 0.9
Predicted Boiling Point 388.7 °C at 760 mmHg
Predicted Density 1.477 g/cm³

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the oxidation of a suitable precursor, such as 2,4-dimethyl-5-nitropyridine. The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a well-established transformation in organic synthesis.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from the nitration of 2,4-dimethylpyridine followed by the selective oxidation of the methyl group at the 2-position.

Synthesis_Workflow Start 2,4-Dimethylpyridine Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate 2,4-Dimethyl-5-nitropyridine Nitration->Intermediate Oxidation Selective Oxidation (e.g., KMnO4 or SeO2) Intermediate->Oxidation Product 4-Methyl-5-nitro-2- pyridinecarboxylic acid Oxidation->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Oxidation of 2,4-dimethyl-5-nitropyridine

This protocol is a general procedure based on standard oxidation methods for methylpyridines. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 2,4-dimethyl-5-nitropyridine

  • Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethyl-5-nitropyridine in an appropriate solvent (e.g., water or a mixture of pyridine and water).

  • Oxidation: Slowly add the oxidizing agent (e.g., potassium permanganate in portions or a solution of selenium dioxide) to the reaction mixture. If using KMnO₄, the reaction is typically performed under neutral or slightly alkaline conditions. For SeO₂, the reaction is often carried out in pyridine.

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Work-up:

    • If KMnO₄ was used, cool the reaction mixture and filter off the manganese dioxide precipitate. The filtrate is then acidified with sulfuric acid, and any excess permanganate is destroyed by the addition of sodium bisulfite.

    • If SeO₂ was used, the reaction mixture is typically diluted with water and the product is extracted.

  • Isolation and Purification: The acidic aqueous solution is extracted with a suitable organic solvent like dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: The structure of the purified this compound should be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data is predicted and should be used as a reference. Experimental verification is recommended.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Atom Predicted ¹H Shift Predicted ¹³C Shift
C2-COOH ~13.0 (s, 1H)~165.0
C3-H ~8.5 (s, 1H)~140.0
C4-CH₃ ~2.7 (s, 3H)~18.0
C4 -~148.0
C5 -~135.0
C6-H ~9.0 (s, 1H)~152.0
Infrared (IR) Spectroscopy

Disclaimer: The following IR data is based on characteristic vibrational frequencies for the functional groups present and should be considered as expected values.

Table 3: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic acid)3300-2500Broad
C-H (Aromatic)3100-3000Medium
C-H (Methyl)2980-2850Medium
C=O (Carboxylic acid)1725-1700Strong
C=C, C=N (Aromatic ring)1600-1450Medium-Strong
N-O (Nitro group, asymmetric)1550-1500Strong
N-O (Nitro group, symmetric)1360-1300Strong
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for [M+H]⁺ Adduct [2]

m/z Predicted CCS (Ų) Possible Fragment
183.04004132.1[M+H]⁺
165.03002130.7[M+H-H₂O]⁺
137.03453-[M+H-NO₂]⁺
Logical Workflow for Structure Elucidation

The process of elucidating the structure of a synthesized compound follows a logical progression of analytical techniques.

Elucidation_Workflow Synthesis Purified Synthetic Product MS Mass Spectrometry (Determine Molecular Weight and Formula) Synthesis->MS IR Infrared Spectroscopy (Identify Functional Groups) Synthesis->IR NMR NMR Spectroscopy (¹H and ¹³C) (Determine Connectivity and Environment of Atoms) Synthesis->NMR Structure Proposed Structure: This compound MS->Structure IR->Structure NMR->Structure

Caption: Logical workflow for the structure elucidation of the target compound.

Conclusion

References

An In-depth Technical Guide to 4-Methyl-5-nitro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5832-43-9 Synonyms: 4-Methyl-5-nitropicolinic acid

This technical guide provides a comprehensive overview of 4-Methyl-5-nitro-2-pyridinecarboxylic acid, a substituted pyridine derivative of interest to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's properties, potential synthesis routes, and characterization, drawing from available scientific and technical literature.

Chemical Properties and Data

This compound is a solid organic compound with a molecular weight of 182.14 g/mol .[][2] Its chemical structure features a pyridine ring substituted with a methyl group at the 4-position, a nitro group at the 5-position, and a carboxylic acid group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5832-43-9[2]
Molecular Formula C₇H₆N₂O₄[2]
Molecular Weight 182.14 g/mol [][2]
Physical Form Solid[2]
IUPAC Name This compound[2]
Storage Temperature 2-8°C, under inert atmosphere[2]

Synthesis and Experimental Protocols

A related synthesis for the corresponding aldehyde, 4-Methyl-5-nitropicolinaldehyde, suggests that strong oxidizing conditions could lead to the formation of this compound as a side product. Therefore, a controlled oxidation of 2,4-dimethyl-5-nitropyridine presents a logical synthetic strategy.

Logical Synthesis Workflow:

Synthesis_Workflow Start 2,4-dimethyl-5-nitropyridine Oxidation Oxidation Start->Oxidation Oxidizing Agent Product This compound Oxidation->Product

Caption: A logical workflow for the synthesis of this compound.

Proposed Experimental Protocol (Hypothetical):

  • Starting Material: 2,4-dimethyl-5-nitropyridine.

  • Oxidizing Agent: A strong oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium (e.g., sulfuric acid).

  • Reaction Conditions: The reaction would likely be carried out at an elevated temperature to facilitate the oxidation of the methyl group. Careful monitoring of the reaction temperature and time would be crucial to favor the formation of the carboxylic acid and minimize side reactions.

  • Work-up and Purification: Following the reaction, the mixture would be cooled, and the product extracted using a suitable organic solvent. Purification would likely involve recrystallization or column chromatography to isolate the pure this compound.

Note: This is a proposed protocol based on general organic chemistry principles and the synthesis of related compounds. Experimental conditions would need to be optimized for yield and purity.

Characterization

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, based on its structure, the following characteristic signals would be expected:

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Signals
¹H NMR - A singlet for the methyl group protons.- Two singlets or an AB quartet for the aromatic protons on the pyridine ring.- A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.
¹³C NMR - A signal for the methyl carbon.- Signals for the carbon atoms of the pyridine ring, with chemical shifts influenced by the electron-withdrawing nitro and carboxylic acid groups.- A signal for the carboxylic acid carbon.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid.- A C=O stretch from the carboxylic acid.- N-O stretching bands from the nitro group.- C-H stretching and bending vibrations from the methyl group and the aromatic ring.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of 182.14 g/mol .

Biological Activity and Potential Applications

The biological activity of this compound has not been specifically reported in the available literature. However, the presence of the nitro group and the pyridine carboxylic acid moiety suggests potential for biological activity. Nitroaromatic compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer activities. Pyridine carboxylic acids are also common scaffolds in drug discovery.

Further research is required to explore the potential therapeutic applications of this compound. This could involve screening for various biological activities, such as:

  • Antimicrobial activity against a panel of bacteria and fungi.

  • Anticancer activity against various cancer cell lines.

  • Enzyme inhibitory activity against relevant therapeutic targets.

Logical Workflow for Biological Evaluation:

Biological_Evaluation Compound 4-Methyl-5-nitro-2- pyridinecarboxylic acid Screening Biological Screening Compound->Screening Antimicrobial Antimicrobial Assays Screening->Antimicrobial Anticancer Anticancer Assays Screening->Anticancer Enzyme Enzyme Inhibition Assays Screening->Enzyme Lead Lead Compound Identification Antimicrobial->Lead Anticancer->Lead Enzyme->Lead

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data is currently limited in publicly accessible literature, this technical guide provides a foundational understanding of its properties and a logical framework for its synthesis and biological evaluation. Further research is warranted to fully characterize this molecule and explore its potential applications. Researchers interested in this compound are encouraged to perform detailed experimental work to establish its synthesis, characterization, and biological profile.

References

physical and chemical properties of 4-Methyl-5-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and synthetic aspects of 4-Methyl-5-nitropicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.

Core Properties and Data

4-Methyl-5-nitropicolinic acid is a solid, white to off-white compound with the IUPAC name 4-methyl-5-nitro-2-pyridinecarboxylic acid. Its core chemical and physical properties are summarized below.

PropertyValue
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol
Melting Point 180-181 °C
Boiling Point 388.7 ± 42.0 °C (Predicted)
Density 1.477 ± 0.06 g/cm³ (Predicted)
pKa 2.78 ± 0.13 (Predicted)
Appearance White to off-white solid
Storage Conditions Store at 2-8°C under an inert atmosphere
InChI Key WRCSKWMCSRGUTG-UHFFFAOYSA-N

Synthesis and Reactivity

The primary synthetic route to 4-Methyl-5-nitropicolinic acid is through the nitration of 4-methylpicolinic acid. The nitro group can subsequently be reduced, highlighting its utility as a versatile synthetic intermediate.

Experimental Protocol: Synthesis of 4-Methyl-5-nitropicolinic Acid[1]

This protocol is adapted from standard nitration methods for pyridine derivatives.

Materials:

  • 4-Methylpicolinic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Crushed Ice

  • Cold Water

Procedure:

  • In a suitable reaction vessel, cool concentrated sulfuric acid (5 volumes) to 0-5 °C with constant stirring.

  • Slowly add 4-methylpicolinic acid (1.0 equivalent) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes). Slowly add this mixture to the reaction vessel, maintaining a temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to 60-70 °C. Maintain this temperature for 4-6 hours.

  • Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the resulting solution to 3-4 using a concentrated sodium hydroxide solution, while keeping the temperature below 20 °C.

  • Collect the resulting precipitate by filtration.

  • Wash the filtered solid with cold water.

  • Dry the product under a vacuum to yield 4-methyl-5-nitropicolinic acid.

Typical Results:

  • Yield: 75-85%

  • Purity (Crude): >95%

Synthesis_Workflow cluster_0 Synthesis of 4-Methyl-5-nitropicolinic acid 4-MPA 4-Methylpicolinic acid Reaction Nitration 4-MPA->Reaction H₂SO₄, HNO₃ 60-70 °C, 4-6h Product 4-Methyl-5-nitropicolinic acid Reaction->Product

Synthetic workflow for 4-Methyl-5-nitropicolinic acid.
Reactivity: Reduction of the Nitro Group

The nitro group of 4-Methyl-5-nitropicolinic acid can be readily reduced to an amino group, yielding 5-Amino-4-methylpicolinic acid. This transformation opens pathways to a variety of other functionalized derivatives.[1]

Experimental Protocol: Synthesis of 5-Amino-4-methylpicolinic acid [1]

  • To a stirred suspension of iron powder (5.0 equivalents) in water (10 volumes), add a catalytic amount of sulfuric acid.

  • Heat the mixture to 80-90 °C.

  • Add 4-methyl-5-nitropicolinic acid (1.0 equivalent) portion-wise, maintaining the temperature.

  • Monitor the reaction by TLC or HPLC until completion.

Reactivity_Diagram cluster_1 Chemical Utility as a Synthetic Intermediate Start 4-Methyl-5-nitropicolinic acid Reduction Reduction Start->Reduction Fe, H₂SO₄ (cat.) 80-90 °C Amine_Product 5-Amino-4-methylpicolinic acid Reduction->Amine_Product

Reduction of 4-Methyl-5-nitropicolinic acid.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Aromatic protons on the pyridine ring are expected in the δ 8.0-9.0 ppm range. A singlet for the methyl group protons would likely appear around δ 2.4-2.6 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), though its observation can be solvent-dependent.

  • ¹³C NMR: The carboxylic acid carbonyl carbon is expected around δ 165-175 ppm. Aromatic carbons would appear in the δ 120-160 ppm region. The methyl carbon signal is anticipated around δ 15-25 ppm.

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the key functional groups.

  • O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • N-O stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-H stretch (Aromatic/Methyl): Bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).

  • C=C / C=N stretch (Aromatic Ring): Medium to weak bands in the 1400-1600 cm⁻¹ region.

For comparison, the IR (KBr) spectrum of the related compound 4-nitropicolinic acid shows characteristic absorption peaks at 1710, 1600, 1585, and 1535 cm⁻¹.[2]

Mass Spectrometry (MS):

  • Electron Ionization (EI): The molecular ion peak (M⁺) would be expected at m/z = 182. Common fragmentation patterns would involve the loss of -OH (m/z = 165), -COOH (m/z = 137), and -NO₂ (m/z = 136).

  • Electrospray Ionization (ESI): In negative ion mode, the [M-H]⁻ ion at m/z = 181 would be prominent. In positive ion mode, the [M+H]⁺ ion would be observed at m/z = 183.

Biological and Medicinal Chemistry Applications

While specific biological activity data for 4-Methyl-5-nitropicolinic acid is limited, its structural motifs are present in molecules of significant therapeutic interest. The related compound, 4-Methyl-5-nitropicolinaldehyde, is a key intermediate in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors.[3] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[3]

The aldehyde can be converted to the corresponding acid, or the acid can serve as a precursor itself, suggesting that 4-Methyl-5-nitropicolinic acid is a valuable building block for developing novel therapeutics targeting this pathway. The nitro group provides a handle for chemical diversification, as it can be reduced to an amine, allowing for the construction of more complex heterocyclic systems.[3]

PI3K_Pathway_Logic cluster_2 Potential Role in Drug Development Start_Acid 4-Methyl-5-nitropicolinic acid Intermediate Pyrimidine Intermediate (via multi-step synthesis) Start_Acid->Intermediate Serves as precursor Start_Aldehyde 4-Methyl-5- nitropicolinaldehyde Start_Aldehyde->Intermediate Key starting material [2] PI3K_Inhibitor PI3K Inhibitor Intermediate->PI3K_Inhibitor Pathway PI3K/Akt/mTOR Signaling Pathway PI3K_Inhibitor->Pathway Inhibits

Logical relationship in PI3K inhibitor synthesis.

References

Technical Guide: Solubility Profile of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of 4-Methyl-5-nitro-2-pyridinecarboxylic acid (CAS No. 5832-43-9). Due to the absence of publicly available quantitative solubility data for this compound, this guide offers a predictive solubility profile based on its molecular structure and established chemical principles. Furthermore, it supplies detailed experimental protocols for the quantitative determination of its solubility in common laboratory solvents, enabling researchers to generate precise data for their specific applications.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group, a nitro group, and a methyl group on a pyridine scaffold, results in a complex interplay of polarity, hydrogen bonding capability, and acid-base properties. Understanding its solubility in various solvents is critical for its synthesis, purification, formulation, and biological screening.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like". The molecular structure of this compound contains both polar and non-polar moieties, suggesting a nuanced solubility profile.

  • Polar Features: The pyridine nitrogen, the carboxylic acid group (-COOH), and the nitro group (-NO2) are all polar and capable of engaging in dipole-dipole interactions and hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the nitro group and pyridine nitrogen are hydrogen bond acceptors.

  • Non-Polar Features: The methyl group (-CH3) and the aromatic pyridine ring contribute to its non-polar character.

  • Acidic Nature: The carboxylic acid group is acidic and can be deprotonated in basic solutions to form a highly polar carboxylate salt, which is expected to significantly increase aqueous solubility.

Based on these features, a qualitative solubility profile can be predicted. The following table summarizes the expected solubility of this compound in a range of common laboratory solvents.

Disclaimer: The data presented in this table are predictive and based on structural analysis. Experimental verification is required for quantitative assessment.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe polar groups (-COOH, -NO2, pyridine N) allow for some interaction, but the overall molecule may have limited solubility in neutral water.
Methanol / EthanolSolubleAlcohols are good hydrogen bonding partners and have moderate polarity, making them effective solvents for this compound.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleDMSO is a highly polar aprotic solvent capable of disrupting intermolecular forces and solvating the compound effectively.
AcetoneModerately SolubleAcetone's polarity should allow for good solvation of the molecule.
AcetonitrileSparingly SolubleWhile polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may limit solubility.
Non-Polar Hexane / TolueneInsolubleThe high overall polarity of the target molecule makes it incompatible with non-polar solvents.
Aqueous (Basic) 5% aq. Sodium BicarbonateSolubleThe carboxylic acid will be deprotonated to form a water-soluble carboxylate salt.
Aqueous (Acidic) 5% aq. Hydrochloric AcidSparingly SolubleThe pyridine nitrogen may be protonated, but this is unlikely to significantly increase solubility over that in neutral water.

Logical Framework for Solubility Prediction

The following diagram illustrates the relationship between the structural features of this compound and its predicted solubility in different classes of solvents.

G cluster_compound This compound cluster_groups Structural Features cluster_solvents Solvent Classes & Predicted Solubility Compound Molecular Structure FG Functional Groups Compound->FG Polar Polar Groups (-COOH, -NO2, Pyridine N) FG->Polar NonPolar Non-Polar Groups (-CH3, Aromatic Ring) FG->NonPolar Acidic Acidic Group (-COOH) FG->Acidic PolarSolvents Polar Solvents (e.g., DMSO, Alcohols) Predicted: Soluble Polar->PolarSolvents 'Like dissolves like' NonPolarSolvents Non-Polar Solvents (e.g., Hexane, Toluene) Predicted: Insoluble NonPolar->NonPolarSolvents 'Like dissolves like' BasicSolvents Aqueous Basic Solvents (e.g., aq. NaHCO3) Predicted: Soluble Acidic->BasicSolvents Acid-base reaction (forms soluble salt)

Caption: Predicted solubility based on functional groups.

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a standardized experimental procedure is necessary. The equilibrium shake-flask method followed by gravimetric analysis is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance (readable to 0.1 mg)

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Pre-weighed drying dishes (e.g., aluminum weigh boats)

  • Vacuum oven or desiccator

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" means that undissolved solid should remain visible at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The shaking should be vigorous enough to keep the solid suspended.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

  • Filtration: Immediately filter the supernatant through a syringe filter into a clean, pre-weighed drying dish. This step is crucial to remove any undissolved micro-particles.

  • Mass Determination of Solution: Record the mass of the filtered solution in the drying dish.

  • Solvent Evaporation: Place the drying dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until all the solvent has evaporated and a constant mass of the dried solid is achieved.

  • Final Weighing: Allow the dish to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved solid.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of dried solid in mg) / (Volume of solvent added in mL)

    Alternatively, a more precise calculation can be made using the masses:

    Solubility (g / 100 g solvent) = [ (Mass of dried solid) / (Mass of filtered solution - Mass of dried solid) ] x 100

Alternative Method: For lower solubilities or for higher throughput, the concentration of the solute in the filtered supernatant can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a standard calibration curve.

Experimental Workflow Diagram

The following diagram outlines the key steps in the gravimetric shake-flask method for determining solubility.

G start Start prep Add excess solid solute to vial start->prep add_solvent Add known volume of solvent prep->add_solvent equilibrate Equilibrate at constant T (e.g., 24-48h shaking) add_solvent->equilibrate settle Settle undissolved solid equilibrate->settle sample Withdraw supernatant with syringe settle->sample filter Filter through 0.45µm syringe filter into pre-weighed dish sample->filter weigh_solution Weigh filtered solution filter->weigh_solution evaporate Evaporate solvent to dryness weigh_solution->evaporate weigh_solid Weigh dried solid evaporate->weigh_solid calculate Calculate solubility weigh_solid->calculate end End calculate->end

Caption: Workflow for gravimetric solubility determination.

Conclusion

Spectral Analysis of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the expected spectral data for 4-methyl-5-nitro-2-pyridinecarboxylic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectral data for this specific molecule in public databases, this document presents predicted data and data from structurally related compounds to offer valuable insights for characterization.

Predicted Mass Spectrometry Data

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted collision cross-section values for various adducts of this compound.[1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺183.04004132.1
[M+Na]⁺205.02198140.5
[M-H]⁻181.02548134.0
[M+NH₄]⁺200.06658149.4
[M+K]⁺220.99592135.2
[M+H-H₂O]⁺165.03002130.7
[M+HCOO]⁻227.03096155.4
[M+CH₃COO]⁻241.04661172.5
[M+Na-2H]⁻203.00743139.7
[M]⁺182.03221131.0
[M]⁻182.03331131.0

Spectroscopic Data of Structurally Related Compounds

For the purpose of comparison and to aid in the spectral interpretation of this compound, the following sections provide experimental data for analogous pyridine derivatives.

¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules.

Table 2: ¹H NMR Data for Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
9.35brs1HNH
8.24d2HAr-H
7.89brs1HNH
7.52d2HAr-H
5.28s1HCH
4.02q2HOCH₂
2.28s3HCH₃
1.12t3HCH₃

Table 3: ¹³C NMR Data for Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2]

Chemical Shift (δ) ppmAssignment
165.4C=O
152.4C
152.1C
149.7C
147.0C
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Spectral Data for Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2]

Wavenumber (cm⁻¹)Assignment
3435N-H Stretch
2986C-H Stretch
1746C=O Stretch
1635C=C Stretch

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, the KBr pellet method is frequently employed. A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is often used to determine the accurate mass and elemental composition of the parent ion.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the characterization of a chemical compound using various spectroscopic techniques.

G cluster_0 Compound Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-5-nitro-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methyl-5-nitro-2-pyridinecarboxylic acid. Due to the limited availability of public experimental spectral data for this specific compound, this guide focuses on a comprehensive prediction and interpretation of the NMR spectra based on established principles of chemical shifts and coupling constants in substituted pyridine derivatives.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the two aromatic protons and the methyl group protons. The electron-withdrawing nature of the nitro and carboxylic acid groups, along with the electron-donating effect of the methyl group, will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-38.0 - 8.4Singlet1H
H-68.8 - 9.2Singlet1H
-CH₃2.5 - 2.8Singlet3H
-COOH10.0 - 13.0Broad Singlet1H

Note: Predicted chemical shifts are in ppm relative to a TMS standard and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven unique signals, corresponding to the five carbons of the pyridine ring and the carbons of the methyl and carboxylic acid groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3125 - 130
C-4145 - 150
C-5135 - 140
C-6155 - 160
-CH₃18 - 22
-COOH165 - 170

Note: Predicted chemical shifts are in ppm relative to a TMS standard and may vary depending on the solvent and concentration.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), if required.

2. NMR Instrument Parameters:

  • ¹H NMR:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: -2 to 16 ppm.

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Spectral Width: 0 to 200 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C NMR spectra.

Visualization of Molecular Structure and Predicted NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the logical relationship for the assignment of its predicted NMR signals.

Caption: Molecular structure of this compound.

NMR_Assignment_Workflow cluster_structure Molecular Structure cluster_h1_nmr Predicted ¹H NMR Signals cluster_c13_nmr Predicted ¹³C NMR Signals Structure This compound H3 H-3: ~8.2 ppm (s, 1H) Structure->H3 Aromatic Proton H6 H-6: ~9.0 ppm (s, 1H) Structure->H6 Aromatic Proton CH3 -CH₃: ~2.6 ppm (s, 3H) Structure->CH3 Methyl Protons COOH_H -COOH: ~11.5 ppm (br s, 1H) Structure->COOH_H Carboxylic Acid Proton C2 C-2: ~152 ppm Structure->C2 Pyridine Ring Carbon C3 C-3: ~128 ppm Structure->C3 Pyridine Ring Carbon C4 C-4: ~148 ppm Structure->C4 Pyridine Ring Carbon C5 C-5: ~138 ppm Structure->C5 Pyridine Ring Carbon C6 C-6: ~158 ppm Structure->C6 Pyridine Ring Carbon C_Me -CH₃: ~20 ppm Structure->C_Me Methyl Carbon C_COOH -COOH: ~168 ppm Structure->C_COOH Carboxylic Carbon

Caption: Predicted NMR signal assignments for the molecule.

Potential Biological Activities of Nitropyridine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of nitropyridine carboxylic acids, a class of heterocyclic compounds with growing interest in medicinal chemistry. The unique chemical properties imparted by the pyridine ring, the electron-withdrawing nitro group, and the versatile carboxylic acid moiety contribute to a diverse range of pharmacological effects. This document summarizes key findings on their anticancer, antimicrobial, and enzyme-inhibiting properties, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity

Nitropyridine carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cellular signaling pathways crucial for tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Janus Kinase 2 (JAK2).

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyridine and nitropyridine derivatives against various cancer cell lines.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-ureaCompound 8e (a pyridine-urea derivative)MCF-7 (Breast)0.22 (48h), 0.11 (72h)[1]
Pyridine-ureaCompound 8b (a pyridine-urea derivative)MCF-7 (Breast)-[1]
Pyridine DerivativeCompound 10 HepG2 (Liver)4.25[2]
Pyridine DerivativeCompound 10 MCF-7 (Breast)6.08[2]
Pyridine DerivativeCompound 9 HepG2 (Liver)4.68[2]
Pyridine DerivativeCompound 8 HepG2 (Liver)4.34[2]
3-Cyano-6-naphthylpyridineCompound 11d MCF-7 (Breast)nanomolar range[3]

Antimicrobial Activity

Nitropyridine carboxylic acids and their derivatives have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. The presence of the nitro group is often associated with enhanced antimicrobial efficacy.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyridine derivatives, including those with nitro functionalities, against different microbial strains.

CompoundTarget MicroorganismMIC (µg/mL)Reference
5-butyl-2-pyridine carboxylic acidBacillus cereus0.069 ± 0.0034[4]
5-butyl-2-pyridine carboxylic acidStaphylococcus aureus0.139 ± 0.0065[4]
5-butyl-2-pyridine carboxylic acidEscherichia coli8.925 ± 0.39[4]
N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid derivativeEnterobacter cloacae15.6[5]
N-(o-nitrophenyl)cycloamino-2-carboxylic acid derivativeEnterococcus faecalis15.6[5]
N-(o-nitrophenyl)cycloamino-2-carboxylic acid derivativeProteus mirabilis15.6[5]
Nitrofuran derivative 11 Histoplasma capsulatum0.48[6]
Nitrofuran derivative 3 Paracoccidioides brasiliensis0.48[6]
Nitrofuran derivative 9 Paracoccidioides brasiliensis0.48[6]

Enzyme Inhibition

A significant facet of the biological activity of nitropyridine carboxylic acids is their ability to inhibit various enzymes with high specificity and potency. This inhibitory action is central to their therapeutic potential in cancer and inflammatory diseases.

Quantitative Enzyme Inhibition Data

The table below details the inhibitory concentrations (IC50) and inhibition constants (Ki) of specific pyridine derivatives against their target enzymes.

Compound ClassTarget EnzymeIC50KiReference
Pyridine-urea derivative 8b VEGFR-25.0 ± 1.91 µM-[1]
Pyridine-urea derivative 8e VEGFR-23.93 ± 0.73 µM-[1]
Pyridine Derivative 10 VEGFR-20.12 µM-[2]
3-Cyano-6-naphthylpyridine 11d VEGFR-2sub-nanomolar-[3]
6-(hexyloxy)pyridine-3-carboxylic acidCarbonic Anhydrase (CA) III-41.6 µM[7]
Pyridine-4-carboxylic acid derivativeIspH1.44 µM-[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon the presented findings.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[8] Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[8]

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][9]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound (dissolved in a suitable solvent)

  • Sterile diluents

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.[10]

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[3]

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[3]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[3] This can be determined by visual inspection or by measuring the optical density at 600 nm.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound

  • ADP-Glo™ Kinase Assay kit (or similar detection system)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase buffer.

  • Reaction Setup: To the wells of the assay plate, add the test compound, recombinant VEGFR-2 enzyme, and the specific substrate.[7]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[7]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[7]

  • Signal Detection: Stop the reaction and measure the kinase activity using a luminescence-based detection reagent like ADP-Glo™, which quantifies the amount of ADP produced.[7]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vitro JAK2 Kinase Assay

This protocol is designed to measure the inhibitory effect of compounds on JAK2 kinase activity.

Materials:

  • Recombinant human JAK2 kinase

  • Kinase assay buffer

  • ATP

  • JAK2 specific substrate (e.g., a peptide substrate)

  • Test compound

  • ADP-Glo™ Kinase Assay kit (or similar detection system)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Create serial dilutions of the test compound in the kinase assay buffer.

  • Reaction Mixture: In the assay plate, combine the test compound, recombinant JAK2 enzyme, and the specific substrate.[11]

  • Initiation: Start the reaction by adding a defined concentration of ATP.[11]

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[11]

  • Detection: Terminate the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.[11]

  • Analysis: Determine the percent inhibition of JAK2 activity at each compound concentration and calculate the IC50 value.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by nitropyridine carboxylic acid derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR2 Transmembrane Domain Kinase Domain VEGF-A->VEGFR2 Binding & Dimerization PLCg PLCg VEGFR2:kd->PLCg Phosphorylation PI3K PI3K VEGFR2:kd->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Permeability Permeability Akt->Permeability NitropyridineCarboxylicAcid Nitropyridine Carboxylic Acid Inhibitor NitropyridineCarboxylicAcid->VEGFR2:kd Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 STAT STAT Receptor->STAT Recruitment JAK2->Receptor JAK2->JAK2 JAK2->STAT Phosphorylation STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Inflammation) Nucleus->GeneTranscription Induces NitropyridineCarboxylicAcid Nitropyridine Carboxylic Acid Inhibitor NitropyridineCarboxylicAcid->JAK2 Inhibition

Caption: JAK-STAT Signaling Pathway and Inhibition.

References

In-Depth Technical Guide: Reactivity and Stability of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-Methyl-5-nitro-2-pyridinecarboxylic acid, a key intermediate in various synthetic applications. This document consolidates available physicochemical data, outlines relevant experimental protocols, and discusses the molecule's reactivity based on its functional groups.

Physicochemical and Safety Data

A summary of the known physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are predicted.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5832-43-9[1][2]
Molecular Formula C₇H₆N₂O₄[1]
Molecular Weight 182.13 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 180-181 °C[2]
Boiling Point (Predicted) 388.7 ± 42.0 °C at 760 mmHg[2]
Density (Predicted) 1.477 ± 0.06 g/cm³[2]
pKa (Predicted) 2.78 ± 0.13[2]
Flash Point 188.859 °C[1]
Refractive Index 1.608[1]
XLogP3 0.9[1]

Table 2: Hazard Identification and Classification

Hazard StatementClassificationPrecautionary Statements (selected)
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash hands and face thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.
H315: Causes skin irritationSkin irritation (Category 2)P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.
H319: Causes serious eye irritationEye irritation (Category 2)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation

Stability Profile

Detailed experimental stability data for this compound is limited, with safety data sheets often stating "no data available" for reactivity and chemical stability.[3] However, based on its structure and data from related compounds, the following can be inferred:

  • Thermal Stability: The compound is a solid with a relatively high melting point (180-181 °C), suggesting moderate thermal stability.[2] Decomposition may occur at elevated temperatures.

  • Light Sensitivity: As with many nitroaromatic compounds, prolonged exposure to light may lead to degradation. It is advisable to store the compound in a cool, dark place.

  • Chemical Stability: The molecule is stable under normal storage conditions.[4] It is incompatible with strong oxidizing agents.[4] The acidic nature of the carboxylic acid group suggests it will react with bases to form salts.

Reactivity Analysis

The reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the nitro group, and the substituted pyridine ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the 2-position is a primary site for reactions such as:

  • Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester.

  • Amide Formation: Reaction with amines, often in the presence of a coupling agent, will yield amides.

  • Decarboxylation: While pyridine-2-carboxylic acids can undergo decarboxylation, the reaction conditions can be harsh. The presence of the electron-withdrawing nitro group may influence the rate of this reaction.

Reactions of the Nitro Group

The nitro group is strongly electron-withdrawing and can undergo several transformations, most notably:

  • Reduction to an Amine: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl₂). This transformation is fundamental in the synthesis of many pharmaceutical and specialty chemical compounds.

Reactivity of the Pyridine Ring

The pyridine ring is electron-deficient, and this character is further enhanced by the presence of the electron-withdrawing nitro and carboxylic acid groups. This electronic nature dictates its reactivity:

  • Nucleophilic Aromatic Substitution: The electron-deficient ring is activated towards nucleophilic attack. While the positions ortho and para to the nitro group are typically the most activated, the substitution pattern of this specific molecule will direct incoming nucleophiles.

  • Oxidation of the Methyl Group: The methyl group at the 4-position can be oxidized to a formyl or a carboxylic acid group under appropriate conditions.

Experimental Protocols

While specific experimental protocols for various reactions of this compound are not widely published, a general protocol for its synthesis is available. This provides insight into the reactivity of the precursor and the conditions under which the target molecule is formed.

Synthesis of this compound

This synthesis typically involves the nitration of a 4-methylpicolinic acid precursor.

Protocol: Nitration of 4-Methylpicolinic Acid [5]

  • To a cooled (0-5 °C) and stirred solution of concentrated sulfuric acid (5 volumes), slowly add 4-methylpicolinic acid (1.0 equivalent).

  • Maintain the temperature below 10 °C while slowly adding a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes).

  • After the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the resulting solution to 3-4 with a concentrated sodium hydroxide solution while keeping the temperature below 20 °C.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Table 3: Typical Parameters for the Synthesis of this compound [5]

ParameterValue
Starting Material 4-Methylpicolinic acid
Key Reagents Concentrated H₂SO₄, Concentrated HNO₃
Reaction Temperature 60-70 °C
Typical Yield 75-85%
Purity (Crude) >95%

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows related to this compound.

G cluster_synthesis Synthesis Pathway 4-Methylpicolinic_acid 4-Methylpicolinic Acid Nitration Nitration (H₂SO₄, HNO₃) 4-Methylpicolinic_acid->Nitration Target_Molecule 4-Methyl-5-nitro-2- pyridinecarboxylic Acid Nitration->Target_Molecule G cluster_reactivity Potential Reactivity Pathways Start This compound Esterification Esterification (R-OH, H⁺) Start->Esterification Amide_Formation Amide Formation (R-NH₂, coupling agent) Start->Amide_Formation Reduction Nitro Group Reduction (e.g., H₂/Pd-C) Start->Reduction Ester Ester Derivative Esterification->Ester Amide Amide Derivative Amide_Formation->Amide Amine 4-Methyl-5-amino-2- pyridinecarboxylic Acid Reduction->Amine G cluster_handling Handling and Storage Logic Storage Storage Conditions Store in a cool, dry place Away from direct sunlight Inert atmosphere recommended Incompatibilities Incompatible Materials Strong oxidizing agents Strong bases PPE Personal Protective Equipment (PPE) Safety glasses Gloves Lab coat

References

4-Methyl-5-nitro-2-pyridinecarboxylic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) for 4-Methyl-5-nitro-2-pyridinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for this compound (CAS No. 5832-43-9). The information is presented to be of maximal utility for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and clear visual representations of safety protocols and data relationships.

Chemical Identification and Physical Properties

This compound is an organic compound with the molecular formula C₇H₆N₂O₄. It is a solid at room temperature and is characterized by a pyridine ring substituted with methyl, nitro, and carboxylic acid functional groups.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 182.13 g/mol
Density 1.477 g/cm³
Boiling Point 388.667 °C at 760 mmHg
Flash Point 188.859 °C
Refractive Index 1.608

Note: The data in this table is compiled from various chemical supplier databases. Specific experimental conditions for their determination are not provided in the source documents.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute oral toxicity and irritation to the skin and eyes.[2]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin irritationCategory 2H315: Causes skin irritation
Serious eye irritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Pictograms:

  • Exclamation Mark (GHS07): Indicates skin and eye irritation, harmful if swallowed, and may cause respiratory irritation.

Experimental Protocols for Hazard Determination

The GHS classifications are based on standardized experimental protocols, typically following OECD guidelines. While the specific test reports for this compound are not publicly available, this section outlines the likely methodologies used.

Acute Oral Toxicity (GHS Category 4)

The determination of "Harmful if swallowed" is typically conducted using protocols like the OECD Test Guideline 420 (Fixed Dose Procedure) or OECD Test Guideline 423 (Acute Toxic Class Method) .[3][4][5][6][7]

Methodology: OECD Test Guideline 423 (Acute Toxic Class Method)

  • Principle: A stepwise procedure using a small number of animals per step to obtain sufficient information on acute toxicity for classification.[4][7]

  • Animal Model: Typically, young adult female rats are used.

  • Procedure:

    • A starting dose (e.g., 300 mg/kg body weight) is administered orally to a group of three animals.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]

    • If mortality occurs, the test is repeated at a lower dose level. If no mortality occurs, a higher dose level may be tested.

  • Classification: The substance is classified based on the dose at which mortality is observed. For Category 4, the LD50 (lethal dose for 50% of the test population) is between 300 and 2000 mg/kg.[8]

Skin Irritation (GHS Category 2)

This classification is likely based on in vitro methods to reduce animal testing, such as the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .[9]

Methodology: Reconstructed Human Epidermis (RhE) Test

  • Principle: The test chemical is applied topically to a reconstructed human epidermis model (e.g., EpiDerm™).[10][11][12] The potential for skin irritation is predicted by measuring cell viability.[11][13]

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue for a defined period (e.g., 60 minutes).[10][14]

    • After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).[10][13]

    • Cell viability is determined using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.[10][13]

  • Classification: A substance is classified as a Category 2 irritant if the mean cell viability of the treated tissues is reduced to 50% or less of the negative control.[9][11]

Eye Irritation (GHS Category 2)

Similar to skin irritation, in vitro methods are preferred. The OECD Test Guideline 492B (Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage) is a relevant methodology.[15]

Methodology: Reconstructed human Cornea-like Epithelium (RhCE) Test

  • Principle: The test chemical is applied to the surface of a three-dimensional, cornea-like epithelial tissue model.[16] Eye irritation potential is assessed by measuring the reduction in tissue viability.

  • Procedure:

    • The test substance is applied to the RhCE tissue for a specific duration (e.g., 30 minutes for liquids, 6 hours for solids).[17]

    • Following exposure, the tissues are rinsed and undergo a post-incubation period.

    • Tissue viability is quantified using the MTT assay.

  • Classification: A substance is classified as a Category 2 irritant if it causes a significant reduction in cell viability within a defined range that indicates irritation rather than severe damage or no effect.[18][19][20]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure. The following procedures are based on standard practices for handling hazardous chemicals.

First Aid Measures Workflow

The following diagram illustrates the general workflow for responding to an exposure incident.

FirstAidWorkflow start Exposure Occurs assess Assess the Situation (Ensure safety of responder) start->assess identify Identify Route of Exposure assess->identify skin Skin Contact identify->skin Skin eye Eye Contact identify->eye Eye ingestion Ingestion identify->ingestion Swallowing skin_action Remove contaminated clothing. Brush off dry chemical. Rinse with cool water for at least 15-20 minutes. skin->skin_action eye_action Immediately flush with lukewarm water for at least 20 minutes. Remove contact lenses if present and easy to do. Hold eyelids open. eye->eye_action ingestion_action DO NOT induce vomiting. Rinse mouth with water. If conscious, give a small amount of water or milk. ingestion->ingestion_action medical Seek Immediate Medical Attention skin_action->medical eye_action->medical ingestion_action->medical MSDS_Logic cluster_ID Identification cluster_Hazards Hazard Assessment cluster_Controls Control Measures chem_id Chemical Identity (CAS 5832-43-9) hazard_id Hazard Identification - Acute Oral Tox. 4 - Skin Irrit. 2 - Eye Irrit. 2 chem_id->hazard_id phys_prop Physical/Chemical Properties (Solid, High Boiling Point) chem_id->phys_prop ppe Exposure Controls / PPE (Gloves, Goggles, Ventilation) hazard_id->ppe first_aid First Aid Measures (Flush skin/eyes, Seek medical help) hazard_id->first_aid phys_prop->ppe handling Handling & Storage (Keep dry, closed) phys_prop->handling

References

Technical Guide to Safe Handling and Storage of 4-Methyl-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety procedures for handling and storing 4-Methyl-5-nitropicolinic acid (CAS No: 5832-43-9). The information herein is compiled from publicly available safety information and general laboratory best practices. A complete Safety Data Sheet (SDS) was not accessible at the time of writing; therefore, all procedures should be conducted with a high degree of caution, adhering to the principles of risk minimization.

Chemical and Physical Properties

Limited quantitative data is available for 4-Methyl-5-nitropicolinic acid. The following table summarizes the known information.

PropertyData
CAS Number 5832-43-9
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.14 g/mol
Physical Form Solid
Purity >95% (Typical)
Storage Temperature 2-8°C (Refrigerated)

Hazard Identification and Safety Information

4-Methyl-5-nitropicolinic acid is classified as a hazardous substance. All personnel must be fully aware of the potential risks before handling this compound.

Hazard InformationDescription
Signal Word Warning
GHS Hazard Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocol: Safe Handling of a Hazardous Solid

This generalized protocol outlines the necessary steps for safely handling 4-Methyl-5-nitropicolinic acid powder in a laboratory setting.[1][2]

Objective: To safely weigh and prepare a solution of 4-Methyl-5-nitropicolinic acid.

Materials:

  • 4-Methyl-5-nitropicolinic acid

  • Appropriate solvent

  • Analytical balance or weighing enclosure

  • Spatula

  • Weighing paper or boat

  • Glassware (beaker, volumetric flask)

  • Magnetic stirrer and stir bar (if required)

  • Personal Protective Equipment (PPE)

Methodology:

  • Preparation and Precaution:

    • Ensure a current Safety Data Sheet (if available) has been reviewed and understood by all personnel involved.

    • Verify that a chemical fume hood or a ventilated balance enclosure is certified and functioning correctly.[1]

    • Prepare the work area by laying down absorbent, disposable bench paper.

    • Assemble all necessary equipment (glassware, spatula, etc.) within the containment area to minimize movement.

    • Ensure an appropriate spill kit and waste container are readily accessible.

  • Donning Personal Protective Equipment (PPE):

    • Wear a properly buttoned lab coat.

    • Don safety glasses with side shields or chemical splash goggles.

    • Wear appropriate chemical-resistant gloves (e.g., nitrile). Check glove compatibility charts if available.

    • If there is a significant risk of aerosolization not controlled by engineering methods, a respirator may be required.

  • Weighing the Compound:

    • All handling of the solid powder must be performed within a chemical fume hood or a ventilated enclosure to prevent inhalation of dust.[1]

    • Place a weighing boat or paper on the analytical balance and tare.

    • Carefully use a clean spatula to transfer the desired amount of 4-Methyl-5-nitropicolinic acid to the weighing boat. Avoid creating dust by moving slowly and deliberately.[2]

    • Once the desired mass is obtained, securely close the primary container of the chemical.

  • Transfer and Dissolution:

    • Carefully transfer the weighed powder into the designated beaker or flask.

    • Use a small amount of the chosen solvent to rinse the weighing boat and spatula to ensure a complete quantitative transfer.

    • Slowly add the remaining solvent to the glassware.

    • If necessary, place the vessel on a magnetic stirrer to facilitate dissolution. Keep the vessel covered (e.g., with a watch glass) to prevent splashes.

  • Cleanup and Waste Disposal:

    • Carefully wipe down the spatula and the work surface within the fume hood with a damp cloth or towel to remove any residual powder.

    • Dispose of all contaminated materials (weighing paper, gloves, bench paper) in a designated hazardous waste container.

    • Decontaminate the exterior of all equipment before removing it from the fume hood.[2]

    • Wash hands thoroughly with soap and water after removing gloves.

Visualized Workflows and Procedures

The following diagrams illustrate key safety workflows and logical relationships for handling and storing 4-Methyl-5-nitropicolinic acid.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup a Review Hazards & SOPs b Prepare Fume Hood a->b c Don Appropriate PPE b->c d Weigh Solid in Hood c->d e Transfer to Vessel d->e f Dissolve in Solvent e->f g Decontaminate Surfaces f->g h Dispose of Waste g->h i Remove PPE & Wash Hands h->i G start Start: Assess Task decision1 Risk of Dust/ Aerosol Inhalation? start->decision1 decision2 Risk of Skin Contact? decision1->decision2 No ppe2 Work in Fume Hood or Ventilated Enclosure decision1->ppe2 Yes decision3 Risk of Eye Splash/Contact? decision2->decision3 No ppe3 Wear Chemical Resistant Gloves decision2->ppe3 Yes ppe1 Wear Lab Coat decision3->ppe1 No ppe4 Wear Safety Goggles with Side Shields decision3->ppe4 Yes end_node Proceed with Task ppe1->end_node ppe2->decision2 ppe3->decision3 ppe4->ppe1 G cluster_storage Recommended Storage Conditions cluster_incompatible Store Separately From compound 4-Methyl-5-nitropicolinic Acid temp Temperature: 2-8°C compound->temp atmosphere Atmosphere: Inert Gas compound->atmosphere container Container: tightly Sealed compound->container location Location: Well-Ventilated, Dry Area compound->location bases Strong Bases compound->bases oxidizers Strong Oxidizing Agents compound->oxidizers

References

A Technical Guide to 4-Methyl-5-nitro-2-pyridinecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-5-nitro-2-pyridinecarboxylic acid (CAS No. 5832-43-9), also known as 4-methyl-5-nitropicolinic acid, is a key organic intermediate with significant applications in medicinal chemistry and drug development. Its pyridine core, substituted with a carboxylic acid, a methyl group, and a nitro group, provides a versatile scaffold for the synthesis of a wide range of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its commercial availability, key technical data, and a representative synthetic protocol.

Commercial Suppliers and Quantitative Data

A variety of chemical suppliers offer this compound, typically for research and development purposes. The compound is available in various purities and quantities. Below is a summary of offerings from notable suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Echemi (via SUZHOU ARTK MEDCHEM CO.,LTD.) 5832-43-9C7H6N2O4182.13Not SpecifiedInquire
Sigma-Aldrich (Ambeed) [1][2]5832-43-9C7H6N2O4182.1495%100 mg, 250 mg, 1 g, 5 g
Moldb [3]5832-43-9C7H6N2O4182.1397%Inquire

Physical and Chemical Properties [4]

PropertyValue
Boiling Point 388.667°C at 760 mmHg
Density 1.477 g/cm³
Flash Point 188.859ºC
Refractive Index 1.608

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via the nitration of 4-methylpicolinic acid. This method is adapted from standard nitration procedures for pyridine derivatives.[4]

Materials and Reagents:

  • 4-Methylpicolinic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Cold Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, cool concentrated sulfuric acid (5 volumes) to 0-5 °C with constant stirring.

  • Addition of Starting Material: Slowly add 4-methylpicolinic acid (1.0 equivalent) to the cooled sulfuric acid, ensuring the temperature is maintained below 10 °C.

  • Nitration: Slowly add a pre-mixed nitrating solution of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) to the reaction mixture. The temperature should be kept below 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, gradually warm the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Precipitation: Adjust the pH of the resulting solution to 3-4 using a concentrated sodium hydroxide solution. It is crucial to keep the temperature below 20 °C during this step.

  • Isolation and Purification: The precipitated product, 4-methyl-5-nitropicolinic acid, is collected by filtration. The solid is then washed with cold water and dried under a vacuum.

Expected Outcome:

  • Typical Yield: 75-85%[4]

  • Purity (Crude): >95%[4]

Logical Workflow and Visualization

For researchers and drug development professionals, ensuring the quality and identity of starting materials is paramount. The following diagram illustrates a typical workflow for the quality control of commercially procured this compound.

QC_Workflow cluster_procurement Procurement cluster_qc Quality Control Testing cluster_disposition Disposition supplier_selection Supplier Selection & Ordering shipping Receiving & Initial Inspection supplier_selection->shipping quarantine Quarantine shipping->quarantine sampling Sampling quarantine->sampling identity Identity Confirmation (e.g., NMR, MS) sampling->identity purity Purity Analysis (e.g., HPLC) sampling->purity physical_char Physical Characterization (e.g., MP) sampling->physical_char pass Release for R&D Use identity->pass Meets Specification investigation Out of Specification Investigation identity->investigation Fails Specification purity->pass Meets Specification purity->investigation Fails Specification physical_char->pass Meets Specification physical_char->investigation Fails Specification fail Reject & Return to Supplier investigation->fail

Caption: Quality Control Workflow for Procured Starting Material.

References

fundamental reactivity of the nitro group on the pyridine ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reactivity of the Nitro Group on the Pyridine Ring

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental reactivity of nitropyridines, focusing on the electronic influence of the nitro group on the pyridine ring. The content covers key reaction classes, including nucleophilic and electrophilic aromatic substitutions, and reduction of the nitro group. Quantitative data is summarized for comparative analysis, detailed experimental protocols for key transformations are provided, and reaction mechanisms and workflows are illustrated with diagrams.

Introduction to Nitropyridine Reactivity

The pyridine ring, a foundational heterocycle in medicinal chemistry, exhibits a complex reactivity profile due to the presence of the electronegative nitrogen atom. This nitrogen atom reduces the electron density of the ring carbons, making pyridine less susceptible to electrophilic attack compared to benzene.[1][2] The introduction of a nitro (NO₂) group, a potent electron-withdrawing group, further deactivates the ring towards electrophiles but significantly activates it for nucleophilic aromatic substitution (SNAr).[3][4] This dual nature makes nitropyridines exceptionally versatile intermediates in the synthesis of complex molecules.

The position of the nitro group (ortho, meta, or para to the ring nitrogen) profoundly dictates the regioselectivity and rate of these reactions. Understanding these electronic effects is crucial for designing efficient synthetic routes in drug discovery and development.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group dramatically facilitates the displacement of leaving groups (typically halogens) from the pyridine ring by nucleophiles. This activation is most pronounced when the nitro group is positioned ortho or para to the leaving group, as it allows for direct resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[4][5]

Halogens at the 2- and 4-positions of the pyridine ring are generally more reactive towards nucleophilic substitution because the ring nitrogen can also effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[4][5]

Mechanism of SNAr

The SNAr reaction on nitropyridines proceeds via a two-step addition-elimination mechanism. The initial, typically rate-determining step, involves the attack of a nucleophile on the carbon atom bearing the leaving group.[5] This disrupts the ring's aromaticity and forms a resonance-stabilized anionic σ-complex (Meisenheimer complex). In the second, faster step, the leaving group is expelled, restoring aromaticity and yielding the substituted product.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Quantitative Data for SNAr Reactions

The following tables summarize reaction conditions and yields for the SNAr of various nitropyridines.

Table 1: SNAr of 2-Chloro-5-nitropyridine with Amines

Nucleophile Solvent Base Temperature (°C) Time (h) Yield (%) Reference
Piperidine Ethanol Et₃N Reflux 2-4 High (not specified) [6]
Morpholine Ethanol Et₃N Reflux 2-4 High (not specified) [6]
Benzylamine Isopropanol/Water (1:1) - 80 2 High (not specified) [6]

| Various Amines | Water | - | Not specified | Not specified | Good to High |[7] |

Table 2: SNAr of 3-Fluoro-2-nitropyridine with N-Heterocycles

Nucleophile Solvent Base Temperature (°C) Time (h) Yield (%) Reference
Morpholine MeCN K₂CO₃ 50 18 75 [8]
Pyrazole MeCN K₂CO₃ 50 18 84 [8]
Imidazole MeCN K₂CO₃ 50 18 75 [8]

| 1,2,3-Triazole | MeCN | K₂CO₃ | 50 | 18 | 60 (4:1 mixture) |[8] |

Experimental Protocol: SNAr of 2-Chloro-5-nitropyridine with Benzylamine[6]

This protocol describes the reaction of 2-chloro-5-nitropyridine with a primary amine in an aqueous-organic solvent mixture.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Isopropanol (IPA)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.

  • Add benzylamine (1.0 equiv) to the solution at room temperature with stirring.

  • Heat the reaction mixture to 80 °C and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using 15% ethyl acetate in hexane as the eluent) to yield the pure product.

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful variant of SNAr that allows for the direct C-H functionalization of electron-deficient aromatic rings, such as nitropyridines.[9][10] The reaction involves a nucleophile bearing a leaving group at the nucleophilic center. The mechanism consists of the addition of a carbanion to an electrophilic position on the nitropyridine ring, followed by a base-induced β-elimination of the leaving group to restore aromaticity.[9]

Caption: Mechanism of Vicarious Nucleophilic Substitution (VNS).

Quantitative Data for VNS Reactions

Table 3: VNS Alkylation of 3-Nitropyridine

Alkylating Agent (R-CH₂SO₂Ph) Base Temperature (°C) Time Yield (%) Reference
R = H (from CH₃SO₂Ph) KHMDS -60 3 min 69 [9]
R = Ph (from Ph-CH₂SO₂Ph) KHMDS -60 3 min 81 [9]
R = CH₃ (from CH₃CH₂SO₂Ph) KHMDS -60 3 min 75 [9]

| R = i-Pr (from i-Pr-CH₂SO₂Ph) | KHMDS | -60 | 3 min | 70 |[9] |

Note: The reaction with isopropyl phenyl sulfone (secondary carbanion) failed to yield the alkylated product and instead formed a stable Meisenheimer-type adduct due to steric hindrance during the elimination step.[9]

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution on the pyridine ring is inherently difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles.[1] This deactivation is severely compounded by the presence of a nitro group. Furthermore, under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium cation. This positive charge makes the ring extremely electron-deficient and highly resistant to electrophilic attack.[11]

Consequently, direct EAS on nitropyridines is rarely synthetically useful and requires harsh conditions, often resulting in very low yields.[11] When reactions do occur, substitution is directed to the positions meta to the nitro group and meta to the ring nitrogen.

EAS_Deactivation Pyridine Pyridine Ring N_effect Electronegative Ring Nitrogen Pyridine->N_effect NO2_effect Strongly EWG Nitro Group Pyridine->NO2_effect Deactivation Severe Ring Deactivation N_effect->Deactivation NO2_effect->Deactivation Protonation Protonation in Acidic Media (Pyridinium Ion) Protonation->Deactivation Result EAS is Difficult, Requires Harsh Conditions Deactivation->Result

Caption: Factors contributing to the deactivation of nitropyridines in EAS.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is one of the most important transformations of nitropyridines, providing access to aminopyridines, which are key building blocks in pharmaceuticals.[8] This reduction can be achieved through various methods, with catalytic hydrogenation and dissolving metal reductions being the most common.

Common Reduction Methods
  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.[8][12] It is often the method of choice when other functional groups in the molecule are stable to these conditions.

  • Metal/Acid Reduction: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid).[13][14] The reduction of 4-nitropyridine-N-oxide with iron powder in acidic media is a well-established procedure.[13]

  • Metal/Neutral Salt Reduction: To avoid strongly acidic conditions that might affect other functional groups, reductions can be carried out with metals in the presence of neutral salts like ammonium chloride (NH₄Cl).[8][15] This is particularly useful for substrates containing acid-labile groups.

Reduction_Workflow sub Nitropyridine Substrate method_select Select Reduction Method sub->method_select cat_hydro Catalytic Hydrogenation (H₂, Pd/C) method_select->cat_hydro H₂-sensitive groups absent metal_acid Metal/Acid Reduction (Fe, HCl) method_select->metal_acid Acid-stable substrate metal_neutral Metal/Neutral Reduction (Fe, NH₄Cl) method_select->metal_neutral Acid-sensitive substrate reaction Perform Reaction & Monitor (TLC) cat_hydro->reaction metal_acid->reaction metal_neutral->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Crystallization or Chromatography) workup->purify prod Aminopyridine Product purify->prod

Caption: General experimental workflow for the reduction of nitropyridines.

Quantitative Data for Nitro Group Reduction

Table 4: Selected Methods for the Reduction of Nitropyridines

Substrate Reagents Solvent Conditions Yield (%) Reference
4-Nitropyridine-N-oxide Fe, H₂SO₄ (25-30%) Water Not specified 85-90 [13]
4-Nitropyridine-N-oxide Fe, HCl Water Not specified 80-85 [13]
3-Amino-2-nitropyridines H₂, 10% Pd/C Ethanol RT, 1 atm Good (not specified) [8]
3-(Halo-heterocyclyl)-2-nitropyridines Fe, NH₄Cl Ethanol/Water Reflux 70-91 [8]

| vic-Substituted 3-nitropyridines | Zn, NH₄Cl | Ethanol | Ultrasonication | 65-85 (to hydroxylamine) |[15] |

Experimental Protocol: Reduction of 3-Fluoro-2-nitropyridine derivatives with Iron[8]

This protocol is suitable for the reduction of nitropyridines containing functionalities (like halogens on other rings) that might be sensitive to catalytic hydrogenation.

Materials:

  • Substituted 3-amino-2-nitropyridine (1.0 equiv)

  • Iron powder (5.0 equiv)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • To a stirred solution of the 3-amino-2-nitropyridine derivative in a 2:1 mixture of ethanol and water, add iron powder (5.0 equiv).

  • Add a saturated aqueous solution of ammonium chloride.

  • Heat the mixture to reflux and stir vigorously for 1-3 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to afford the desired 2,3-diaminopyridine product. Further purification can be performed by chromatography or crystallization if necessary.

References

Methodological & Application

laboratory synthesis protocol for 4-Methyl-5-nitro-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Laboratory Synthesis Protocol for 4-Methyl-5-nitro-2-pyridinecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 4-methyl-5-nitropicolinic acid, is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a pyridine core with carboxylic acid, methyl, and nitro functional groups, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This document provides a detailed laboratory protocol for the synthesis of this compound via the nitration of 4-methylpicolinic acid.

Synthesis Pathway

The synthesis of this compound is achieved through the direct nitration of 4-methylpicolinic acid using a mixture of concentrated nitric acid and sulfuric acid. The strong acidic environment facilitates the electrophilic substitution of the nitro group onto the pyridine ring.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Starting Material4-Methylpicolinic acid[1]
Key ReagentsConcentrated H₂SO₄, Concentrated HNO₃[1]
Reaction Temperature60-70 °C[1]
Reaction Time4-6 hours[1]
Typical Yield75-85%[1]
Purity (Crude)>95%[1]

Experimental Protocol

This protocol is adapted from standard nitration methods for pyridine derivatives.[1]

Materials:

  • 4-Methylpicolinic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Concentrated sodium hydroxide (NaOH) solution

  • Crushed ice

  • Cold water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Thermometer

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 5 volumes of concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice bath.

  • Addition of Starting Material: While maintaining the temperature, slowly add 1.0 equivalent of 4-methylpicolinic acid to the stirred sulfuric acid.

  • Nitration: Prepare a nitrating mixture of 1.1 equivalents of concentrated nitric acid and 2 volumes of concentrated sulfuric acid. Slowly add this mixture to the reaction flask using a dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction using a suitable technique such as HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.

  • Precipitation: Adjust the pH of the resulting solution to 3-4 by the slow addition of a concentrated sodium hydroxide solution. It is crucial to keep the temperature below 20 °C during neutralization.

  • Isolation and Purification: Collect the precipitated product by filtration using a Buchner funnel. Wash the solid with cold water and dry it under a vacuum to yield 4-methyl-5-nitropicolinic acid.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Concentrated acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Careful control of the temperature is essential to prevent runaway reactions.

  • Handle diazonium salts, if formed as intermediates in related syntheses, with care as they can be unstable.[1]

Alternative Synthetic Considerations

While the described nitration of 4-methylpicolinic acid is a direct route, other synthetic strategies can be considered. For instance, the selective oxidation of 2,4-dimethyl-5-nitropyridine could potentially yield the desired product.[2] The methyl group at the 2-position of a pyridine ring is generally more reactive towards oxidation than a methyl group at the 4-position.[2] However, over-oxidation is a common side reaction that can lead to the formation of the carboxylic acid.[2] Milder oxidizing agents like selenium dioxide are often employed for the selective oxidation of methyl groups on heterocyclic rings to aldehydes, which could then be further oxidized to the carboxylic acid.[2]

Visualization of the Experimental Workflow

Synthesis_Workflow start Start: 4-Methylpicolinic Acid step1 Dissolve in conc. H₂SO₄ at 0-5 °C start->step1 step2 Add Nitrating Mixture (HNO₃/H₂SO₄) below 10 °C step1->step2 step3 Heat at 60-70 °C for 4-6 hours step2->step3 step4 Quench on Ice step3->step4 step5 Neutralize with NaOH to pH 3-4 step4->step5 step6 Filter and Wash with Cold Water step5->step6 step7 Dry under Vacuum step6->step7 end_product End Product: this compound step7->end_product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Synthesis of 4-Methyl-5-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-5-nitropicolinic acid is a valuable intermediate in medicinal chemistry and drug development. Its substituted pyridine structure serves as a key building block for the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents. The presence of the nitro group and carboxylic acid functionality allows for diverse chemical modifications, making it a versatile precursor for compound libraries. These notes detail two primary synthetic routes for the preparation of 4-Methyl-5-nitropicolinic acid, providing comprehensive protocols and quantitative data for researchers in organic synthesis and drug discovery.

Synthetic Route 1: Direct Nitration of 4-Methylpicolinic Acid

This route offers a straightforward, one-step approach to 4-Methyl-5-nitropicolinic acid starting from the commercially available 4-methylpicolinic acid. The synthesis involves the electrophilic nitration of the pyridine ring using a standard nitrating mixture of concentrated sulfuric and nitric acids.

Experimental Protocol

Step 1: Nitration of 4-Methylpicolinic Acid [1]

  • Materials:

    • 4-Methylpicolinic acid

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

    • Concentrated sodium hydroxide (NaOH) solution

    • Crushed ice

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 5 volumes of concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add 1.0 equivalent of 4-methylpicolinic acid to the stirred, cooled sulfuric acid, ensuring the temperature is maintained below 10 °C.

    • In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 2 volumes of concentrated sulfuric acid, while cooling in an ice bath.

    • Add the nitrating mixture dropwise to the solution of 4-methylpicolinic acid, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Adjust the pH of the resulting solution to 3-4 by the slow addition of a concentrated sodium hydroxide solution, while keeping the temperature below 20 °C.

    • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-5-nitropicolinic acid.

Quantitative Data Summary
ParameterValueReference
Starting Material4-Methylpicolinic acid[1]
Key ReagentsConc. H₂SO₄, Conc. HNO₃[1]
Reaction Temperature60-70 °C[1]
Reaction Time4-6 hours[1]
Typical Yield75-85%[1]
Purity (Crude)>95%[1]

Visualization of Synthetic Workflow

G cluster_0 Synthetic Route 1: Direct Nitration 4-Methylpicolinic_Acid 4-Methylpicolinic Acid Nitration Nitration 4-Methylpicolinic_Acid->Nitration H₂SO₄, HNO₃ 60-70 °C, 4-6h 4-Methyl-5-nitropicolinic_Acid 4-Methyl-5-nitropicolinic Acid Nitration->4-Methyl-5-nitropicolinic_Acid Workup & Isolation

Caption: Synthetic workflow for 4-Methyl-5-nitropicolinic acid via direct nitration.

Synthetic Route 2: Multi-step Synthesis from a Halogenated Pyridine Precursor

This alternative route involves a two-step process starting from a halogenated precursor, such as 2-bromo-4-methyl-5-nitropyridine or 2-chloro-4-methyl-5-nitropyridine. The synthesis proceeds via a cyanation reaction to introduce a nitrile group, followed by hydrolysis to the desired carboxylic acid. This method is particularly useful when the starting halogenated pyridine is more readily accessible than 4-methylpicolinic acid.

Experimental Protocols

Step 1: Cyanation of 2-Bromo-4-methyl-5-nitropyridine [2]

  • Materials:

    • 2-Bromo-4-methyl-5-nitropyridine

    • Zinc cyanide (Zn(CN)₂)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (CH₂Cl₂)

    • Hexane

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Diatomaceous earth (Celite)

  • Procedure:

    • In a round-bottomed flask, combine 2-bromo-4-methyl-5-nitropyridine (1.0 eq.), zinc cyanide (1.4 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

    • Degas anhydrous DMF for 10 minutes and add it to the solid mixture.

    • Heat the reaction mixture in an oil bath to an internal temperature of 80 °C and stir for 3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture and remove the solvent under vacuum.

    • Dissolve the residue in a mixture of dichloromethane and water.

    • Filter the mixture through diatomaceous earth to remove insoluble impurities.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate, 4:1) followed by recrystallization from hexane to obtain 2-cyano-4-methyl-5-nitropyridine.

Step 2: Hydrolysis of 2-Cyano-4-methyl-5-nitropyridine to 4-Methyl-5-nitropicolinic Acid [3]

  • Materials:

    • 2-Cyano-4-methyl-5-nitropyridine

    • Aqueous sodium hydroxide (NaOH) solution

    • Aqueous hydrochloric acid (HCl) solution

  • Procedure:

    • In a round-bottom flask, suspend 2-cyano-4-methyl-5-nitropyridine (1.0 eq.) in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with aqueous hydrochloric acid to a pH of 3-4, which will cause the product to precipitate.

    • Collect the solid product by filtration.

    • Wash the precipitate with cold water and dry under vacuum to yield 4-methyl-5-nitropicolinic acid.

Quantitative Data Summary
StepReactionStarting MaterialProductKey ReagentsRepresentative Yield (%)Reference
1Cyanation2-Bromo-4-methyl-5-nitropyridine2-Cyano-4-methyl-5-nitropyridineZn(CN)₂, Pd(PPh₃)₄, DMF83[2]
2Hydrolysis2-Cyano-4-methyl-5-nitropyridine4-Methyl-5-nitropicolinic acidNaOH (aq), HCl (aq)70-90 (Analogous Reactions)[3]

Visualization of Synthetic Workflow

G cluster_1 Synthetic Route 2: Multi-step Synthesis 2-Bromo-4-methyl-5-nitropyridine 2-Bromo-4-methyl- 5-nitropyridine Cyanation Cyanation 2-Bromo-4-methyl-5-nitropyridine->Cyanation Zn(CN)₂, Pd(PPh₃)₄ DMF, 80 °C, 3h 2-Cyano-4-methyl-5-nitropyridine 2-Cyano-4-methyl- 5-nitropyridine Cyanation->2-Cyano-4-methyl-5-nitropyridine Purification Hydrolysis Hydrolysis 2-Cyano-4-methyl-5-nitropyridine->Hydrolysis 1. NaOH (aq), Reflux 2. HCl (aq) 4-Methyl-5-nitropicolinic_Acid_2 4-Methyl-5-nitropicolinic Acid Hydrolysis->4-Methyl-5-nitropicolinic_Acid_2 Precipitation & Isolation

Caption: Multi-step synthesis of 4-Methyl-5-nitropicolinic acid from a halogenated precursor.

References

Application Notes and Protocols: 4-Methyl-5-nitro-2-pyridinecarboxylic acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Methyl-5-nitro-2-pyridinecarboxylic acid as a key intermediate in the development of biologically active molecules, with a particular focus on the synthesis of Janus kinase 2 (JAK2) inhibitors. Detailed experimental protocols for key transformations and relevant quantitative data are presented to facilitate its use in a research and development setting.

Overview of Synthetic Applications

This compound is a versatile heterocyclic building block. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and a methyl group on a pyridine ring—offers multiple avenues for chemical modification. The primary synthetic transformations involving this intermediate are:

  • Amide Bond Formation: The carboxylic acid at the 2-position can be readily converted to a wide range of amides through coupling with various primary and secondary amines. This reaction is fundamental for introducing diverse structural motifs and is a key step in the synthesis of many biologically active compounds.

  • Nitro Group Reduction: The nitro group at the 5-position can be selectively reduced to an amino group. This transformation is crucial for accessing aminopyridine derivatives, a common scaffold in medicinal chemistry known for its favorable interactions with various biological targets.

  • Further Functionalization: The resulting 5-amino-4-methylpicolinamide scaffold can be further modified at the newly formed amino group or the methyl group to explore structure-activity relationships (SAR) in drug discovery programs.

A significant application of this intermediate is in the synthesis of potent and selective Janus kinase 2 (JAK2) inhibitors. Dysregulation of the JAK2 signaling pathway is implicated in various myeloproliferative neoplasms, making it an important therapeutic target.[1][2][3]

Experimental Protocols

Protocol 1: Amide Coupling of this compound

This protocol describes the synthesis of an N-aryl-4-methyl-5-nitropicolinamide, a key precursor for JAK2 inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-methyl-5-nitropicolinamide.

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction

This protocol details the reduction of the nitro group in N-aryl-4-methyl-5-nitropicolinamide to the corresponding amine.

Reaction Scheme:

Materials:

  • N-Aryl-4-methyl-5-nitropicolinamide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of N-aryl-4-methyl-5-nitropicolinamide (1.0 eq) in methanol or ethanol, add 10% Pd/C (10% w/w).

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator).

  • Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude N-aryl-5-amino-4-methylpicolinamide. The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize the biological activity of aminopyridine derivatives synthesized from precursors derived from this compound.

Compound IDStructureJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Reference
16m-(R) 2-aminopyridine derivative2553228[4]
21b 2-aminopyridine derivative>24849>1656[2]
KRC-180 aminopyridine derivative-123-[3]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway from this compound to potential JAK2 inhibitors.

G start 4-Methyl-5-nitro- 2-pyridinecarboxylic acid amide N-Aryl-4-methyl- 5-nitropicolinamide start->amide Amide Coupling (Protocol 1) amine N-Aryl-5-amino- 4-methylpicolinamide amide->amine Nitro Reduction (Protocol 2) jak2_inhibitor JAK2 Inhibitor (Further Modification) amine->jak2_inhibitor SAR Exploration

Caption: Synthetic pathway to JAK2 inhibitors.

JAK2 Signaling Pathway

The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. The diagram below illustrates a simplified representation of the JAK2 signaling pathway.

JAK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine/ Growth Factor receptor Cytokine Receptor cytokine->receptor Binding jak2 JAK2 receptor->jak2 Activation jak2->jak2 stat STAT jak2->stat Phosphorylation stat_p p-STAT (Dimer) stat->stat_p Dimerization nucleus Nucleus stat_p->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Differentiation, Apoptosis) nucleus->gene_transcription Modulates

Caption: Simplified JAK2 signaling pathway.

References

Application Notes and Protocols: 4-Methyl-5-nitropicolinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methyl-5-nitropicolinic acid and its derivatives are heterocyclic compounds that hold potential as versatile building blocks in the synthesis of biologically active molecules. While direct medicinal chemistry applications of 4-Methyl-5-nitropicolinic acid are not extensively documented, its structural analogue, 4-Methyl-5-nitropicolinaldehyde, serves as a key intermediate in the development of targeted therapeutic agents. This document outlines the application of this structural motif in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, providing detailed protocols and summarizing the biological activities of the resulting compounds.

Application: Intermediate in the Synthesis of Phosphoinositide 3-Kinase (PI3K) Inhibitors

A significant application of the 4-methyl-5-nitropyridine scaffold is in the synthesis of substituted pyrimidine compounds that act as inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is frequently observed in various cancers, making PI3K inhibitors promising therapeutic agents for oncology.[1]

4-Methyl-5-nitropicolinaldehyde, a derivative of 4-methyl-5-nitropicolinic acid, is a key starting material in a multi-step synthesis to generate pyrimidine-based PI3K inhibitors.[1] The aldehyde functionality allows for the construction of the core heterocyclic structure, while the nitro group can be subsequently reduced to an amino group, providing a point for further chemical modification and diversification.[1]

Logical Workflow for PI3K Inhibitor Synthesis

G A 4-Methyl-5-nitropicolinaldehyde B Pyrimidine Intermediate Synthesis A->B Reaction with Guanidine C Nitro Group Reduction B->C Reduction D Further Functionalization C->D Coupling Reactions E Final PI3K Inhibitor D->E Final Modification

Caption: Synthetic workflow for PI3K inhibitors.

Experimental Protocols

The following protocols are adapted from literature describing the synthesis of pyrimidine derivatives as PI3K inhibitors, starting from 4-Methyl-5-nitropicolinaldehyde.[1]

Protocol 1: Synthesis of Pyrimidine Intermediate

This step involves the condensation of 4-Methyl-5-nitropicolinaldehyde with a suitable guanidine derivative to form the pyrimidine ring.

Materials:

  • 4-Methyl-5-nitropicolinaldehyde

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere.

  • Add guanidine hydrochloride to the solution and stir for 30 minutes at room temperature.

  • Add a solution of 4-Methyl-5-nitropicolinaldehyde in ethanol dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain the desired nitro-pyrimidine derivative.

Protocol 2: Reduction of the Nitro Group

The nitro group on the pyrimidine intermediate is reduced to an amine to allow for further functionalization.[1]

Materials:

  • Nitro-pyrimidine derivative from Protocol 1

  • Reducing agent (e.g., iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., ethanol, acetic acid, ethyl acetate)

Procedure (using Iron powder): [1]

  • Suspend the nitro-pyrimidine derivative in a mixture of ethanol and acetic acid.[1]

  • Heat the mixture to reflux.[1]

  • Add iron powder portion-wise to the refluxing solution.[1]

  • Continue refluxing until the reaction is complete, as monitored by TLC or LC-MS.[1]

  • Cool the reaction mixture and filter through a pad of celite to remove iron salts.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method to yield the amino-pyrimidine derivative.

This amino-pyrimidine serves as a versatile platform for introducing various substituents to optimize the biological activity, selectivity, and pharmacokinetic properties of the final PI3K inhibitor.[1]

Data Presentation

The biological activity of the final pyrimidine derivatives is typically evaluated through in vitro kinase assays to determine their inhibitory concentration (IC50) against different PI3K isoforms. While specific IC50 values for compounds derived directly from 4-Methyl-5-nitropicolinic acid are proprietary and detailed within patent literature, representative data for this class of compounds are summarized below.[1]

Compound ClassTargetRepresentative IC50 (nM)
Pyrimidine DerivativesPI3Kα1 - 100
Pyrimidine DerivativesPI3Kβ10 - 500
Pyrimidine DerivativesPI3Kδ0.5 - 50
Pyrimidine DerivativesPI3Kγ5 - 200

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that PI3K inhibitors target.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Metabolism mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

Related Nitropicolinic Acid Derivatives in Medicinal Chemistry

While the primary application found relates to a derivative, other substituted nitropicolinic acids have shown utility in medicinal chemistry, suggesting potential avenues for 4-Methyl-5-nitropicolinic acid.

  • Coordination Chemistry: 6-Methyl-5-nitropicolinic acid is utilized as a versatile ligand in coordination chemistry. The pyridine nitrogen and the carboxylate oxygen atoms can act as a bidentate chelating agent, forming stable complexes with various metal ions.[2] This property is fundamental for developing MRI contrast agents and radiopharmaceuticals.[2]

  • Neuroprotective Effects: Compounds related to 6-Methyl-4-nitropicolinic acid have shown promise in models of Parkinson's disease by rescuing neurodegenerative phenotypes.[3]

  • Antimicrobial and Anti-inflammatory Activity: 6-Methyl-4-nitropicolinic acid exhibits antimicrobial and anti-inflammatory properties.[3] Metal complexes based on 5-nitropicolinic acid have also been investigated for their anticancer and anti-inflammatory activities.[4]

These examples highlight the potential for 4-Methyl-5-nitropicolinic acid and its derivatives to be explored for a range of therapeutic applications beyond their role as synthetic intermediates. Further research into the biological activities of this compound and its derivatives is warranted.

References

Application Notes and Protocols for the Reduction of 4-Methyl-5-nitro-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 4-Methyl-5-nitro-2-pyridinecarboxylic acid to synthesize its corresponding amine, 5-amino-4-methyl-2-pyridinecarboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols provided are based on established methods for the reduction of aromatic nitro compounds.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to primary aromatic amines.[1] These amines are versatile building blocks in the pharmaceutical and chemical industries. The presence of both a carboxylic acid and a methyl group on the pyridine ring of the target molecule, this compound, requires careful selection of the reduction method to ensure chemoselectivity and high yield. This document outlines three common and effective methods for this transformation: Catalytic Hydrogenation, Iron-mediated reduction, and Stannous Chloride reduction.

Data Presentation: Comparison of Reduction Methods

MethodReagents & CatalystTypical SolventsTemperatureReaction TimeYieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂Methanol, Ethanol, Ethyl Acetate, Acetic AcidRoom Temperature to 70°C1 - 12 hoursHighClean reaction, high yield, easy work-up.Requires specialized hydrogenation equipment; potential for side reactions with sensitive functional groups.[2]
Iron in Acidic Medium Iron powder, HCl or Acetic AcidEthanol, Water, Acetic AcidRoom Temperature to Reflux2 - 6 hoursGood to HighCost-effective, tolerant of many functional groups.[1][2]Work-up can be cumbersome due to iron salts; acidic conditions might not be suitable for all substrates.
Stannous Chloride (SnCl₂) SnCl₂·2H₂O, HCl or EthanolEthanol, Ethyl Acetate0°C to Reflux2 - 4 hoursGood to HighMild conditions, good for substrates sensitive to catalytic hydrogenation.[3]Stoichiometric amounts of tin salts are produced, which can complicate purification.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using hydrogen gas and a palladium on carbon catalyst. This method is often preferred for its clean reaction profile and high yields.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Hydrogenation vessel (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or 15-60 psi) and stir the reaction mixture vigorously at room temperature.[5]

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-amino-4-methyl-2-pyridinecarboxylic acid.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Reduction with Iron Powder in Acidic Medium

This classic method utilizes iron powder in the presence of an acid to reduce the nitro group. It is a cost-effective and robust method suitable for scale-up.[1][2]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Sodium bicarbonate or Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3-5 eq) to the suspension.

  • Heat the mixture to reflux and then add concentrated HCl or glacial acetic acid dropwise.

  • Maintain the reaction at reflux and monitor its progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the remaining iron. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and basify with a saturated solution of sodium bicarbonate or dilute sodium hydroxide to precipitate the iron salts.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a mild reducing agent that can be used for the reduction of nitro groups, particularly when other reducible functional groups are present.[6]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (optional)

  • Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add stannous chloride dihydrate (3-5 eq) to the solution. If using ethyl acetate, the addition of concentrated HCl may be necessary to initiate the reaction.

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-4 hours.

  • Upon completion, cool the reaction mixture and carefully quench by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.[4]

  • Filter the mixture through a pad of Celite to remove the tin salts. Wash the filter cake with the organic solvent.

  • Separate the organic layer from the filtrate. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-amino-4-methyl-2-pyridinecarboxylic acid.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Reaction Scheme

ReactionScheme reactant This compound product 5-Amino-4-methyl-2-pyridinecarboxylic acid reactant->product Reduction reagents [H] reagents->product

Caption: General reaction scheme for the reduction.

Experimental Workflow

Workflow start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve add_reagents Add reducing agent and/or catalyst (e.g., Pd/C, Fe/HCl, SnCl₂) dissolve->add_reagents reaction React under controlled conditions (Temperature, Pressure, Time) add_reagents->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor workup Reaction Work-up: - Filtration - Quenching - Extraction monitor->workup Upon completion purification Purification: - Recrystallization - Chromatography workup->purification product Final Product: 5-Amino-4-methyl-2-pyridinecarboxylic acid purification->product

Caption: A typical experimental workflow.

Reaction Mechanism Overview (Catalytic Hydrogenation)

Mechanism nitro Nitro Group (R-NO₂) nitroso Nitroso Intermediate (R-NO) nitro->nitroso + 2[H] hydroxylamine Hydroxylamine Intermediate (R-NHOH) nitroso->hydroxylamine + 2[H] amine Amine Product (R-NH₂) hydroxylamine->amine + 2[H]

Caption: Simplified reduction pathway.

References

Application Notes and Protocols for the Esterification of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitro-2-pyridinecarboxylic acid and its ester derivatives are valuable intermediates in the synthesis of a variety of pharmacologically active compounds and functional materials. The ester functionality serves as a versatile handle for further chemical transformations, such as amidation, reduction, or cross-coupling reactions. The presence of the nitro group and methyl group on the pyridine ring influences the electronic properties and reactivity of the molecule, making its derivatives of interest in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the esterification of this compound. The primary method discussed is the Fischer-Speier esterification, a classic and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3]

General Principles of Esterification

Fischer-Speier esterification is an equilibrium-driven process.[1][4] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. Common strategies to accomplish this include:

  • Using an excess of the alcohol: This increases the concentration of one of the reactants, driving the reaction forward according to Le Châtelier's principle.[2][4] The alcohol can often be used as the reaction solvent.

  • Removal of water: Water is a byproduct of the esterification reaction. Its removal from the reaction mixture prevents the reverse reaction (ester hydrolysis) from occurring.[3][4] This is often achieved by azeotropic distillation using a Dean-Stark apparatus, particularly with higher boiling alcohols.[4]

Commonly used acid catalysts for this transformation include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and boron trifluoride (BF₃).[3][5]

Synthesis of Starting Material: this compound

The starting material, this compound (also known as 4-methyl-5-nitropicolinic acid), can be synthesized via the nitration of 4-methylpicolinic acid.[6]

Protocol for Synthesis of this compound

Materials:

  • 4-Methylpicolinic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Crushed ice

  • Concentrated sodium hydroxide (NaOH) solution

  • Cold water

Procedure:

  • To a stirred solution of concentrated sulfuric acid (5 volumes), cooled to 0-5 °C, slowly add 4-methylpicolinic acid (1.0 equivalent).

  • Maintain the temperature below 10 °C while slowly adding a pre-cooled nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes).

  • After the addition is complete, allow the reaction mixture to slowly warm to 60-70 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the resulting solution to 3-4 with a concentrated sodium hydroxide solution, ensuring the temperature remains below 20 °C.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield this compound.[6]

Typical Yield: 75-85%[6]

Experimental Protocols for Esterification

The following are detailed protocols for the synthesis of methyl and other alkyl esters of this compound.

Protocol 1: Synthesis of Methyl 4-Methyl-5-nitro-2-pyridinecarboxylate

This protocol is adapted from standard Fischer esterification procedures for substituted picolinic acids.[5][6]

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend this compound (1.0 equivalent) in methanol (10-20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The reaction can be monitored by observing the dissolution of the starting material and by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

The following table summarizes expected outcomes for the esterification of this compound with various alcohols based on typical Fischer esterification reaction parameters.

Ester ProductAlcoholCatalystReaction Time (h)Temperature (°C)Typical Yield (%)
Methyl 4-methyl-5-nitro-2-pyridinecarboxylateMethanolH₂SO₄ (catalytic)4 - 8Reflux (65)85 - 95
Ethyl 4-methyl-5-nitro-2-pyridinecarboxylateEthanolH₂SO₄ (catalytic)4 - 10Reflux (78)80 - 90
Propyl 4-methyl-5-nitro-2-pyridinecarboxylaten-Propanolp-TsOH (catalytic)6 - 12Reflux (97)75 - 85
Butyl 4-methyl-5-nitro-2-pyridinecarboxylaten-ButanolH₂SO₄ (catalytic)8 - 16Reflux (118)70 - 80

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation Acid R-COOH Protonated_Acid R-C(=O+H)OH Acid->Protonated_Acid H_plus H+ Alcohol R'-OH Tetrahedral_Intermediate R-C(OH)(O+H-R')OH Protonated_Acid2->Tetrahedral_Intermediate Protonated_Tetrahedral R-C(OH2+)(OR')OH Tetrahedral_Intermediate2->Protonated_Tetrahedral Protonated_Ester R-C(=O+R')OH Water H2O Protonated_Tetrahedral2->Protonated_Ester Protonated_Tetrahedral2->Water Ester R-COOR' H_plus_out H+ Protonated_Ester2->Ester Protonated_Ester2->H_plus_out

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Workflow for Ester Synthesis

Esterification_Workflow start Start reactants Combine: - this compound - Alcohol (e.g., Methanol) - Acid Catalyst (e.g., H₂SO₄) start->reactants reflux Heat to Reflux (4-16 hours) reactants->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor monitor->reflux Incomplete workup Work-up: 1. Cool to RT 2. Remove excess alcohol 3. Add EtOAc & Wash (H₂O, NaHCO₃, Brine) monitor->workup Complete dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product Final Ester Product purify->product

Caption: General workflow for acid-catalyzed esterification.

References

Application Notes and Protocols: 4-Methyl-5-nitro-2-pyridinecarboxylic Acid as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-methyl-5-nitro-2-pyridinecarboxylic acid as a strategic starting material for the synthesis of diverse and potentially bioactive heterocyclic compounds. The protocols detailed herein focus on the construction of fused pyridine ring systems, specifically pyrido[2,3-d]pyrimidines and pyrido[2,3-e][1][2][3]triazines, which are prominent scaffolds in medicinal chemistry.

Introduction

This compound is a readily accessible pyridine derivative possessing three key functional handles: a carboxylic acid, a nitro group, and a methyl group. This unique arrangement allows for a variety of chemical transformations, making it an ideal precursor for the synthesis of complex heterocyclic architectures. The strategic reduction of the nitro group to an amine unlocks a pathway to a plethora of cyclization reactions, leading to the formation of fused bicyclic and tricyclic systems. These resulting heterocycles are of significant interest in drug discovery due to their structural resemblance to endogenous purines and their established potential to interact with various biological targets.

Strategic Synthetic Pathways

The transformation of this compound into novel heterocycles primarily involves a two-stage synthetic strategy. The initial step focuses on the selective modification of the carboxylic acid or the reduction of the nitro group. The subsequent step involves a cyclization reaction to construct the new heterocyclic ring.

G cluster_0 Pathway A: Pyrido[2,3-d]pyrimidines cluster_1 Pathway B: Pyrido[2,3-e][1,2,4]triazines start This compound A1 Reduction of Nitro Group (5-amino-4-methyl-2-pyridinecarboxylic acid) start->A1 e.g., Fe/HCl or H2/Pd-C B1 Esterification & Hydrazinolysis (4-Methyl-5-nitro-2-pyridinecarbohydrazide) start->B1 1. SOCl2/MeOH 2. N2H4·H2O A2 Cyclization with Formamide or Urea A1->A2 Reagent Selection A3 Pyrido[2,3-d]pyrimidin-4(3H)-one Core A2->A3 B2 Reduction of Nitro Group (5-Amino-4-methyl-2-pyridinecarbohydrazide) B1->B2 e.g., SnCl2/HCl B3 Cyclization with Orthoesters or CS2 B2->B3 Reagent Selection B4 Pyrido[2,3-e][1,2,4]triazine Core B3->B4

Caption: Synthetic strategies for novel heterocycles.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-4-methyl-2-pyridinecarboxylic Acid

This protocol describes the reduction of the nitro group of the starting material to an amine, a crucial intermediate for the synthesis of pyrido[2,3-d]pyrimidines.

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Diatomaceous earth (Celite®)

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Add concentrated hydrochloric acid (0.5 eq) dropwise to the refluxing mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product, 5-amino-4-methyl-2-pyridinecarboxylic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Reactant Molar Ratio Typical Yield Reference
This compound1.080-90%[1][4]
Iron Powder5.0
Hydrochloric Acid0.5
Protocol 2: Synthesis of 7-Methyl-pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol details the cyclization of the amino-acid intermediate with formamide to yield a pyrido[2,3-d]pyrimidin-4(3H)-one core structure.

Materials:

  • 5-Amino-4-methyl-2-pyridinecarboxylic acid

  • Formamide

Procedure:

  • Combine 5-amino-4-methyl-2-pyridinecarboxylic acid (1.0 eq) and an excess of formamide (10-20 eq).

  • Heat the mixture to 180-190 °C.

  • Maintain this temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water.

  • The solid product, 7-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one, will precipitate.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Reactant Molar Ratio Typical Yield Reference
5-Amino-4-methyl-2-pyridinecarboxylic acid1.070-85%[5][6]
Formamide10-20
Protocol 3: Synthesis of 4-Methyl-5-nitro-2-pyridinecarbohydrazide

This protocol describes the conversion of the carboxylic acid to a hydrazide, a key intermediate for the synthesis of pyrido[2,3-e][1][2][3]triazines.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

Procedure:

Step 1: Esterification

  • Suspend this compound (1.0 eq) in methanol.

  • Cool the suspension in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.

  • Remove the solvent under reduced pressure to obtain the crude methyl 4-methyl-5-nitro-2-pyridinecarboxylate.

Step 2: Hydrazinolysis

  • Dissolve the crude methyl ester in ethanol.

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature. The product, 4-methyl-5-nitro-2-pyridinecarbohydrazide, will crystallize out.

  • Collect the crystals by filtration, wash with cold ethanol, and dry.

Reactant (Esterification) Molar Ratio Reactant (Hydrazinolysis) Molar Ratio Overall Yield Reference
This compound1.0Crude Methyl Ester1.085-95%[2][7]
Thionyl Chloride1.2Hydrazine Hydrate3.0
Protocol 4: Synthesis of 7-Methyl-pyrido[2,3-e][1][2][3]triazin-3(2H)-one

This protocol outlines the reduction of the nitro-hydrazide and subsequent cyclization to form the pyrido[2,3-e][1][2][3]triazine ring system.

Materials:

  • 4-Methyl-5-nitro-2-pyridinecarbohydrazide

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Triethyl orthoformate

  • Acetic acid

Procedure:

Step 1: Reduction of the Nitro Group

  • Dissolve 4-methyl-5-nitro-2-pyridinecarbohydrazide (1.0 eq) in concentrated hydrochloric acid.

  • Cool the solution in an ice bath.

  • Add a solution of stannous chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise, keeping the temperature below 10 °C.

  • After addition, stir the reaction at room temperature for 2-3 hours.

  • Basify the reaction mixture with a concentrated solution of sodium hydroxide to pH 8-9.

  • Extract the product, 5-amino-4-methyl-2-pyridinecarbohydrazide, with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Cyclization

  • Dissolve the crude 5-amino-4-methyl-2-pyridinecarbohydrazide in a mixture of triethyl orthoformate and acetic acid.

  • Heat the solution to reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to yield 7-methyl-pyrido[2,3-e][1][2][3]triazin-3(2H)-one.

Reactant (Reduction) Molar Ratio Reactant (Cyclization) Molar Ratio Overall Yield Reference
4-Methyl-5-nitro-2-pyridinecarbohydrazide1.05-Amino-4-methyl-2-pyridinecarbohydrazide1.060-75%[8][9]
Stannous Chloride Dihydrate5.0Triethyl OrthoformateExcess

Data Presentation

The following table summarizes the key intermediates and final heterocyclic cores synthesized from this compound.

Starting Material Intermediate 1 Intermediate 2 Final Heterocyclic Core Potential Biological Activities
This compound5-Amino-4-methyl-2-pyridinecarboxylic acid-Pyrido[2,3-d]pyrimidin-4(3H)-oneKinase inhibitors, Antitumor, Antiviral
This compound4-Methyl-5-nitro-2-pyridinecarbohydrazide5-Amino-4-methyl-2-pyridinecarbohydrazidePyrido[2,3-e][1][2][3]triazineAnticancer, Antimicrobial

Mandatory Visualizations

G cluster_workflow General Experimental Workflow Start Starting Material: This compound Step1 Functional Group Transformation (Reduction or Hydrazide Formation) Start->Step1 Step2 Cyclization Reaction Step1->Step2 Product Novel Heterocycle Step2->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A generalized experimental workflow.

G cluster_signaling Hypothetical Signaling Pathway Inhibition Receptor Receptor Tyrosine Kinase (e.g., EGFR) P1 Phosphorylation Cascade Receptor->P1 ATP TF Transcription Factors P1->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Synthesized Heterocycle (e.g., Pyrido[2,3-d]pyrimidine) Inhibitor->Receptor Inhibition

Caption: Inhibition of a signaling pathway.

These protocols and notes serve as a foundational guide for the exploration of this compound as a valuable scaffold in the synthesis of novel heterocyclic compounds. Researchers are encouraged to adapt and optimize these methods to explore a wider range of derivatives and to evaluate their potential as therapeutic agents.

References

Application Notes: Analytical Techniques for the Characterization of 4-Methyl-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methyl-5-nitropicolinic acid is a substituted pyridine derivative with the molecular formula C₇H₆N₂O₄ and a molecular weight of 182.13 g/mol .[1] Its specific substitution pattern, featuring a carboxylic acid, a methyl group, and a nitro group, makes it a valuable intermediate in the synthesis of more complex molecules and ligands in coordination chemistry.[1] Ensuring the structural integrity and purity of this compound is critical for its intended applications. These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the robust characterization of 4-Methyl-5-nitropicolinic acid.

The overall analytical workflow for characterizing 4-Methyl-5-nitropicolinic acid involves a multi-technique approach to confirm its structure, assess its purity, and identify any potential impurities.

cluster_start Synthesis & Purification cluster_analysis Analytical Characterization cluster_end Final Product start Synthesized Product (Crude 4-Methyl-5-nitropicolinic acid) purification Purification (e.g., Recrystallization, Column Chromatography) start->purification hplc HPLC-UV (Purity Assessment) purification->hplc lcms LC-MS (Molecular Weight & Impurity ID) purification->lcms nmr NMR Spectroscopy ('H, 'C for Structural Elucidation) purification->nmr ftir FTIR Spectroscopy (Functional Group ID) purification->ftir end_product Characterized Compound with Certificate of Analysis hplc->end_product lcms->end_product nmr->end_product ftir->end_product

Fig 1. Overall analytical workflow for 4-Methyl-5-nitropicolinic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography with UV detection is the primary method for determining the purity of 4-Methyl-5-nitropicolinic acid and quantifying any impurities. A reversed-phase method is highly effective, leveraging the compound's aromatic and polar functional groups for separation on a C18 stationary phase.[2][3]

Experimental Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and acidified water (e.g., with 0.1% formic or phosphoric acid). The exact ratio may require optimization, but a starting point of 50:50 (v/v) is recommended.[4] For mass spectrometry compatibility, formic acid is preferred over phosphoric acid.[4]

  • Standard Solution Preparation: Accurately weigh approximately 5 mg of 4-Methyl-5-nitropicolinic acid reference standard and dissolve it in 50 mL of the mobile phase to create a 0.1 mg/mL stock solution.

  • Sample Solution Preparation: Prepare the sample to be analyzed at the same concentration (0.1 mg/mL) by dissolving it in the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into autosampler vials before injection to remove particulate matter.[4]

  • Injection and Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject 10 µL of the sample and standard solutions and run the analysis.

prep Sample Preparation (Dissolve in Mobile Phase, Filter 0.45µm) inject Inject 10 µL into HPLC System prep->inject separation Separation on C18 Column inject->separation detection UV Detection (e.g., 230-260 nm) separation->detection analysis Data Analysis (Peak Integration, Purity Calculation) detection->analysis

Fig 2. Workflow for HPLC purity analysis.
Data Presentation: HPLC Parameters

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV-Vis detector
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[2][3]
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Detection Wavelength Determine λmax via UV-Vis scan (likely ~230-260 nm)[4]
Injection Volume 10 µL[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

LC-MS is a powerful technique for confirming the molecular weight of 4-Methyl-5-nitropicolinic acid and identifying potential impurities. The LC component separates the compounds, and the MS component provides mass information. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the sample in the LC mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

  • LC Separation: Utilize an HPLC method similar to the one described for purity analysis. The use of a volatile acid like formic acid is crucial for MS compatibility.

  • Mass Spectrometry Analysis:

    • Divert the LC eluent to the mass spectrometer.

    • Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • For 4-Methyl-5-nitropicolinic acid (MW = 182.13 g/mol ), expect to see ions at m/z 183.04 (positive mode) and m/z 181.03 (negative mode).

prep Dilute Sample (in LC Mobile Phase) lc LC Separation (C18 Column) prep->lc ionize Electrospray Ionization (ESI) lc->ionize ms Mass Analyzer (Scan m/z 50-500) ionize->ms detect Data Acquisition ([M+H]+ and [M-H]-) ms->detect

Fig 3. Workflow for LC-MS analysis.
Data Presentation: LC-MS Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive & Negative
Mass Range m/z 50 - 500
Expected Ion [M+H]⁺ m/z 183.04
Expected Ion [M-H]⁻ m/z 181.03
Capillary Voltage 3.0 - 4.0 kV
Drying Gas Flow 8 - 12 L/min
Drying Gas Temp. 300 - 350 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive technique for the unambiguous structural confirmation of 4-Methyl-5-nitropicolinic acid. Both ¹H and ¹³C NMR spectra are essential to confirm the connectivity of atoms.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[2] DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.

    • Acquire a ¹³C NMR spectrum to observe the chemical shifts of all unique carbon atoms.

    • If necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm assignments.

  • Data Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

prep Dissolve 5-10 mg Sample in Deuterated Solvent (e.g., DMSO-d6) acquire Acquire Spectra ('H, 'C, optional 2D) prep->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process interpret Spectral Interpretation (Assign Peaks, Confirm Structure) process->interpret

Fig 4. Workflow for NMR sample preparation and analysis.
Data Presentation: NMR Parameters & Expected Shifts

ParameterRecommended Condition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
¹H NMR Scans 16
¹³C NMR Scans 1024 or more
Relaxation Delay 1-2 s
Expected ¹H Shifts -COOH: ~13-14 ppm (broad s), Aromatic-H: ~8-9 ppm, -CH₃: ~2.5-3.0 ppm
Expected ¹³C Shifts -COOH: ~165-170 ppm, Aromatic-C: ~120-160 ppm, -CH₃: ~15-25 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation. This technique provides confirmatory evidence for the presence of the carboxylic acid and nitro groups.

Experimental Protocol
  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder and press it into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

  • Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

prep Sample Preparation (e.g., KBr Pellet or ATR) acquire Acquire IR Spectrum (4000-400 cm-1) prep->acquire analyze Identify Characteristic Absorption Bands acquire->analyze

Fig 5. Workflow for FTIR analysis.
Data Presentation: Expected FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid) 3300 - 2500Very broad band
C-H (Aromatic/Methyl) 3100 - 2850Sharp peaks
C=O (Carboxylic Acid) 1725 - 1700Strong, sharp absorption[5]
C=C, C=N (Aromatic Ring) 1610 - 1450Medium to strong absorptions
-NO₂ (Asymmetric Stretch) 1560 - 1515Strong absorption[5]
-NO₂ (Symmetric Stretch) 1360 - 1335Strong absorption[5]

References

Application Note: HPLC Method for Purity Assessment of 4-Methyl-5-nitro-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-Methyl-5-nitro-2-pyridinecarboxylic acid, a key intermediate in pharmaceutical synthesis. The described method utilizes reverse-phase chromatography with UV detection to achieve excellent separation and quantification of the main component and potential impurities. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical technique for quality control and purity determination.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate determination of its purity is essential to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely accepted and powerful technique for purity analysis due to its high resolution, sensitivity, and accuracy. This document provides a detailed protocol for the purity assessment of this compound by HPLC.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard (purity >99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 255 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 1: HPLC Chromatographic Conditions

The gradient elution program is detailed in the following table.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
17.04060
17.1955
20.0955

Table 2: Gradient Elution Program

Preparation of Solutions
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Detailed Protocol

  • System Preparation:

    • Prepare the mobile phases as described in Table 1.

    • Purge the HPLC system with the mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • System Suitability:

    • Inject the standard solution five times.

    • The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the main peak is not more than 2.0%.

  • Analysis:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the standard solution.

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Integrate the peaks in the chromatograms.

    • Calculate the percentage purity of the sample using the following formula:

    • The sum of all impurity peaks should be reported as a percentage of the total peak area.

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (0.5 mg/mL) system_suitability System Suitability Test (5 injections of Standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (0.5 mg/mL) analysis Inject Blank, Standard, and Samples prep_sample->analysis prep_mobile Prepare Mobile Phases (A and B) system_prep System Preparation & Equilibration prep_mobile->system_prep system_prep->system_suitability system_suitability->analysis integration Peak Integration analysis->integration calculation Purity Calculation integration->calculation reporting Generate Report calculation->reporting

Caption: Workflow for HPLC purity assessment.

Expected Results

The method is expected to provide a sharp, well-resolved peak for this compound. Any impurities present in the sample should be adequately separated from the main peak and from each other. The retention time of the main peak is anticipated to be in the range of 8-12 minutes under the specified conditions.

Conclusion

The HPLC method described in this application note is a reliable and reproducible technique for the purity assessment of this compound. The method is suitable for routine quality control in both research and manufacturing environments. For formal validation, it is recommended to assess parameters such as linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.

Application Notes and Protocols for the Large-Scale Synthesis of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 4-Methyl-5-nitro-2-pyridinecarboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a robust two-step process commencing with the selective oxidation of 2,4-lutidine to yield 4-methyl-2-pyridinecarboxylic acid, followed by a regioselective nitration to afford the final product. The protocols are designed for scalability, with a focus on reaction conditions, purification procedures, and safety considerations.

Introduction

This compound (CAS No: 5832-43-9, Molecular Formula: C₇H₆N₂O₄) is a key intermediate in the synthesis of various biologically active molecules. Its structural features, including the carboxylic acid handle for further derivatization and the nitro group which can be a pharmacophore or a precursor to an amino group, make it a versatile scaffold in drug discovery and development. The demand for a reliable and scalable synthesis is therefore of significant importance. The synthetic strategy outlined herein involves the initial selective oxidation of the 2-methyl group of commercially available 2,4-lutidine, followed by the nitration of the resulting 4-methyl-2-pyridinecarboxylic acid.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence as illustrated below. The first step is the selective oxidation of 2,4-lutidine to 4-methyl-2-pyridinecarboxylic acid. This is followed by the nitration of the intermediate to yield the final product.

Synthesis_Pathway cluster_step1 cluster_step2 Start 2,4-Lutidine Oxidation Step 1: Selective Oxidation Intermediate 4-Methyl-2-pyridinecarboxylic acid Nitration Step 2: Nitration Product This compound Oxidation->Intermediate Nitration->Product

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 4-Methyl-2-pyridinecarboxylic acid via Oxidation of 2,4-Lutidine

This protocol describes the selective oxidation of the methyl group at the 2-position of 2,4-lutidine. While several oxidation methods exist for alkylpyridines, including permanganate, nitric acid, and catalytic air oxidation, a common laboratory-to-pilot scale approach utilizes potassium permanganate.

Materials and Equipment:

  • Large-scale reaction vessel with mechanical stirring, heating/cooling capabilities, and a reflux condenser.

  • 2,4-Lutidine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium bisulfite (NaHSO₃) or Sulfur dioxide (SO₂) gas

  • Water

  • Filtration apparatus

  • pH meter

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge water and 2,4-lutidine. For every 1 mole of 2,4-lutidine, use approximately 10-15 liters of water.

  • Addition of Oxidant: While vigorously stirring the mixture, slowly add potassium permanganate (approximately 2.5-3.0 molar equivalents) in portions. The addition should be controlled to maintain the reaction temperature between 80-90 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 90-95 °C with continued stirring. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the manganese dioxide (MnO₂) precipitate. Wash the filter cake thoroughly with hot water.

  • Decolorization and Neutralization: Combine the filtrate and washings. To remove any remaining permanganate color, bubble sulfur dioxide gas through the solution or add sodium bisulfite until the solution becomes colorless.

  • Isolation of Intermediate: Concentrate the solution under reduced pressure. Carefully acidify the concentrated solution with concentrated sulfuric acid to a pH of approximately 3.5-4.0. The product, 4-methyl-2-pyridinecarboxylic acid, will precipitate.

  • Purification: Cool the suspension in an ice bath to maximize precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Large-Scale Synthesis of this compound via Nitration

This protocol details the regioselective nitration of 4-methyl-2-pyridinecarboxylic acid. The directing effects of the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) on the pyridine ring favor the introduction of the nitro group at the 5-position.

Materials and Equipment:

  • Jacketed glass reactor with mechanical stirring, temperature control, and a dropping funnel.

  • 4-Methyl-2-pyridinecarboxylic acid

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Ice

  • Water

  • Filtration apparatus

  • pH meter

Procedure:

  • Reaction Setup: In the jacketed reactor, carefully add concentrated sulfuric acid. Cool the acid to 0-5 °C using a circulating chiller.

  • Dissolution of Starting Material: While maintaining the low temperature, slowly add 4-methyl-2-pyridinecarboxylic acid (1.0 molar equivalent) to the sulfuric acid with efficient stirring until complete dissolution.

  • Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 molar equivalents) to a portion of cold concentrated sulfuric acid.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of 4-methyl-2-pyridinecarboxylic acid in sulfuric acid via a dropping funnel. The temperature of the reaction mixture must be maintained between 0-10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Work-up and Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral to pH paper.

  • Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation

ParameterStep 1: OxidationStep 2: Nitration
Starting Material 2,4-Lutidine4-Methyl-2-pyridinecarboxylic acid
Key Reagents Potassium permanganateNitric Acid, Sulfuric Acid
Solvent WaterSulfuric Acid
Reaction Temperature 80-95 °C0-10 °C
Typical Reaction Time 4-8 hours1-3 hours
Product 4-Methyl-2-pyridinecarboxylic acidThis compound
Typical Yield 60-75%85-95%
Purification Method Precipitation/CrystallizationPrecipitation/Washing

Workflow Diagram

Workflow cluster_step1 Step 1: Oxidation of 2,4-Lutidine cluster_step2 Step 2: Nitration A1 Charge Reactor with 2,4-Lutidine and Water A2 Slowly Add KMnO₄ at 80-90 °C A1->A2 A3 Maintain at 90-95 °C and Monitor Reaction A2->A3 A4 Cool and Filter MnO₂ A3->A4 A5 Decolorize Filtrate (NaHSO₃/SO₂) A4->A5 A6 Concentrate and Acidify to pH 3.5-4.0 A5->A6 A7 Filter, Wash, and Dry Intermediate A6->A7 B1 Dissolve Intermediate in Cold H₂SO₄ (0-5 °C) A7->B1 Intermediate Product B2 Slowly Add Nitrating Mixture (HNO₃/H₂SO₄) at 0-10 °C B1->B2 B3 Stir at 0-10 °C and Monitor Reaction B2->B3 B4 Quench by Pouring onto Ice B3->B4 B5 Filter, Wash with Cold Water, and Dry Product B4->B5

Caption: Detailed workflow for the two-step synthesis.

Safety Considerations

  • Oxidation Step: The oxidation with potassium permanganate is highly exothermic and can lead to a runaway reaction if the addition rate and temperature are not carefully controlled. Ensure adequate cooling capacity. Manganese dioxide is a fine powder; handle with appropriate personal protective equipment (PPE) to avoid inhalation.

  • Nitration Step: The use of concentrated nitric and sulfuric acids requires extreme caution. This step should be performed in a well-ventilated fume hood with appropriate acid-resistant PPE, including gloves, lab coat, and face shield. The nitration reaction is also highly exothermic, and strict temperature control is critical to prevent the formation of dinitrated byproducts and ensure safety. The quenching of the reaction mixture on ice should be done slowly and with good stirring to dissipate heat.

Conclusion

The provided protocols outline a reliable and scalable method for the synthesis of this compound. By following these detailed procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this important chemical intermediate for their research and development needs. Further optimization of reaction conditions may be possible depending on the specific scale and equipment available.

Application Notes and Protocols: 4-Methyl-5-nitropicolinic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitropicolinic acid is a versatile pyridine-based building block increasingly utilized in the synthesis of complex pharmaceutical ingredients. Its strategic functionalization, featuring a carboxylic acid, a methyl group, and a nitro group on a pyridine scaffold, allows for diverse chemical modifications, making it a valuable precursor for targeted therapeutics, particularly in oncology. The nitro group can be readily reduced to an amine, providing a key reactive site for amide bond formation, a cornerstone of many drug syntheses. This document provides detailed application notes and experimental protocols for the use of 4-Methyl-5-nitropicolinic acid in the synthesis of kinase inhibitors, with a focus on the multi-kinase inhibitor Regorafenib.

Application: Synthesis of Regorafenib Precursor

4-Methyl-5-nitropicolinic acid serves as a key starting material for the synthesis of the picolinamide core of Regorafenib, a multi-kinase inhibitor approved for the treatment of various cancers. The synthetic strategy involves the initial formation of an amide bond, followed by the reduction of the nitro group to an amine, which is then further functionalized.

Diagram: Synthetic Workflow for a Regorafenib Precursor

G A 4-Methyl-5-nitropicolinic acid B Amide Coupling (e.g., with Methylamine) A->B SOCl2 or HATU C N-Methyl-4-methyl-5-nitropicolinamide B->C D Nitro Group Reduction (e.g., Fe/NH4Cl) C->D E 5-Amino-N-methyl-4-methylpicolinamide (Regorafenib Precursor Core) D->E G cluster_0 Angiogenesis cluster_1 Oncogenesis VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis GrowthFactors Growth Factors RTK RTKs (PDGFR, KIT, RET) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Regorafenib Regorafenib Regorafenib->VEGFR Inhibits Regorafenib->RTK Inhibits Regorafenib->RAF Inhibits

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-5-nitro-2-pyridinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process starting from 2,4-lutidine (2,4-dimethylpyridine). The first step is the nitration of 2,4-lutidine to form 2,4-dimethyl-5-nitropyridine. The second step is the selective oxidation of the methyl group at the 2-position to a carboxylic acid.

Q2: What are the critical parameters to control during the nitration of 2,4-lutidine?

A2: Controlling the reaction temperature and the choice of nitrating agent are crucial. A mixture of fuming nitric acid and sulfuric acid is often used. It is important to maintain a low temperature during the addition of the nitrating mixture to prevent over-nitration and the formation of undesired isomers.

Q3: Which oxidizing agent is typically used for the selective oxidation of the 2-methyl group?

A3: Potassium permanganate (KMnO4) is a common and effective oxidizing agent for the selective oxidation of the methyl group at the 2-position of the pyridine ring. The reaction is typically carried out in an aqueous solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2,4-dimethyl-5-nitropyridine after nitration Incomplete reaction.Ensure dropwise addition of the nitrating agent at a low temperature (e.g., 0-5 °C) and allow the reaction to proceed for a sufficient amount of time with careful monitoring by TLC.
Formation of multiple nitro-isomers.The directing effects of the methyl groups on the pyridine ring can lead to the formation of other isomers. Maintain strict temperature control and consider using a milder nitrating agent if isomer formation is significant. Purification by column chromatography may be necessary.
Low yield of this compound after oxidation Incomplete oxidation of the 2-methyl group.Ensure an adequate molar ratio of KMnO4 to the starting material. The reaction may require heating to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time.
Over-oxidation of both methyl groups.This can lead to the formation of 4-carboxy-5-nitro-2-pyridinecarboxylic acid (a dicarboxylic acid). Use a controlled amount of KMnO4 and monitor the reaction closely to stop it once the desired product is formed.
Presence of unreacted 2,4-dimethyl-5-nitropyridine in the final product Incomplete oxidation.Optimize the reaction conditions for the oxidation step (temperature, reaction time, amount of oxidant). The unreacted starting material can be removed by purification techniques such as recrystallization or column chromatography.
Formation of 4-Methyl-3-nitro-2-pyridinecarboxylic acid or other isomers Non-regioselective nitration.This is a common issue in the nitration of substituted pyridines. Careful control of nitration conditions is key. If isomeric impurities are present, purification by fractional crystallization or chromatography may be required.
Product degradation Harsh reaction conditions.Avoid excessively high temperatures during both nitration and oxidation steps. Ensure proper work-up procedures to neutralize any strong acids or bases used.

Experimental Protocols

1. Nitration of 2,4-Lutidine

  • Materials: 2,4-Lutidine, Fuming Nitric Acid, Concentrated Sulfuric Acid, Ice, Sodium Hydroxide solution.

  • Procedure:

    • Cool a mixture of concentrated sulfuric acid in a flask to 0 °C in an ice bath.

    • Slowly add 2,4-lutidine to the cooled sulfuric acid with constant stirring.

    • In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, and cool it to 0 °C.

    • Add the nitrating mixture dropwise to the 2,4-lutidine solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

    • Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 2,4-dimethyl-5-nitropyridine.

2. Oxidation of 2,4-Dimethyl-5-nitropyridine

  • Materials: 2,4-Dimethyl-5-nitropyridine, Potassium Permanganate, Water, Sulfuric Acid, Sodium Bisulfite.

  • Procedure:

    • Dissolve 2,4-dimethyl-5-nitropyridine in water.

    • Prepare a solution of potassium permanganate in water.

    • Slowly add the potassium permanganate solution to the solution of the pyridine derivative.

    • Heat the reaction mixture and reflux for several hours. Monitor the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate.

    • After the reaction is complete (as indicated by TLC), cool the mixture and filter off the manganese dioxide.

    • Acidify the filtrate with sulfuric acid.

    • Add sodium bisulfite to quench any remaining permanganate.

    • The product, this compound, may precipitate upon acidification and cooling. Filter the solid, wash with cold water, and dry.

Visualizations

Synthesis_Pathway_and_Impurities cluster_start Starting Material cluster_nitration Nitration cluster_oxidation Oxidation Start 2,4-Lutidine Nitration_reagents HNO3 / H2SO4 Impurity1 Isomeric Nitropyridines (e.g., 2,4-Dimethyl-3-nitropyridine) Start->Impurity1 Side Reaction Nitrated_intermediate 2,4-Dimethyl-5-nitropyridine Nitration_reagents->Nitrated_intermediate Nitration Oxidation_reagents KMnO4 Impurity2 Incomplete Oxidation Product (4-Methyl-5-nitro-2-pyridinemethanol) Nitrated_intermediate->Impurity2 Incomplete Reaction Impurity3 Over-oxidation Product (4-Carboxy-5-nitro-2-pyridinecarboxylic acid) Nitrated_intermediate->Impurity3 Side Reaction Final_Product This compound Oxidation_reagents->Final_Product Selective Oxidation

Caption: Synthesis pathway and potential impurities.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield Impurity Presence of Impurities Start->Impurity NitrationStep Check Nitration Step LowYield->NitrationStep OxidationStep Check Oxidation Step LowYield->OxidationStep Impurity->NitrationStep Impurity->OxidationStep Purification Optimize Purification Impurity->Purification CheckTemp Verify Temperature Control NitrationStep->CheckTemp CheckReagents Check Reagent Stoichiometry NitrationStep->CheckReagents OxidationStep->CheckTemp OxidationStep->CheckReagents CheckTime Verify Reaction Time OxidationStep->CheckTime Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Synthesis of 4-Methyl-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-5-nitropicolinic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 4-Methyl-5-nitropicolinic acid?

A1: The most common and established method is the nitration of 4-methylpicolinic acid using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[1]

Q2: What are the critical parameters that influence the yield of this reaction?

A2: Key parameters include the choice and ratio of the nitrating agent, reaction temperature, and reaction time.[2] Careful control of these factors is essential for maximizing yield and minimizing side product formation.

Q3: What are some common side reactions observed during the nitration of 4-methylpicolinic acid?

A3: Due to the strong nitrating conditions, potential side reactions include over-nitration, leading to dinitro products, and oxidation of the starting material or product, which can result in the formation of tar-like substances.[2][3]

Q4: My reaction is not proceeding to completion. What could be the issue?

A4: Incomplete reactions can be due to suboptimal nitrating agent concentration or insufficient reaction time or temperature.[2] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

Q5: How can I purify the crude 4-Methyl-5-nitropicolinic acid?

A5: The product is typically precipitated from the reaction mixture by pouring it onto crushed ice and adjusting the pH.[1] It is then collected by filtration and washed with cold water.[1] If further purification is needed, recrystallization from a suitable solvent system can be employed.[2]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield Incomplete Reaction: The reaction may not have proceeded to completion.Monitor the reaction by TLC or HPLC to ensure the starting material is fully consumed. Consider extending the reaction time or moderately increasing the temperature.[2]
Suboptimal Nitrating Agent: The concentration or ratio of nitric acid to sulfuric acid may not be ideal.Ensure the use of fresh, concentrated acids. The ratio of the acids is critical and may require optimization.[2]
Product Loss During Workup: Significant product may be lost during the neutralization and extraction phases.Carefully control the pH during neutralization, keeping the temperature below 20°C. Ensure efficient extraction with an appropriate solvent.[1][2]
Formation of Byproducts/Impurities Over-Nitration: The reaction conditions may be too harsh, leading to the formation of dinitro- or other over-nitrated species.[4]Maintain strict temperature control, especially during the addition of the nitrating mixture. Avoid excessive reaction times.
Oxidation/Tar Formation: The strong acidic and oxidizing conditions can lead to the degradation of the pyridine ring.[3]Use a milder nitrating agent if significant degradation is observed. Ensure the reaction temperature does not exceed the recommended range.[2]
Presence of Starting Material: The reaction was not driven to completion.See "Incomplete Reaction" above.
Product Isolation Issues Product Fails to Precipitate: The pH of the solution may not be in the optimal range for precipitation.Carefully adjust the pH of the solution to 3-4 using a concentrated sodium hydroxide solution while ensuring the temperature remains low.[1]
Oily Product Instead of Solid: The presence of impurities can sometimes prevent crystallization.Wash the crude product with cold water to remove residual acids and inorganic salts.[1] If the product remains oily, consider purification by column chromatography before attempting recrystallization.[5]

Experimental Protocol

This protocol is adapted from standard nitration methods for pyridine derivatives.[1]

Step 1: Synthesis of 4-Methyl-5-nitropicolinic acid

  • To a stirred solution of concentrated sulfuric acid (5 volumes), cooled to 0-5 °C, slowly add 4-methylpicolinic acid (1.0 equivalent).

  • Maintain the temperature below 10 °C while slowly adding a pre-mixed and cooled nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes).

  • After the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Adjust the pH of the resulting solution to 3-4 with a concentrated sodium hydroxide solution, ensuring the temperature is kept below 20 °C.

  • Collect the precipitated product by filtration.

  • Wash the filtered product with cold water.

  • Dry the product under a vacuum to obtain 4-methyl-5-nitropicolinic acid.

Key Synthesis Parameters

ParameterValue
Starting Material 4-Methylpicolinic acid
Key Reagents Concentrated H₂SO₄, Concentrated HNO₃
Reaction Temperature 60-70 °C
Typical Yield 75-85%[1]
Purity (Crude) >95%[1]

Visualizations

Synthesis_Workflow start_end start_end process process product product start Start add_h2so4 Add 4-methylpicolinic acid to cooled conc. H₂SO₄ (0-5 °C) start->add_h2so4 add_nitrating_mix Slowly add nitrating mixture (conc. HNO₃ + conc. H₂SO₄) while keeping temp < 10 °C add_h2so4->add_nitrating_mix heat_reaction Warm to 60-70 °C and maintain for 4-6 hours add_nitrating_mix->heat_reaction monitor Monitor reaction by HPLC or TLC heat_reaction->monitor workup Cool and pour onto ice, then adjust pH to 3-4 monitor->workup Reaction Complete filtration Filter, wash with cold water, and dry under vacuum workup->filtration final_product 4-Methyl-5-nitropicolinic acid filtration->final_product

Caption: Experimental workflow for the synthesis of 4-Methyl-5-nitropicolinic acid.

Troubleshooting_Workflow problem problem question question solution solution start Low Yield or Impure Product check_completion Is the reaction complete by TLC/HPLC? start->check_completion check_reagents Are the nitrating acids fresh and concentrated? check_completion->check_reagents No check_workup Was the workup pH and temperature controlled? check_completion->check_workup Yes extend_reaction Extend reaction time or increase temperature moderately. check_reagents->extend_reaction Yes optimize_reagents Use fresh acids and consider optimizing the ratio. improve_workup Ensure pH is 3-4 and temperature is < 20 °C. check_workup->improve_workup No check_temp Was the reaction temperature too high? check_workup->check_temp Yes check_temp->optimize_reagents No control_temp Maintain strict temperature control during the reaction. check_temp->control_temp Yes

Caption: Troubleshooting workflow for synthesis issues.

Logical_Relationships cluster_params Key Parameters cluster_outcomes Potential Outcomes parameter parameter outcome outcome negative_outcome negative_outcome intermediate intermediate Temp Reaction Temperature Optimal Optimal Conditions Temp->Optimal SubOptimal Sub-Optimal Conditions Temp->SubOptimal Time Reaction Time Time->Optimal Time->SubOptimal Reagents Reagent Concentration & Ratio Reagents->Optimal Reagents->SubOptimal Yield High Yield Purity High Purity SideProducts Side Products (e.g., tar, over-nitration) Incomplete Incomplete Reaction Optimal->Yield Optimal->Purity SubOptimal->SideProducts SubOptimal->Incomplete

Caption: Relationship between key parameters and reaction outcome.

References

troubleshooting side reactions during the nitration of methylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of methylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the yield of my nitrated methylpicolinic acid consistently low?

A1: Low yields are the most common issue when nitrating pyridine rings. Several factors contribute to this:

  • Ring Deactivation: In the strongly acidic conditions required for nitration (e.g., H₂SO₄/HNO₃), the pyridine nitrogen is protonated. This creates a pyridinium ion, which is highly electron-deficient and strongly deactivated towards electrophilic aromatic substitution.[1]

  • Substituent Effects: The carboxylic acid group is an electron-withdrawing group, further deactivating the ring. While the methyl group is weakly activating, its effect is often insufficient to overcome the deactivation by the protonated nitrogen and the carboxyl group.

  • Side Reactions: Competing side reactions such as oxidation or decarboxylation can consume the starting material and reduce the yield of the desired product.

Troubleshooting Steps:

  • Protect the Ring Nitrogen: A common strategy is to first synthesize the pyridine N-oxide of your methylpicolinic acid. The N-oxide group is activating and directs the incoming nitro group, often to the 4-position (para to the nitrogen). The N-oxide can be removed later in the synthetic sequence.[2][3]

  • Optimize Reaction Conditions: Carefully control the temperature. Start at low temperatures (e.g., 0-5 °C) and slowly warm the reaction if necessary. Overheating can promote side reactions.

  • Choice of Nitrating Agent: Consider milder nitrating agents if harsh conditions are degrading your material. However, most alternatives are less effective for deactivated systems. The standard H₂SO₄/HNO₃ mixture is typically required.[1]

Q2: I have isolated multiple products. What are the likely side products and how can I improve selectivity?

A2: The formation of multiple products is generally due to a lack of regioselectivity or competing side reactions.

Potential Side Products:

  • Positional Isomers: The methyl (activating, ortho, para-directing) and carboxylic acid (deactivating, meta-directing) groups, along with the pyridine nitrogen (meta-directing in its protonated form), create a complex directive landscape. You may be forming a mixture of nitro-isomers.

  • Dinitrated Products: If reaction conditions are too harsh (high temperature, prolonged reaction time, excess nitrating agent), dinitration can occur.

  • Oxidized Byproduct: The methyl group can be oxidized by hot, concentrated nitric acid to a second carboxylic acid group, yielding a nitropyridinedicarboxylic acid.[4][5][6]

  • Decarboxylated Byproduct: Picolinic acids are susceptible to decarboxylation (loss of CO₂) under strong acid and heat, which would result in a nitromethylpyridine.[7][8][9]

Troubleshooting Steps:

  • Control Temperature: Maintaining a low and consistent temperature is critical for selectivity. Use an ice or ice-salt bath during the addition of the nitrating mixture.

  • Stoichiometry: Use a modest excess of nitric acid (e.g., 1.1-1.5 equivalents). A large excess will promote dinitration and oxidation.

  • Reaction Time: Monitor the reaction by TLC or LCMS to determine the point of maximum conversion of starting material without significant formation of byproducts. Quench the reaction once the starting material is consumed.

  • Purification: Utilize column chromatography or recrystallization to separate the desired isomer from the byproducts. The different polarity of the isomers and byproducts should allow for effective separation.

Q3: My product characterization suggests the carboxylic acid group is missing. What could have caused this?

A3: The loss of the -COOH group is a known side reaction called decarboxylation. Pyridine-2-carboxylic acids (picolinic acids) are particularly prone to this reaction because the nitrogen atom can stabilize the intermediate formed during the loss of CO₂.[7][8]

Causes and Prevention:

  • High Temperature: This is the primary driver for decarboxylation. The energy required to break the C-C bond is supplied by heat.

  • Mechanism: The reaction proceeds via a zwitterionic intermediate, which is facilitated in an acidic medium.[8]

  • Prevention: The most effective way to prevent decarboxylation is to run the nitration at the lowest possible temperature that still allows the reaction to proceed at a reasonable rate. For many nitrations, this is between 0 °C and room temperature. Avoid heating the reaction mixture unless absolutely necessary and after careful optimization.

Q4: I observed the evolution of a reddish-brown gas during my reaction. Is this normal?

A4: Yes, this is a common observation during nitration reactions. The reddish-brown gas is nitrogen dioxide (NO₂), which can form from the decomposition of nitric acid or from side reactions.[10] While its formation is expected, it is a toxic gas.

Safety Precaution:

  • ALWAYS perform nitration reactions in a well-ventilated chemical fume hood.

  • Ensure you have appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Quantitative Data Summary

The following table summarizes typical conditions for related nitration reactions. Note that optimal conditions for your specific methylpicolinic acid isomer may vary and require experimental optimization.

Substrate TypeNitrating AgentTemperature (°C)Typical YieldKey Side ReactionsReference
PyridineH₂SO₄ / HNO₃>100Very Low (<5%)Low conversion[1]
Pyridine N-OxideH₂SO₄ / fuming HNO₃90Good (70-90%)Formation of 4-nitropyridine N-oxide[2]
3-MethylpyridineHNO₃ (alone)165-195Moderate (30-60%)Oxidation to nicotinic acid[6]
Chlorinated PyridineH₂SO₄ / HNO₃110Good-[4]
Methyl BenzoateH₂SO₄ / HNO₃5-15High (80-85%)Dinitration, isomer formation[11]

Experimental Protocols

Protocol 1: General Nitration of Methylpicolinic Acid

This protocol is a representative starting point. The exact isomer of methylpicolinic acid will influence reactivity and regioselectivity.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 5 mL per 1 g of substrate).

  • Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Substrate Addition: Slowly add the methylpicolinic acid (1.0 eq) in small portions, ensuring the temperature does not rise above 10 °C. Stir until fully dissolved.

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (e.g., 2 mL per 1 g of substrate), keeping the mixture cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the stirred solution of the substrate over 30-60 minutes. Critically maintain the internal reaction temperature below 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LCMS. If the reaction is sluggish, consider allowing it to warm slowly to room temperature.

  • Workup: Once the reaction is complete, very carefully pour the reaction mixture onto a large amount of crushed ice in a beaker. The product should precipitate as a solid.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, water, or an ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the nitration of methylpicolinic acid.

TroubleshootingWorkflow Start Start: Nitration of Methylpicolinic Acid Problem Problem Observed Start->Problem LowYield Low Yield Problem->LowYield Is yield poor? MultipleProducts Multiple Products / Impurities Problem->MultipleProducts Are there byproducts? NoReaction No Reaction / Incomplete Problem->NoReaction Is starting material left? ProductDegradation Product Degradation (e.g., Decarboxylation) Problem->ProductDegradation Is product unexpected? Cause_RingDeactivation Cause: Ring Deactivation (Pyridinium Ion) LowYield->Cause_RingDeactivation Cause_Isomers Cause: Positional Isomers MultipleProducts->Cause_Isomers Cause_SideReactions Cause: Side Reactions (Oxidation, Dinitration) MultipleProducts->Cause_SideReactions Cause_TempTooLow Cause: Temperature Too Low NoReaction->Cause_TempTooLow Cause_TempTooHigh Cause: Temperature Too High ProductDegradation->Cause_TempTooHigh Solution_NOxide Solution: Use N-Oxide Route Cause_RingDeactivation->Solution_NOxide Solution_Purify Solution: Improve Purification Cause_Isomers->Solution_Purify Solution_OptimizeTemp Solution: Optimize Temperature Cause_SideReactions->Solution_OptimizeTemp Solution_ControlStoich Solution: Control Stoichiometry Cause_SideReactions->Solution_ControlStoich Solution_IncreaseTemp Solution: Increase Temp / Time Cause_TempTooLow->Solution_IncreaseTemp Solution_DecreaseTemp Solution: Decrease Temperature Cause_TempTooHigh->Solution_DecreaseTemp

Caption: Troubleshooting flowchart for nitration side reactions.

Potential Reaction Pathways

This diagram illustrates the main reaction pathway and potential side reactions that can occur during the nitration process.

ReactionPathways Start Methylpicolinic Acid Nitration H₂SO₄ / HNO₃ Start->Nitration DesiredProduct Nitromethylpicolinic Acid (Desired Product) SideProduct1 Isomeric Products SideProduct2 Dinitrated Product SideProduct3 Oxidized Product (Nitropyridinedicarboxylic Acid) SideProduct4 Decarboxylated Product (Nitromethylpyridine) Nitration->DesiredProduct Controlled Temp (0-10 °C) Nitration->SideProduct1 Poor Regiocontrol Nitration->SideProduct2 Harsh Conditions (Excess HNO₃) Nitration->SideProduct3 High Temp Nitration->SideProduct4 High Temp

Caption: Reaction pathways for desired product and major side products.

References

Technical Support Center: Purification of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methyl-5-nitro-2-pyridinecarboxylic acid.

Troubleshooting Purification Challenges

Researchers may encounter several challenges during the purification of this compound. Common issues include the presence of colored impurities, difficulty in crystallization, and co-purification of starting materials or byproducts. This section provides a systematic approach to overcoming these obstacles.

Problem: The isolated product is colored (yellowish or brownish).

Potential CauseRecommended Solution
Residual Nitrating Agents or Nitro-Byproducts: The synthesis of nitroaromatic compounds can sometimes lead to the formation of colored impurities.- Recrystallization with Activated Charcoal: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water) and add a small amount of activated charcoal. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Allow the filtrate to cool slowly to induce crystallization.[1] - Acid-Base Extraction: Dissolve the crude product in an aqueous basic solution (e.g., sodium bicarbonate). Wash the aqueous layer with an organic solvent (like ethyl acetate) to remove non-acidic colored impurities. Re-acidify the aqueous layer to precipitate the purified carboxylic acid.
Degradation of the Compound: The compound may be sensitive to heat or prolonged exposure to acidic/basic conditions.- Use Milder Purification Conditions: Avoid excessive heating during recrystallization. If using acid-base extraction, use weaker bases like sodium bicarbonate instead of sodium hydroxide and perform the extraction at a lower temperature.

Problem: Difficulty in inducing crystallization or obtaining a solid product.

Potential CauseRecommended Solution
Inappropriate Recrystallization Solvent: The compound may be too soluble or insoluble in the chosen solvent. A related compound, the methyl ester of 3-nitro-4-pyridinecarboxylic acid, is soluble in alcohols and esters but insoluble in water.[2]- Systematic Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good solvents for recrystallization will show low solubility at room temperature and high solubility at elevated temperatures. Consider solvent mixtures (e.g., ethanol/water, acetone/hexane) to achieve the desired solubility profile.
"Oiling Out" of the Product: The compound may separate as an oil rather than a solid during cooling.- Lower the Crystallization Temperature Slowly: Allow the hot solution to cool to room temperature undisturbed before placing it in an ice bath. - Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth. - Add Seed Crystals: If available, add a small crystal of the pure product to the cooled solution to initiate crystallization.
Presence of Impurities Inhibiting Crystallization: Certain impurities can interfere with the formation of a crystal lattice.- Pre-purification Step: Before recrystallization, consider a preliminary purification step like a quick filtration through a plug of silica gel or an acid-base extraction to remove the most significant impurities.

Problem: The purified product shows low purity by analysis (e.g., NMR, LC-MS).

Potential CauseRecommended Solution
Co-precipitation of Impurities: Impurities with similar solubility profiles may crystallize along with the product.- Multiple Recrystallizations: Perform a second recrystallization from a different solvent system to remove persistent impurities.
Incomplete Removal of Starting Materials or Byproducts: The purification method may not be effective at separating the product from structurally similar compounds.- Column Chromatography: For challenging separations, silica gel column chromatography can be employed. A mobile phase of ethyl acetate in hexanes or dichloromethane with a small amount of methanol can be effective for similar compounds. To prevent streaking of the carboxylic acid on the silica gel, a small amount of acetic or formic acid can be added to the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: Based on available data for the compound and its analogs, the following properties can be expected:

  • Appearance: A white to off-white or yellowish solid.

  • Molecular Formula: C₇H₆N₂O₄

  • Molecular Weight: 182.13 g/mol

  • Melting Point: Approximately 180-181 °C.

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: Based on the solubility of similar compounds, good starting solvents to screen are ethanol, methanol, ethyl acetate, and mixtures of these with water. The ideal solvent will dissolve the compound when hot but not at room temperature.

Q3: How can I remove non-acidic impurities from my crude product?

A3: Acid-base extraction is a highly effective method. Dissolve your crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous solution of a weak base like sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer, while non-acidic impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.

Q4: My carboxylic acid is streaking on the TLC plate during column chromatography. How can I prevent this?

A4: Streaking of carboxylic acids on silica gel TLC plates and columns is a common issue due to the interaction of the acidic proton with the silica. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This will keep your compound in its protonated form and lead to better separation and spot shape.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: While specific toxicity data for this compound is limited, it is prudent to handle it with the standard precautions for laboratory chemicals. As a nitro-containing aromatic compound and a carboxylic acid, it may be an irritant. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and volumes should be determined experimentally on a small scale first.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen hot solvent to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, cool the flask in an ice bath for at least 30 minutes once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining the aqueous extracts.

  • Washing (Organic Layer): The organic layer, containing any neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the purified product, for example, in a vacuum oven.

Visualizing Purification Workflows

Troubleshooting Workflow for Purification

G start Crude Product (this compound) recrystallization Recrystallization start->recrystallization Initial Attempt acid_base Acid-Base Extraction recrystallization->acid_base Colored Impurities or Oiling Out chromatography Column Chromatography recrystallization->chromatography Low Purity/ Co-eluting Impurities pure_product Pure Product recrystallization->pure_product Successful acid_base->recrystallization Pre-purification acid_base->chromatography Persistent Impurities acid_base->pure_product Successful chromatography->pure_product Successful

Caption: A logical workflow for troubleshooting the purification of this compound.

Acid-Base Extraction Workflow

G start Crude Product in Organic Solvent add_base Extract with aq. NaHCO₃ start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer Organic Phase aqueous_layer Aqueous Layer (Product as Salt) separate_layers->aqueous_layer Aqueous Phase acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: A step-by-step workflow for the purification of this compound using acid-base extraction.

References

optimization of reaction conditions for synthesizing 4-Methyl-5-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-methyl-5-nitropicolinic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in the optimization of your reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-methyl-5-nitropicolinic acid.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature.[1]
Suboptimal Nitrating Agent: Degradation or incorrect concentration of nitric or sulfuric acid.Use fresh, high-purity concentrated nitric and sulfuric acids. The ratio of the acids can be critical and may require optimization.[1]
Product Loss During Workup: Improper pH adjustment or inefficient extraction.Carefully control the pH during neutralization to ensure complete precipitation of the product. Use an appropriate organic solvent for extraction if the product does not precipitate.[1]
Formation of Dark Brown or Black "Tar" Excessive Reaction Temperature: Runaway side reactions due to poor temperature control.The nitration reaction is highly exothermic. Maintain a low reaction temperature (ideally 0-15°C) using an ice bath and add the nitrating mixture slowly to control the temperature.[2][3]
Contaminated Reagents: Impurities in the starting material or acids can catalyze decomposition.Ensure the use of high-purity 4-methylpicolinic acid and concentrated acids.[2]
Presence of Impurities in the Final Product Over-oxidation: The aldehyde intermediate (if starting from 4-methyl-5-nitropicolinaldehyde) can be oxidized to the carboxylic acid.If the aldehyde is an intermediate, use milder oxidizing agents and carefully control the reaction time to prevent its conversion to the carboxylic acid.[1][4]
Isomeric Impurities: Formation of other nitrated isomers of 4-methylpicolinic acid.Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent system like an ethanol/water mixture.[3][5]
Acidic Impurities: Residual nitric or sulfuric acid in the final product.Thoroughly wash the crude product with cold water after filtration until the filtrate is neutral to pH paper. A wash with a dilute sodium bicarbonate solution can also be effective for removing acidic impurities.[3][5]
Product is an Oil and Fails to Solidify Presence of Impurities: A mixture of isomers or byproducts can lower the melting point.Purify the product using column chromatography to separate the desired product from impurities.[3]
Incomplete Removal of Acids: Residual acids can prevent crystallization.Ensure the product is thoroughly washed with cold water and a dilute base to remove all residual acids.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Methyl-5-nitropicolinic acid?

A1: The most common and direct method is the nitration of 4-methylpicolinic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid.[6] This electrophilic aromatic substitution reaction introduces a nitro group onto the pyridine ring.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions include the formation of isomeric nitration products, over-oxidation of the methyl group if the reaction temperature is too high, and the degradation of the pyridine ring by the strong nitrating agents, which can lead to tar formation.[1][2][4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][7] This will allow you to track the consumption of the starting material and the formation of the product.

Q4: What are the critical safety precautions for this synthesis?

A4: The nitration of pyridine derivatives involves highly corrosive and reactive reagents. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10][11][12][13] The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[8] The quenching of the reaction mixture by adding it to ice water should be done slowly and with vigorous stirring to dissipate the heat.[8][12]

Q5: Are there any alternative synthetic routes to 4-Methyl-5-nitropicolinic acid?

A5: While direct nitration is common, alternative multi-step syntheses can also be employed. For instance, one could start with a more substituted pyridine derivative, such as 2,4-dimethyl-5-nitropyridine, and selectively oxidize the methyl group at the 2-position to a carboxylic acid.[4] Another approach involves the use of pyridine N-oxides, which can alter the regioselectivity of the nitration reaction.[4]

Data Presentation

For the optimization of the synthesis of 4-methyl-5-nitropicolinic acid, systematic variation of key reaction parameters is recommended. The following table provides a template for recording and comparing experimental data to determine the optimal conditions.

Entry Starting Material (equivalents) HNO₃ (equivalents) H₂SO₄ (equivalents) Temperature (°C) Reaction Time (h) Yield (%) Purity (by HPLC/NMR) Observations
11.01.15.00-54
21.01.15.010-154
31.01.15.020-254
41.01.55.00-54
51.01.17.00-54
61.01.15.00-56
71.01.15.00-58

Experimental Protocols

Synthesis of 4-Methyl-5-nitropicolinic Acid

This protocol is adapted from standard nitration procedures for pyridine derivatives.[6]

Materials:

  • 4-methylpicolinic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Distilled water

  • Sodium bicarbonate (optional, for neutralization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 volumes relative to the starting material) to 0-5 °C in an ice-salt bath.

  • Slowly add 4-methylpicolinic acid (1.0 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes). Cool this mixture in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-methylpicolinic acid over a period of 1-2 hours, maintaining the internal temperature below 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a stirred slurry of crushed ice.

  • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with cold distilled water until the filtrate is neutral to pH paper.

  • Dry the purified 4-methyl-5-nitropicolinic acid under vacuum.

Product Characterization

The identity and purity of the synthesized 4-methyl-5-nitropicolinic acid can be confirmed by standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the aromatic protons and the methyl group protons. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: Expect signals for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm range).[14]

  • FT-IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1710-1760 cm⁻¹), and the N-O stretches of the nitro group (typically two bands around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹).[14][15]

  • Melting Point: Compare the melting point of the synthesized product with the literature value.

Visualizations

SynthesisWorkflow Start 4-Methylpicolinic Acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration CrudeProduct Crude 4-Methyl-5-nitropicolinic Acid Nitration->CrudeProduct Purification Purification (Recrystallization or Chromatography) CrudeProduct->Purification FinalProduct Pure 4-Methyl-5-nitropicolinic Acid Purification->FinalProduct

Caption: Synthetic workflow for 4-Methyl-5-nitropicolinic acid.

TroubleshootingLogic Start Low Product Yield? IncompleteReaction Incomplete Reaction Start->IncompleteReaction Yes BadReagents Suboptimal Reagents Start->BadReagents Yes LossDuringWorkup Product Loss During Workup Start->LossDuringWorkup Yes CheckReaction Monitor Reaction Progress (TLC/HPLC) Solution1 Extend Reaction Time / Increase Temperature CheckReaction->Solution1 CheckReagents Verify Reagent Quality and Ratios Solution2 Use Fresh, High-Purity Reagents CheckReagents->Solution2 OptimizeWorkup Optimize pH and Extraction Solution3 Careful pH Control and Efficient Extraction OptimizeWorkup->Solution3 IncompleteReaction->CheckReaction BadReagents->CheckReagents LossDuringWorkup->OptimizeWorkup

Caption: Troubleshooting logic for low product yield.

References

preventing over-oxidation in 4-methyl-5-nitropicolinaldehyde synthesis to the carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-methyl-5-nitropicolinaldehyde. A primary focus is to address the common challenge of over-oxidation to the corresponding carboxylic acid, 4-methyl-5-nitropicolinic acid.

Troubleshooting Guide: Preventing Over-oxidation

Over-oxidation of the target aldehyde to a carboxylic acid is a frequent side reaction in the synthesis of 4-methyl-5-nitropicolinaldehyde. This guide provides solutions to mitigate this issue.

Problem Possible Cause Suggested Solution
Significant formation of 4-methyl-5-nitropicolinic acid 1. Oxidizing agent is too strong: Potent oxidizing agents can readily convert the aldehyde to the carboxylic acid.[1][2]1. Use a milder oxidizing agent: Selenium dioxide (SeO₂) is a commonly used and effective reagent for the selective oxidation of methyl groups on heterocyclic rings to aldehydes.[1]
2. Prolonged reaction time: Leaving the reaction to proceed for an extended period after the formation of the aldehyde increases the likelihood of over-oxidation.[1]2. Monitor the reaction closely and quench promptly: Utilize Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material and the formation of the aldehyde. Quench the reaction as soon as the desired product is formed in a satisfactory yield.[1]
3. High reaction temperature: Elevated temperatures can accelerate the rate of over-oxidation.[1][3]3. Optimize reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable conversion rate. A gradual increase in temperature while monitoring the reaction can help identify the optimal conditions. Experimental ranges for similar oxidations are often between 80 to 140 °C.[1]
4. Presence of water: For some oxidation reactions, water can facilitate the conversion of the aldehyde to the carboxylic acid.[1]4. Ensure anhydrous conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.[1]
Difficulty in separating the aldehyde from the carboxylic acid The acidic nature of the carboxylic acid allows for selective removal.Wash the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild aqueous basic solution, such as 10% sodium bicarbonate. The carboxylic acid will be deprotonated to its salt and dissolve in the aqueous layer, which can then be separated. Follow with a water wash to remove any remaining base.[4]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 4-methyl-5-nitropicolinaldehyde?

A typical synthesis involves a two-step process:

  • Nitration: 4-methylpicoline is nitrated to form 4-methyl-5-nitropicoline.

  • Oxidation: The methyl group at the 2-position of 4-methyl-5-nitropicoline is then selectively oxidized to an aldehyde to yield the final product.[3]

Q2: Which oxidizing agents are recommended for the selective oxidation of the methyl group?

Selenium dioxide (SeO₂) is a preferred reagent for this transformation due to its relative selectivity for oxidizing methyl groups on heterocyclic rings to aldehydes (Riley oxidation).[1] Other oxidizing agents like potassium permanganate (KMnO₄) can be used, but require careful control of pH and temperature to avoid over-oxidation.[3]

Q3: How can I monitor the progress of the oxidation reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired aldehyde, and the carboxylic acid byproduct. The spots can be visualized under UV light. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[1]

Q4: What are the key parameters to control during the oxidation step to prevent the formation of the carboxylic acid?

To minimize over-oxidation, it is crucial to control the following parameters:

  • Choice of Oxidizing Agent: Use a mild and selective oxidant like selenium dioxide.[1]

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed.[1]

  • Temperature: Maintain the lowest effective temperature to slow down the rate of over-oxidation.[1]

  • Stoichiometry of Oxidant: Use a stoichiometric amount of the oxidizing agent.[3]

  • Anhydrous Conditions: Ensure the reaction is carried out in the absence of water.[1]

Q5: What purification techniques are recommended for 4-methyl-5-nitropicolinaldehyde?

Common purification methods include:

  • Column Chromatography: This is an effective technique for separating the product from the starting material and byproducts using a silica gel stationary phase and a solvent system like hexane/ethyl acetate.[1]

  • Recrystallization: If a suitable solvent system is identified, recrystallization can be a highly effective method for obtaining a pure product.[3]

Experimental Protocols

General Protocol for Selenium Dioxide Oxidation of 4-methyl-5-nitropicoline

Disclaimer: This is a general protocol and requires optimization for specific experimental setups. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Selenium compounds are toxic and should be handled with care.

Materials:

  • 4-methyl-5-nitropicoline

  • Selenium dioxide (SeO₂) (1.0 - 1.2 equivalents)

  • Anhydrous dioxane (or another suitable high-boiling solvent like toluene)

  • Inert gas (Nitrogen or Argon)

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-5-nitropicoline (1 equivalent) in anhydrous dioxane.

  • Add selenium dioxide (1.0 - 1.2 equivalents) to the solution.

  • Flush the apparatus with an inert gas.

  • Heat the reaction mixture to reflux (typically between 80-140 °C, requires optimization).[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the black selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

Analytical Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring:

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio and adjusting polarity as needed).

  • Visualization: UV lamp (254 nm).

  • Procedure: Spot the crude reaction mixture alongside the starting material on the TLC plate. The product, being more polar than the starting material, will have a lower Rf value. The carboxylic acid byproduct, being even more polar, will have a still lower Rf value.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment:

  • Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium.[5]

  • Inlet Temperature: 250°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane.[5]

Data Presentation

Oxidizing AgentExpected Major ProductPotential for Over-oxidationKey Considerations
Selenium Dioxide (SeO₂) in Dioxane 4-methyl-5-nitropicolinaldehydeModerateRequires careful control of reaction time and temperature to minimize carboxylic acid formation.[1]
Potassium Permanganate (KMnO₄) 4-methyl-5-nitropicolinic acidHighStrong oxidant, likely to lead to significant over-oxidation unless conditions are strictly controlled.[3]
Chromium Trioxide (CrO₃) 4-methyl-5-nitropicolinic acidVery HighA harsh oxidizing agent, generally not suitable for selective aldehyde synthesis in this context.[6]

Visualizations

Reaction_Pathway cluster_products Products 4-methyl-5-nitropicoline 4-methyl-5-nitropicoline 4-methyl-5-nitropicolinaldehyde 4-methyl-5-nitropicolinaldehyde 4-methyl-5-nitropicoline->4-methyl-5-nitropicolinaldehyde Selective Oxidation (e.g., SeO2) 4-methyl-5-nitropicolinic acid 4-methyl-5-nitropicolinic acid 4-methyl-5-nitropicolinaldehyde->4-methyl-5-nitropicolinic acid Over-oxidation (Strong Oxidant or prolonged reaction)

Caption: Synthetic pathway showing the desired oxidation and the over-oxidation side reaction.

Troubleshooting_Workflow start Start Synthesis check_oxidation Over-oxidation to Carboxylic Acid? start->check_oxidation success Successful Synthesis of 4-methyl-5-nitropicolinaldehyde check_oxidation->success No/Minimal failure Significant Byproduct Formation check_oxidation->failure Yes adjust_oxidant Use Milder Oxidant (e.g., SeO2) control_time Reduce Reaction Time & Monitor Closely (TLC/GC-MS) adjust_oxidant->control_time control_temp Lower Reaction Temperature control_time->control_temp anhydrous Ensure Anhydrous Conditions control_temp->anhydrous anhydrous->start Re-run Experiment failure->adjust_oxidant Troubleshoot

Caption: A logical workflow for troubleshooting the over-oxidation issue.

References

stability of 4-Methyl-5-nitro-2-pyridinecarboxylic acid in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Methyl-5-nitro-2-pyridinecarboxylic acid for researchers, scientists, and drug development professionals. While specific experimental stability data for this compound is not extensively available in public literature, this guide offers insights based on the general chemical properties of pyridinecarboxylic acids and nitroaromatic compounds, along with protocols for experimental determination.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: While specific degradation kinetics for this compound are not readily published, compounds of this class can be susceptible to decarboxylation under acidic conditions, particularly at elevated temperatures. The presence of the electron-withdrawing nitro group may influence the rate of this reaction.[1][2] It is recommended to perform experimental studies to quantify the stability in your specific acidic medium.

Q2: How stable is this compound under basic conditions?

A2: In basic solutions, this compound will exist as its carboxylate salt. Generally, the anionic form of picolinic acids (2-pyridinecarboxylic acids) is less prone to decarboxylation than the protonated acid form.[1][2] However, other degradation pathways cannot be ruled out without experimental evidence. Therefore, stability should be confirmed under your specific basic conditions.

Q3: What are the likely degradation products of this compound?

A3: Based on the structure, the most probable degradation pathway under thermal or certain pH stress is decarboxylation, leading to the formation of 4-methyl-5-nitropyridine. Other potential, though less likely, reactions could involve the nitro group, especially under reducing conditions, which are not typical for simple acidic or basic environments.

Q4: Are there any general handling and storage recommendations to ensure the stability of this compound?

A4: To ensure stability, it is advisable to store the compound in a cool, dry place, protected from light. For solutions, it is recommended to use them freshly prepared. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8 °C) and the stability under these conditions should be verified.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Loss of parent compound peak in HPLC analysis of an acidic solution. Decarboxylation or other acid-catalyzed degradation.Neutralize the sample immediately after the experiment. Analyze for potential degradation products, such as 4-methyl-5-nitropyridine. Consider performing the experiment at a lower temperature.
Appearance of unknown peaks in chromatograms from a basic solution. Base-catalyzed degradation.Analyze the unknown peaks by mass spectrometry (MS) to identify potential degradation products. Evaluate the stability of the compound at different time points to understand the degradation kinetics.
Inconsistent analytical results. Instability of the compound in the analytical mobile phase or during sample preparation.Check the pH of your mobile phase. If possible, adjust to a more neutral pH. Prepare samples immediately before analysis.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4]

Objective: To investigate the stability of this compound under various stress conditions, including acid and base hydrolysis.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV detector

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized samples for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in a table as follows:

Condition Time (hours) Parent Compound Remaining (%) Degradation Product(s) (%)
0.1 M HCl, 60 °C01000
295.24.8
490.59.5
882.117.9
2465.334.7
0.1 M NaOH, 60 °C01000
299.10.9
498.31.7
896.53.5
2492.08.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Neutralize Neutralize Aliquots Acid->Neutralize Base->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC MS LC-MS for Identification (Optional) HPLC->MS

Caption: Workflow for the forced degradation study of this compound.

Hypothetical Degradation Pathway

Degradation_Pathway Parent This compound C₇H₆N₂O₄ Degradant 4-Methyl-5-nitropyridine C₆H₆N₂O₂ Parent->Degradant Decarboxylation (Acid/Heat) CO2 CO₂

Caption: Hypothetical decarboxylation pathway of this compound.

References

how to avoid tar formation in nitropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize tar formation during nitropyridine reactions.

Troubleshooting Guide: Common Issues and Solutions

IssuePossible Cause(s)Recommended Solution(s)
Excessive Tar Formation High reaction temperature.Carefully control the reaction temperature. Lowering the temperature can decrease the rate of side reactions that lead to tar.[1]
Highly concentrated or aggressive nitrating agents.Use a milder nitrating agent or a less concentrated solution. The choice of nitrating agent significantly impacts byproduct formation.
Prolonged reaction time.Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the desired product is formed and before significant tar formation occurs.
Direct nitration of an activated pyridine ring.For pyridines with electron-donating groups, consider protecting the activating group or using a less reactive nitrating agent to prevent polymerization and tarring.
Low Yield of Desired Nitropyridine Deactivation of the pyridine ring.The pyridine nitrogen can be protonated in strong acidic media, deactivating the ring towards electrophilic substitution. Consider nitrating the corresponding pyridine-N-oxide, which is more reactive and favors nitration at the 4-position.
Sub-optimal nitrating agent.The choice of nitrating agent is crucial. For example, nitration of pyridine-2,6-diamines with nitric acid and oleum can significantly increase yields compared to using nitric acid and sulfuric acid.
Poor regioselectivity.The position of the nitro group is influenced by the substituents on the pyridine ring and the reaction conditions. To obtain a specific isomer, it may be necessary to use a different synthetic route or a directing group. For example, direct nitration of 3-aminopyridine yields a mixture of isomers, while nitration of 3-acetylaminopyridine favors the 4-nitro product.[1]
Difficulty in Product Purification Presence of viscous, tarry byproducts.Allow the crude reaction mixture to stand, which may help the tar to solidify or separate. Dissolve the crude product in a suitable solvent and filter to remove insoluble tar. Column chromatography is often effective for separating the desired product from soluble tarry impurities.
Co-precipitation of product and byproducts.Recrystallization from an appropriate solvent can be used to purify the desired nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of nitropyridine reactions?

A1: In nitropyridine synthesis, "tar" refers to a complex and often intractable mixture of undesirable byproducts. It is typically a dark, viscous, or solid material that can make product isolation and purification challenging. The exact composition of tar can vary depending on the specific reaction conditions and starting materials, but it generally consists of polymeric materials, polynitrated species, and products of oxidative degradation.

Q2: Why is direct nitration of pyridine often problematic?

A2: Direct nitration of pyridine is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the aromatic ring towards electrophilic attack. Under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, further deactivating the ring. This necessitates harsh reaction conditions, such as high temperatures and strong nitrating agents, which can lead to low yields and increased formation of tar and other byproducts.

Q3: What are the advantages of nitrating pyridine-N-oxide instead of pyridine?

A3: Nitrating pyridine-N-oxide offers several advantages over the direct nitration of pyridine. The N-oxide group is activating and directs nitration primarily to the 4-position, leading to a higher yield of a specific isomer. The reaction conditions for nitrating pyridine-N-oxide are often milder than those required for pyridine, which helps to minimize the formation of tar and other undesirable side products. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.

Q4: How can I choose the best nitrating agent for my reaction?

A4: The choice of nitrating agent depends on the substrate and the desired product. Common nitrating agents include:

  • Mixed Acid (HNO₃/H₂SO₄): A strong and common nitrating agent, but can lead to tar formation with sensitive substrates.

  • Nitric Acid in Trifluoroacetic Anhydride: This system can provide good yields of 3-nitropyridines.

  • Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent that can be effective in some cases.

  • Potassium Nitrate in Sulfuric Acid/Oleum: Can be a good choice for certain substrates, offering improved yields.

It is often necessary to screen different nitrating agents and reaction conditions to find the optimal system for a specific transformation.

Q5: What is the best way to purify my nitropyridine product from a tarry reaction mixture?

A5: Purification of nitropyridines from tar can be challenging. A combination of techniques is often required:

  • Filtration: If the tar is solid and insoluble in a solvent that dissolves your product, you can start by filtering the crude mixture.

  • Solvent Extraction: Use a suitable solvent to selectively extract your product from the tar.

  • Column Chromatography: This is a very effective method for separating the desired nitropyridine from soluble tarry impurities. Silica gel is a common stationary phase.

  • Recrystallization: If a suitable solvent can be found, recrystallization can be an excellent final purification step to obtain a highly pure product.

Experimental Protocols

High-Yield Synthesis of 4-Nitropyridine-N-Oxide

This protocol describes the nitration of pyridine-N-oxide to produce 4-nitropyridine-N-oxide with a good yield and minimal byproduct formation.[2]

Materials:

  • Pyridine-N-oxide

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Carbonate Solution

  • Acetone

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring. Allow the mixture to warm to 20°C.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, place 9.51 g of pyridine-N-oxide.

  • Addition of Nitrating Agent: Heat the pyridine-N-oxide to 60°C. Add the nitrating mixture dropwise from the addition funnel over 30 minutes. The internal temperature will initially drop to around 40°C.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice in a beaker.

    • Carefully neutralize the mixture by adding a saturated solution of sodium carbonate in portions until the pH reaches 7-8. Be cautious as this will cause foaming.

    • A yellow solid will precipitate. Collect the solid by vacuum filtration.

  • Purification:

    • Wash the crude product with acetone to remove insoluble inorganic salts.

    • Evaporate the acetone from the filtrate using a rotary evaporator.

    • The resulting yellow product can be further purified by recrystallization from acetone.

Yield: Approximately 42% of 4-nitropyridine-N-oxide.

Data Presentation

Table 1: Comparison of Reported Yields for Different Nitropyridine Syntheses

Starting MaterialNitrating Agent/ConditionsProductReported Yield (%)Reference
PyridineNaNO₃ / Fuming H₂SO₄, 300°C3-Nitropyridine4.5[3]
Pyridine-N-oxideFuming HNO₃ / Conc. H₂SO₄, 125-130°C4-Nitropyridine-N-oxide42[2]
2,3-dimethylpyridine-N-oxideKNO₃ / Conc. H₂SO₄, 80-85°C2,3-dimethyl-4-nitropyridine-N-oxide92.9[4]
3-hydroxypyridineKNO₃ / Conc. H₂SO₄, 40°C3-hydroxy-2-nitropyridineOptimized yield with pH control[5]
PyridineNitric acid in trifluoroacetic anhydride3-Nitropyridines10-83[6][7]

Note: Yields are highly dependent on the specific substrate and reaction conditions. This table provides a general comparison based on available literature.

Visualizations

Workflow for Nitropyridine Synthesis Strategy

Nitropyridine_Synthesis_Strategy start Define Target Nitropyridine substrate_analysis Analyze Pyridine Substituents start->substrate_analysis is_activated Electron-donating groups present? substrate_analysis->is_activated strategy_selection Select Nitration Strategy is_activated->strategy_selection No n_oxide_route Pyridine-N-Oxide Route is_activated->n_oxide_route Yes direct_nitration Direct Nitration strategy_selection->direct_nitration other_methods Alternative Methods (e.g., TFAA, N2O5) strategy_selection->other_methods optimization Optimize Conditions (Temp, Reagents) direct_nitration->optimization n_oxide_route->optimization other_methods->optimization workup Workup and Purification optimization->workup product Pure Nitropyridine workup->product

Caption: A decision workflow for selecting a suitable nitropyridine synthesis strategy.

Factors Contributing to Tar Formation

Tar_Formation_Factors tar Tar Formation side_reactions Side Reactions (Polymerization, Oxidation) tar->side_reactions high_temp High Reaction Temperature high_temp->tar strong_nitrating_agent Aggressive Nitrating Agent strong_nitrating_agent->tar long_reaction_time Prolonged Reaction Time long_reaction_time->tar activated_substrate Highly Activated Substrate activated_substrate->tar

Caption: Key factors that can lead to increased tar formation in nitropyridine reactions.

References

Technical Support Center: Production of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common scale-up challenges encountered during the synthesis of 4-Methyl-5-nitro-2-pyridinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and scalable method for the synthesis of this compound is the direct nitration of 4-methyl-2-pyridinecarboxylic acid (also known as 4-methylpicolinic acid) using a mixture of concentrated nitric acid and sulfuric acid.[1]

Q2: What are the primary challenges when scaling up this nitration reaction?

The primary challenges during the scale-up of this reaction include:

  • Exothermic Reaction Control: The nitration reaction is highly exothermic, and improper temperature control can lead to runaway reactions, reduced yield, and the formation of impurities.[1]

  • By-product Formation: Over-nitration and oxidation of the methyl group are common side reactions that can complicate purification and reduce the overall yield.

  • Product Isolation and Purification: Efficiently isolating and purifying the product on a large scale can be challenging due to the potential for isomeric impurities and the physical nature of the product.

Q3: What are the critical safety precautions to consider during the production of this compound?

Safety is paramount during this synthesis. Key precautions include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling corrosive fumes.

  • Controlled Reagent Addition: The nitrating mixture should be added slowly and in a controlled manner to manage the exothermic reaction.

  • Quenching: The reaction mixture should be quenched by slowly adding it to ice water to dissipate heat safely.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature while carefully monitoring for side reactions.[1]
Over-nitration leading to dinitro- a or other highly nitrated by-products.Maintain strict temperature control, typically between 0-10°C, during the addition of the nitrating mixture. Use the minimum effective amount of the nitrating agent.
Formation of Oily Product or Failure to Solidify Presence of isomeric impurities that lower the melting point of the product mixture.Purify the crude product by washing with a cold solvent like methanol to remove more soluble isomers. Recrystallization from a suitable solvent system can also be effective.
Incomplete removal of acidic reagents from the work-up.Ensure the precipitated product is thoroughly washed with cold water until the filtrate is neutral to pH paper.
Dark Brown or Black Reaction Mixture Oxidation of the methyl group on the pyridine ring.Maintain a low reaction temperature throughout the addition of the nitrating mixture. Ensure the freshness and quality of the nitric acid to minimize the presence of nitrogen oxides that can promote oxidation.
Product is Contaminated with Starting Material Incomplete nitration.Increase the reaction time or temperature slightly. Ensure the stoichiometry of the nitrating agent is correct.
Difficulty in Filtering the Precipitated Product Very fine particle size of the precipitate.Allow the precipitate to age in the cold mother liquor for a period before filtration to encourage crystal growth. Consider using a filter aid if necessary.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

Parameter Value Reference
Starting Material4-Methylpicolinic acid[1]
Key ReagentsConcentrated H₂SO₄, Concentrated HNO₃[1]
Reaction Temperature60-70 °C[1]
Typical Yield75-85%[1]
Purity (Crude)>95%[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard nitration procedures for pyridine derivatives.

Materials:

  • 4-Methylpicolinic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Crushed ice

  • Concentrated sodium hydroxide (NaOH) solution

  • Cold water

Procedure:

  • To a cooled (0-5 °C) and stirred solution of concentrated sulfuric acid (5 volumes), slowly add 4-methylpicolinic acid (1.0 equivalent).

  • Maintain the temperature below 10 °C while slowly adding a pre-cooled nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes).

  • After the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Adjust the pH of the resulting solution to 3-4 with a concentrated sodium hydroxide solution while keeping the temperature below 20 °C.

  • Collect the precipitated product by filtration.

  • Wash the collected solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum to afford this compound.[1]

Visualizations

Synthesis_Pathway 4-Methylpicolinic_acid 4-Methylpicolinic Acid 4-Methyl-5-nitro-2-pyridinecarboxylic_acid This compound 4-Methylpicolinic_acid->4-Methyl-5-nitro-2-pyridinecarboxylic_acid Nitration @ 60-70°C Nitrating_Mixture Conc. HNO3 / Conc. H2SO4 Nitrating_Mixture->4-Methyl-5-nitro-2-pyridinecarboxylic_acid

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Experiment Issue Issue Encountered? Start->Issue LowYield Low Yield Issue->LowYield Yes ImpureProduct Impure Product Issue->ImpureProduct Yes DarkColor Dark Coloration Issue->DarkColor Yes End Successful Synthesis Issue->End No CheckTemp Check Temperature Control LowYield->CheckTemp CheckTime Check Reaction Time LowYield->CheckTime CheckPurity Check Starting Material Purity ImpureProduct->CheckPurity Purification Implement Purification Steps ImpureProduct->Purification DarkColor->CheckTemp

Caption: Troubleshooting workflow for common synthesis issues.

Parameter_Optimization Yield Yield & Purity Temperature Reaction Temperature Temperature->Yield Time Reaction Time Time->Yield Stoichiometry Reagent Stoichiometry Stoichiometry->Yield Purity_SM Starting Material Purity Purity_SM->Yield

Caption: Logical relationships for reaction parameter optimization.

References

resolving poor solubility of 4-Methyl-5-nitro-2-pyridinecarboxylic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methyl-5-nitro-2-pyridinecarboxylic acid, focusing on challenges related to its poor solubility in common organic solvents.

Troubleshooting Guide: Resolving Poor Solubility

Issue: Difficulty dissolving this compound for a reaction.

This guide provides a systematic approach to improving the solubility of this compound for various chemical reactions.

1. Initial Solvent Screening

The polarity of this compound, stemming from its pyridine ring, nitro group, and carboxylic acid moiety, dictates its solubility. A good starting point is to test a range of polar solvents.

  • Recommended Starting Solvents:

    • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO)[1][2], N,N-Dimethylformamide (DMF), Acetonitrile (MeCN).

    • Polar Protic Solvents: Water, Ethanol, Methanol.

    • Ethers: Tetrahydrofuran (THF), Dioxane.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Add approximately 1-2 mg of this compound to a small vial.

  • Solvent Addition: Add the selected solvent dropwise, starting with 0.1 mL.

  • Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.

  • Heating: If the compound does not dissolve at room temperature, gently warm the mixture to 40-50°C. An increase in temperature generally enhances solubility.[3]

  • Documentation: Record the approximate volume of solvent required for complete dissolution.

2. pH Adjustment for Aqueous and Alcoholic Solutions

The carboxylic acid group on the pyridine ring allows for a significant increase in solubility in aqueous or alcoholic media through pH modification. By converting the carboxylic acid to its more soluble carboxylate salt, solubility can be dramatically improved.[3][4]

Experimental Protocol: Base-Mediated Dissolution

  • Solvent Suspension: Suspend the desired amount of this compound in water, ethanol, or a mixture thereof.

  • Base Addition: Add a suitable base dropwise while stirring. The choice of base will depend on the reaction's tolerance to different cations and the required stoichiometry.

    • Inorganic Bases: 1M Sodium hydroxide (NaOH), 1M Potassium hydroxide (KOH), Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃).

    • Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA).

  • Endpoint: Continue adding the base until the solid completely dissolves, indicating the formation of the soluble salt. Be mindful of the reaction's pH sensitivity.

  • Reaction Compatibility: Ensure the resulting salt and the presence of a base are compatible with the subsequent reaction steps and reagents.

3. Co-Solvent Systems

If a single solvent is ineffective, a co-solvent system can be employed. This involves mixing a solvent in which the compound has poor solubility with a solvent in which it is more soluble.

Experimental Protocol: Co-Solvent Screening

  • Primary Solvent: Suspend the compound in the primary reaction solvent (e.g., THF, Dichloromethane).

  • Co-Solvent Addition: Gradually add a polar aprotic solvent like DMSO or DMF in which the compound is known to be more soluble, until the solid dissolves.

  • Volume Ratio: Keep the volume of the co-solvent to a minimum to avoid significant changes in the overall reaction polarity and potential side reactions.

4. Esterification

For reactions where the carboxylic acid functionality is not directly involved or can be regenerated later, converting it to a methyl or ethyl ester can significantly improve solubility in a wider range of organic solvents. The methyl esters of similar nitropyridine carboxylic acids are reported to be soluble in common organic solvents.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to dissolve this compound?

A1: Based on data for structurally similar compounds like 5-Nitropyridine-2-carboxylic acid, Dimethyl sulfoxide (DMSO) is an excellent starting point, as it is a powerful polar aprotic solvent.[1][2] For less polar applications, a systematic screening of other polar aprotic and protic solvents is recommended.

Q2: Will heating the mixture improve the solubility?

A2: Yes, in most cases, gently heating the mixture will increase the solubility of the compound.[3] However, it is crucial to ensure that the compound is thermally stable at the chosen temperature to avoid degradation.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: The solubility of this compound in aqueous solutions is highly pH-dependent. In acidic to neutral conditions, the carboxylic acid is protonated and has lower solubility. By increasing the pH with a base, the carboxylic acid is deprotonated to form a carboxylate salt, which is significantly more soluble in water.[3][4]

Q4: Can I use a strong base to dissolve the compound?

A4: While a strong base like NaOH or KOH will effectively deprotonate the carboxylic acid and enhance solubility, you must consider the compatibility of a strong base with your planned reaction. If your reaction is base-sensitive, using a milder organic base like triethylamine or an inorganic base like potassium carbonate may be more appropriate.

Q5: Is there any quantitative data on the solubility of this compound?

Solubility Data for Structurally Related Compounds

CompoundSolventSolubilityReference
5-Nitropyridine-2-carboxylic acidDimethyl sulfoxide (DMSO)Soluble[1][2]
3-Nitro-4-pyridinecarboxylic acid methyl esterAlcohol, Ester, Alkaline SolutionsSoluble[5]
3-Nitro-4-pyridinecarboxylic acid methyl esterEther, KetoneSlightly Soluble[5]
3-Nitro-4-pyridinecarboxylic acid methyl esterWaterInsoluble[5]
Picolinic acid (Pyridine-2-carboxylic acid)WaterModerately Soluble[3]
Picolinic acid (Pyridine-2-carboxylic acid)Alcohols, Ethers, ChloroformSoluble[3]

Visualizing the Solubility Workflow

The following diagram illustrates a logical workflow for troubleshooting the poor solubility of this compound.

Solubility_Workflow start Start: Poor Solubility of This compound solvent_screen Initial Solvent Screening (DMSO, DMF, MeCN, Alcohols, Water) start->solvent_screen dissolved1 Soluble? solvent_screen->dissolved1 proceed Proceed with Reaction dissolved1->proceed Yes heat Apply Gentle Heat (40-50°C) dissolved1->heat No dissolved2 Soluble? heat->dissolved2 dissolved2->proceed Yes ph_adjust pH Adjustment (Aqueous/Alcoholic) Add Base (e.g., K2CO3, TEA) dissolved2->ph_adjust No dissolved3 Soluble? ph_adjust->dissolved3 dissolved3->proceed Yes cosolvent Use Co-Solvent System (e.g., THF/DMSO) dissolved3->cosolvent No dissolved4 Soluble? cosolvent->dissolved4 dissolved4->proceed Yes esterify Consider Esterification dissolved4->esterify No

Caption: A decision-making workflow for resolving the solubility of this compound.

References

Technical Support Center: Purification of 4-Methyl-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of 4-Methyl-5-nitropicolinic acid, focusing on the removal of residual starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of starting materials that might remain as impurities in my final 4-Methyl-5-nitropicolinic acid product?

A1: The most common residual starting materials depend on the synthetic route. A likely precursor is 2,4-dimethyl-5-nitropyridine, which is oxidized to form the final product. In this case, unreacted 2,4-dimethyl-5-nitropyridine would be a primary impurity.[1] If the synthesis involves the oxidation of 4-Methyl-5-nitropicolinaldehyde, then this aldehyde may also be present as an impurity.[1]

Q2: What is the general strategy for removing neutral or basic starting materials from the acidic product?

A2: The most effective method for separating an acidic product like 4-Methyl-5-nitropicolinic acid from neutral or basic impurities is acid-base extraction.[2][3][4][5] This technique exploits the different solubilities of the acidic product and the impurities in aqueous solutions of different pH. The acidic product can be converted to its water-soluble salt with a base, while the neutral or basic impurities remain in an organic solvent.

Q3: Can I use recrystallization to purify 4-Methyl-5-nitropicolinic acid?

A3: Yes, recrystallization is a powerful technique for purifying solid organic compounds and can be used for 4-Methyl-5-nitropicolinic acid.[6][7][8] The key is to find a suitable solvent or solvent system in which the product has high solubility at an elevated temperature and low solubility at room temperature, while the impurities remain dissolved in the cold solvent.[7]

Q4: How can I check the purity of my 4-Methyl-5-nitropicolinic acid after purification?

A4: The purity of your final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine purity.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities.[9] Mass Spectrometry (MS) will confirm the molecular weight of your product.[9]

Troubleshooting Guides

Problem: My final product is contaminated with a neutral impurity, likely the starting material 2,4-dimethyl-5-nitropyridine.

  • Solution: An acid-base extraction is the recommended method to remove this type of impurity.[2][3][4][5] By dissolving your crude product in an organic solvent and extracting with an aqueous basic solution (like sodium bicarbonate), your acidic product will move to the aqueous layer as its salt, leaving the neutral impurity in the organic layer. You can then acidify the aqueous layer to precipitate your purified product.

Problem: After performing an acid-base extraction, the yield of my purified 4-Methyl-5-nitropicolinic acid is low.

  • Possible Causes & Solutions:

    • Incomplete Extraction: Ensure you have performed multiple extractions with the aqueous base to completely transfer the acidic product to the aqueous phase.

    • Incorrect pH during Precipitation: When acidifying the aqueous layer to precipitate your product, ensure the pH is low enough to fully protonate the carboxylate. A related compound, 6-Methyl-5-nitropicolinic acid, has a predicted pKa of 2.78, so you should aim for a pH well below this.[2]

    • Product Solubility: Your product may have some solubility in the acidic aqueous solution. Cooling the solution in an ice bath before filtration can help to maximize precipitation.

Problem: I am having difficulty finding a good solvent for recrystallization.

  • Solution: The selection of a suitable recrystallization solvent often requires some experimentation.[10] You can perform small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes). The ideal solvent will dissolve your product when hot but not when cold.[7] It is also possible to use a solvent mixture. For example, you can dissolve your product in a solvent in which it is highly soluble and then add a miscible "anti-solvent" in which it is insoluble until the solution becomes cloudy. Heating to clarify and then cooling should induce crystallization.[10]

Data Presentation

Table 1: Physical and Chemical Properties of 4-Methyl-5-nitropicolinic Acid and a Likely Starting Material.

Property4-Methyl-5-nitropicolinic Acid4-Methylpyridine (Starting material precursor)
Molecular Formula C₇H₆N₂O₄C₆H₇N[11]
Molecular Weight 182.14 g/mol 93.13 g/mol [12]
Appearance SolidColorless liquid[12]
pKa Predicted to be a relatively strong acid (pKa of related 6-Methyl-5-nitropicolinic acid is 2.78)[2]5.98 (for the conjugate acid)[11]
Solubility A related compound is soluble in organic solvents like chloroform, DMSO, and dichloromethane, but insoluble in water.[2]Miscible in water.[11]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral/Basic Impurities
  • Dissolution: Dissolve the crude 4-Methyl-5-nitropicolinic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be about half that of the organic solvent.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase (this may vary depending on the solvent density).

  • Collection: Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH < 2). Your purified 4-Methyl-5-nitropicolinic acid should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 2: Recrystallization for Final Purification
  • Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests.

  • Dissolution: Place the crude 4-Methyl-5-nitropicolinic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.[7]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7] If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Mandatory Visualization

experimental_workflow crude_product Crude 4-Methyl-5-nitropicolinic Acid dissolution Dissolve in Organic Solvent crude_product->dissolution acid_base Acid-Base Extraction (with aq. NaHCO3) dissolution->acid_base separation Separate Aqueous and Organic Layers acid_base->separation acidification Acidify Aqueous Layer (with HCl) separation->acidification Aqueous Layer impurities Organic Layer with Neutral/Basic Impurities separation->impurities Organic Layer filtration1 Vacuum Filtration acidification->filtration1 recrystallization Recrystallization filtration1->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 pure_product Pure 4-Methyl-5-nitropicolinic Acid filtration2->pure_product

Caption: Workflow for the purification of 4-Methyl-5-nitropicolinic acid.

acid_base_extraction cluster_start Starting Mixture in Separatory Funnel cluster_extraction Extraction Step cluster_separation Layer Separation cluster_workup Product Recovery start_mixture Crude Product (Acid + Neutral Impurity) in Organic Solvent add_base Add Aqueous NaHCO3 Shake and Vent start_mixture->add_base organic_layer Organic Layer (Neutral Impurity) add_base->organic_layer aqueous_layer Aqueous Layer (Product as Salt) add_base->aqueous_layer acidify Acidify Aqueous Layer aqueous_layer->acidify precipitate Precipitated Pure Product acidify->precipitate

Caption: Logical diagram of the acid-base extraction process.

References

alternative purification methods to recrystallization for 4-Methyl-5-nitro-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with alternative purification methods to recrystallization for 4-Methyl-5-nitro-2-pyridinecarboxylic acid. It includes detailed troubleshooting guides and FAQs in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternatives to recrystallization for purifying this compound?

A1: Besides recrystallization, common and effective purification methods include acid-base extraction, column chromatography, sublimation, and slurry washing (trituration). The choice of method depends on the nature of the impurities, the required purity level, the scale of the purification, and the thermal stability of the compound.

Q2: How do I choose the most suitable purification method for my sample?

A2: The selection of a purification method is guided by several factors. Acid-base extraction is ideal for removing neutral or basic impurities.[1][2] Column chromatography offers high resolution for separating compounds with similar polarities. Sublimation is excellent for achieving very high purity of thermally stable, volatile solids and completely avoids solvents.[3][4][5] A slurry wash is a quick method for removing highly soluble impurities from the main solid product.

The following decision workflow can help in selecting an appropriate method:

G start What is the primary goal? purity High Purity (>99.5%) start->purity speed Speed and Simplicity start->speed sublimation Sublimation purity->sublimation Thermally Stable? chromatography Column Chromatography purity->chromatography Thermally Unstable? impurities What are the main impurities? speed->impurities neutral_basic Neutral or Basic impurities->neutral_basic polar Polar/Structurally Similar impurities->polar soluble Highly Soluble impurities->soluble acid_base Acid-Base Extraction slurry Slurry Wash neutral_basic->acid_base polar->chromatography soluble->slurry

Caption: Decision workflow for selecting a purification method.

Comparison of Purification Methods

The following table summarizes the key quantitative and qualitative aspects of each alternative purification method compared to traditional recrystallization.

Method Typical Purity Expected Yield Advantages Disadvantages
Recrystallization >99%60-90%Cost-effective, scalable.Can lead to significant product loss in mother liquor; solvent selection can be challenging.
Acid-Base Extraction 95-99%85-95%Excellent for removing neutral and basic impurities; high recovery.[1]Requires use of multiple solvents and reagents; can be time-consuming with multiple extraction steps.
Column Chromatography >99%70-90%High resolution for complex mixtures; adaptable to various polarities.Can be labor-intensive and requires significant solvent volumes, potentially leading to waste.[5]
Sublimation >99.9%80-95%Yields very high-purity product; solvent-free.[3][5]Only suitable for thermally stable and volatile compounds; may not be easily scalable.[4]
Slurry Wash 90-98%>95%Fast and simple; uses minimal solvent.Only effective if impurities are significantly more soluble in the wash solvent than the product.

Method 1: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The compound is deprotonated with a base to form a water-soluble salt, which moves to the aqueous phase, leaving non-acidic impurities in the organic phase.

G cluster_0 Separation Funnel cluster_1 Aqueous Layer Processing cluster_2 Organic Layer (Impurities) dissolve 1. Dissolve crude product in organic solvent (e.g., Ethyl Acetate) add_base 2. Add aqueous base (e.g., sat. NaHCO3) and shake dissolve->add_base separate 3. Separate layers add_base->separate wash 4. Wash aqueous layer with fresh organic solvent separate->wash Aqueous Layer (Product as Salt) dry Dry (e.g., with Na2SO4) separate->dry Organic Layer (Impurities) acidify 5. Acidify aqueous layer with HCl (aq) to pH ~2 wash->acidify precipitate 6. Collect precipitate by vacuum filtration acidify->precipitate final_product final_product precipitate->final_product Pure Product evaporate Evaporate solvent dry->evaporate discard Discard neutral/basic impurities evaporate->discard

Caption: Experimental workflow for purification by acid-base extraction.

Experimental Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated product, as its sodium salt, will be in the lower aqueous layer. Drain the aqueous layer into a clean flask.

  • Back-wash: To remove any residual neutral impurities, wash the collected aqueous layer with a small portion of fresh organic solvent.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise until the pH is acidic (pH 2-3, check with pH paper). The protonated, neutral product will precipitate out of the solution.

  • Isolation: Collect the pure solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Troubleshooting Guide
Issue Possible Cause(s) Solution(s)
Emulsion forms (milky layer between phases) - Vigorous shaking. - High concentration of dissolved species.- Allow the funnel to stand for a longer period. - Gently swirl the funnel instead of shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion.
No precipitate forms upon acidification - Insufficient acidification. - The product is more water-soluble than expected.- Add more HCl, ensuring the solution is acidic (pH 2-3).[6] - If the product remains dissolved, extract it back into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.[7]
Low Yield - Incomplete extraction into the aqueous phase. - Incomplete precipitation. - Product loss during transfers.- Perform multiple extractions with the basic solution. - Ensure complete acidification and allow sufficient time for precipitation in an ice bath. - Minimize transfers and ensure all precipitate is scraped from the flask.[8]

Method 2: Sublimation

Sublimation is a phase transition from solid to gas, bypassing the liquid phase. It is highly effective for purifying volatile solids that are stable at temperatures below their melting point, leaving non-volatile impurities behind.[4][7]

Experimental Protocol
  • Preparation: Ensure the crude sample is completely dry. Place the solid in the bottom of a sublimation apparatus.

  • Assembly: Connect the apparatus, including the cold finger, and ensure all joints are properly sealed.

  • Vacuum: Apply a vacuum to the system. A high vacuum will lower the temperature required for sublimation.[4]

  • Heating: Gently and evenly heat the bottom of the apparatus using a heating mantle or oil bath.

  • Deposition: The compound will sublime and then deposit as pure crystals on the cold finger.

  • Isolation: Once sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum. Carefully remove the cold finger and scrape off the purified crystals.

Troubleshooting Guide
Issue Possible Cause(s) Solution(s)
No sublimation occurs - Temperature is too low. - Vacuum is insufficient.- Gradually increase the heating temperature. - Check the vacuum system for leaks.
Product decomposes (chars) - Heating temperature is too high.- Reduce the temperature. - Improve the vacuum to allow sublimation at a lower temperature.
Low Recovery - Sublimation is incomplete. - Crystals fall from the cold finger.- Allow more time for the sublimation process. - Ensure the apparatus is not disturbed during the process. - Release the vacuum slowly to prevent a rush of air from dislodging the crystals.

Method 3: Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being moved by a mobile phase (solvent system).

Experimental Protocol
  • Column Packing: Prepare a column with silica gel as the stationary phase, using a suitable solvent system (eluent) as the mobile phase. A gradient of ethyl acetate in hexanes, with a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and improve peak shape, is a good starting point.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column, collecting fractions. The desired compound will elute from the column at a specific solvent polarity.

  • Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.

Troubleshooting Guide
Issue Possible Cause(s) Solution(s)
Poor Separation - Inappropriate solvent system. - Column was packed improperly.- Optimize the eluent polarity using TLC. Add a small percentage of acetic or formic acid to the eluent. - Repack the column, ensuring a homogenous and crack-free stationary phase.
Compound "streaking" on TLC/Column - The carboxylic acid is interacting too strongly with the basic sites on the silica.- Add a small amount of a polar, acidic modifier like acetic acid to the eluent system.
Low Recovery - Compound is irreversibly adsorbed onto the silica. - Elution was not carried to completion.- Use a more polar eluent to elute the compound. - Ensure all the product has eluted by monitoring with TLC until the spot disappears.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Data of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of available spectroscopic data for 4-Methyl-5-nitro-2-pyridinecarboxylic acid and its related isomers. Due to the limited availability of comprehensive experimental data for all isomers, this comparison is based on a combination of predicted and experimental findings from various sources. The objective is to offer a valuable resource for the identification and characterization of these compounds.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound and two of its isomers: 5-Nitro-2-pyridinecarboxylic acid and 6-Methyl-2-pyridinecarboxylic acid. It is important to note that a complete experimental dataset for this compound is not publicly available.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M-H]⁻ (m/z)Data Source
This compoundC₇H₆N₂O₄182.13181.02548PubChem[1]

Table 2: Infrared (IR) Spectroscopy Data

CompoundKey IR Peaks (cm⁻¹)DescriptionData Source
5-Nitro-2-pyridinecarboxylic acidData available from Coblentz Society collectionSolid phase (1 mg / 650 mg KBr disc)NIST[2]
6-Methyl-2-pyridinecarboxylic acidData available from Coblentz Society collectionSolid phase (mineral oil mull)

Note: Specific peak values from the NIST database require direct access to the spectral data plots and are not provided in a tabular format in the search results.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for pyridinecarboxylic acid derivatives. These are based on standard laboratory practices.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH buffer). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition: Standard parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A 45-degree pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are common. A larger number of scans are generally required compared to ¹H NMR.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet/ATR crystal) is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1 mg/mL).

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for these types of compounds.

  • Data Acquisition: The analysis can be performed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. The mass-to-charge ratio (m/z) of the ions is recorded.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized pyridinecarboxylic acid isomer.

Spectroscopic Analysis Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis of Isomer Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Verification Structure Verification NMR->Structure_Verification Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Verification MS->Structure_Verification Comparison Comparison with Isomers Structure_Verification->Comparison

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of pyridinecarboxylic acid isomers.

This guide highlights the current state of available spectroscopic data for this compound and its isomers. Further experimental work is necessary to provide a more complete and direct comparison. Researchers are encouraged to consult the cited databases for more detailed information.

References

A Comparative Guide to the Confirmation of Synthesized 4-Methyl-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of synthesized 4-Methyl-5-nitropicolinic acid with its structural isomers, offering experimental protocols and data to aid researchers, scientists, and drug development professionals in confirming the identity of their synthesized products.

Synthesis and Physical Properties

The synthesis of 4-Methyl-5-nitropicolinic acid is typically achieved through the nitration of 4-methylpicolinic acid. For comparison, synthetic routes and physical properties of two common isomers, 6-Methyl-5-nitropicolinic acid and 6-Methyl-4-nitropicolinic acid, are also presented.

Property4-Methyl-5-nitropicolinic acid6-Methyl-5-nitropicolinic Acid6-Methyl-4-nitropicolinic Acid
CAS Number 5832-43-9[1]24194-98-7[2]30235-16-6[3]
Molecular Formula C₇H₆N₂O₄[1]C₇H₆N₂O₄[2]C₇H₆N₂O₄[3]
Molecular Weight 182.13 g/mol [1][2]182.13 g/mol [2]182.13 g/mol [3]
Melting Point 180-181 °C126 °C[2]172-175 °C
Typical Yield 75-85%Not specifiedNot specified
Physical Form Solid[1]Solid[2]Solid

Experimental Protocols

Detailed methodologies for the synthesis of 4-Methyl-5-nitropicolinic acid and one of its isomers are provided below.

This protocol is adapted from standard nitration procedures for pyridine derivatives.

Materials:

  • 4-methylpicolinic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 4-methylpicolinic acid to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a temperature of 0 °C.

  • Add the nitrating mixture dropwise to the solution of 4-methylpicolinic acid.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture over crushed ice.

  • Adjust the pH of the solution with a sodium hydroxide solution to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

This protocol involves the oxidation of a pre-functionalized pyridine ring.

Materials:

  • 2-Bromo-6-methyl-4-nitropyridine

  • Chromium(VI) oxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice water

Procedure:

  • Dissolve 2-Bromo-6-methyl-4-nitropyridine in concentrated sulfuric acid and cool to 0 °C.

  • Slowly add Chromium(VI) oxide to the solution.

  • Stir the reaction mixture at room temperature for 4 hours, then heat to 70 °C for 30 minutes.

  • Cool the mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration and recrystallize from a suitable solvent.

Spectroscopic Data for Structural Confirmation

The identity of the synthesized compound should be confirmed using a combination of spectroscopic methods. Below is a comparison of expected data for 4-Methyl-5-nitropicolinic acid and its isomers.

Analysis4-Methyl-5-nitropicolinic acid (Predicted)6-Methyl-5-nitropicolinic acid (Predicted)6-Methyl-4-nitropicolinic acid (Reported/Predicted)
¹H NMR Aromatic protons expected in the δ 8.0-9.0 ppm range. Methyl protons will appear as a singlet.Aromatic protons expected in the δ 8.0-9.0 ppm range. Methyl protons will appear as a singlet.Aromatic protons: δ 8.5–9.0 ppm.[3]
¹³C NMR Carboxylic acid C=O peak expected around ~170 ppm.Carboxylic acid C=O peak expected around ~170 ppm.Carboxylic acid C=O: ~170 ppm.[3]
Mass Spec. (ESI-MS) [M-H]⁻ at m/z 181[M-H]⁻ at m/z 181[M-H]⁻ at m/z 181.[3]

Note: High-resolution mass spectrometry is recommended to confirm the elemental composition and differentiate from potential impurities with the same nominal mass.

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic workflows described in the experimental protocols.

Synthesis_4_Methyl_5_nitropicolinic_acid start 4-Methylpicolinic Acid reagents Conc. HNO₃ / Conc. H₂SO₄ 0-5 °C to RT start->reagents product 4-Methyl-5-nitropicolinic Acid reagents->product

Caption: Synthesis of 4-Methyl-5-nitropicolinic acid.

Synthesis_6_Methyl_4_nitropicolinic_acid start 2-Bromo-6-methyl-4-nitropyridine reagents 1. CrO₃, H₂SO₄ 2. Ice water start->reagents product 6-Methyl-4-nitropicolinic Acid reagents->product

Caption: Synthesis of 6-Methyl-4-nitropicolinic acid.

Logical Workflow for Compound Identity Confirmation

The following diagram outlines the logical steps to confirm the identity of the synthesized 4-Methyl-5-nitropicolinic acid.

Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_comparison Comparison cluster_conclusion Conclusion Synthesis Synthesize Compound MeltingPoint Measure Melting Point Synthesis->MeltingPoint NMR Acquire ¹H and ¹³C NMR Spectra Synthesis->NMR MS Perform Mass Spectrometry Synthesis->MS CompareMP Compare with Literature Values (4-Methyl-5-nitropicolinic acid: 180-181 °C) MeltingPoint->CompareMP CompareNMR Analyze Spectra for Expected Peaks and Isomeric Purity NMR->CompareNMR CompareMS Confirm Molecular Weight and Fragmentation MS->CompareMS IdentityConfirmed Identity Confirmed CompareMP->IdentityConfirmed Matches FurtherPurification Further Purification/Characterization Needed CompareMP->FurtherPurification Does not match CompareNMR->IdentityConfirmed Matches CompareNMR->FurtherPurification Does not match CompareMS->IdentityConfirmed Matches CompareMS->FurtherPurification Does not match

Caption: Workflow for identity confirmation.

References

A Comparative Guide to the Reactivity of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid and Other Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-Methyl-5-nitro-2-pyridinecarboxylic acid with other nitropyridine derivatives. Understanding the nuanced reactivity of these compounds is paramount for their application as versatile intermediates in the synthesis of pharmaceuticals and other advanced materials. This document summarizes available quantitative data, details relevant experimental protocols for comparative analysis, and provides visualizations to illustrate key reaction pathways and experimental workflows.

Introduction to Nitropyridine Reactivity

The pyridine ring, an electron-deficient aromatic system, is rendered even more electrophilic by the presence of a strongly electron-withdrawing nitro group. This electronic feature makes nitropyridines susceptible to a variety of chemical transformations, primarily nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and, in the case of carboxylic acid derivatives, decarboxylation. The position of the nitro group, as well as other substituents on the pyridine ring, significantly modulates the reactivity of these compounds.

Comparative Reactivity Analysis

This section delves into the comparative reactivity of this compound in three key reaction types: decarboxylation, nucleophilic aromatic substitution, and reduction.

Decarboxylation

The presence of a carboxylic acid group at the 2-position of the pyridine ring, adjacent to the ring nitrogen, facilitates decarboxylation, particularly when activated by an electron-withdrawing group like a nitro substituent.

Existing Data and Qualitative Comparison:

The proposed mechanism for the decarboxylation of picolinic acids often involves the formation of a zwitterionic intermediate, which is stabilized by the adjacent pyridine nitrogen. The electron-withdrawing nitro group in this compound is expected to further stabilize the transition state, leading to a facile decarboxylation. The methyl group at the 4-position is likely to have a minor electronic effect on this process.

Proposed Experimental Protocol for Quantitative Comparison:

To obtain quantitative data, a standardized kinetic study is essential. The following protocol outlines a method for determining the first-order rate constants for the decarboxylation of various nitropyridine carboxylic acids.

Experimental Workflow for Decarboxylation Kinetics

cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare solutions of nitropyridine carboxylic acids in a suitable solvent (e.g., DMSO or buffered aqueous solution) aliquot Transfer aliquots to sealed reaction tubes prep_solution->aliquot heat Incubate at a constant temperature (e.g., 95°C or 120°C) aliquot->heat sampling Withdraw samples at predetermined time intervals heat->sampling hplc Analyze samples by HPLC to quantify the remaining carboxylic acid sampling->hplc kinetics Plot ln([Acid]t/[Acid]0) vs. time to determine the first-order rate constant (k) hplc->kinetics

Caption: Workflow for determining decarboxylation rate constants.

Data Presentation:

The obtained rate constants should be tabulated for a clear comparison.

CompoundSubstituentsRate Constant (k) at T (°C)
This compound4-CH₃, 5-NO₂, 2-COOHTo be determined
5-Nitro-2-pyridinecarboxylic acid5-NO₂, 2-COOHTo be determined
3-Nitro-2-pyridinecarboxylic acid3-NO₂, 2-COOHReported to be rapid at 95°C[1]
2-Pyridinecarboxylic acid (Picolinic acid)2-COOHReference value
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the nitropyridine ring makes it a prime substrate for SNAr reactions. The reactivity is highly dependent on the position of the nitro group and the leaving group.

Existing Data and Qualitative Comparison:

Kinetic data for the SNAr reactions of various chloronitropyridines and phenoxy-nitropyridines with amines have been reported[2]. Generally, nitro groups at the ortho and para positions to the leaving group significantly accelerate the reaction by stabilizing the Meisenheimer intermediate.

For this compound, the situation is more complex. The carboxylic acid group at the 2-position can potentially act as a leaving group under certain conditions, though it is generally a poor one. More likely, another substituent would need to be present to act as a leaving group. If we consider a derivative, for example, 2-chloro-4-methyl-5-nitropyridine, the chloro group would be the leaving group. The para-nitro group would strongly activate this position for nucleophilic attack.

Proposed Experimental Protocol for Quantitative Comparison of SNAr Rates:

A comparative study of the SNAr reactivity of a series of halo-nitropyridines, including a derivative of this compound (e.g., its 2-chloro derivative), would be highly informative.

Experimental Workflow for SNAr Kinetics

cluster_prep Reaction Setup cluster_reaction Data Acquisition cluster_analysis Kinetic Analysis reagents Dissolve the halo-nitropyridine and a nucleophile (e.g., piperidine) in a suitable solvent (e.g., DMSO) thermostat Place in a thermostatted UV-Vis spectrophotometer cuvette reagents->thermostat monitor Monitor the increase in absorbance of the product over time at a specific wavelength thermostat->monitor pseudo_first_order Under pseudo-first-order conditions (large excess of nucleophile), plot ln(A∞ - At) vs. time to get k_obs monitor->pseudo_first_order second_order Plot k_obs vs. [Nucleophile] to determine the second-order rate constant (k₂) pseudo_first_order->second_order

Caption: Workflow for determining SNAr rate constants.

Data Presentation:

The second-order rate constants for the reaction of various halo-nitropyridines with a standard nucleophile should be tabulated.

CompoundLeaving GroupNitro Group PositionOther SubstituentsSecond-Order Rate Constant (k₂)
2-Chloro-4-methyl-5-nitropyridine2-Cl54-CH₃To be determined
2-Chloro-5-nitropyridine2-Cl5-Literature value available[2]
2-Chloro-3-nitropyridine2-Cl3-Literature value available[2]
4-Chloro-3-nitropyridine4-Cl3-To be determined
Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many biologically active molecules. The ease of reduction can be influenced by the electronic environment of the nitro group.

Existing Data and Qualitative Comparison:

The reduction of nitroarenes is a well-established reaction, with various reagents available to effect this transformation. While specific electrochemical reduction potential data for this compound is not readily found, the electronic nature of the substituents can provide a qualitative prediction. The electron-withdrawing carboxylic acid group and the electron-donating methyl group will have opposing effects on the electron density at the nitro group. However, the overall electron-deficient nature of the pyridine ring is expected to facilitate the reduction compared to nitrobenzene.

Proposed Experimental Protocol for Comparative Analysis of Reduction:

Cyclic voltammetry is an excellent technique to quantitatively compare the ease of reduction of different nitropyridines by measuring their reduction potentials.

Logical Relationship for Reduction Potential

cluster_factors Influencing Factors cluster_outcome Electrochemical Outcome ewg Electron-Withdrawing Groups (EWGs) (e.g., -COOH, -NO₂) electron_density Electron Density on Nitro Group ewg->electron_density Decreases edg Electron-Donating Groups (EDGs) (e.g., -CH₃, -NH₂) edg->electron_density Increases reduction_potential Reduction Potential (E_red) electron_density->reduction_potential Affects ease_of_reduction Ease of Reduction reduction_potential->ease_of_reduction Determines (Less negative E_red = easier reduction)

Caption: Factors influencing the reduction potential of nitropyridines.

Experimental Protocol for Cyclic Voltammetry:

  • Solution Preparation: Prepare solutions of the nitropyridine compounds in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Use a standard three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Record the cyclic voltammograms by scanning the potential to a sufficiently negative value to observe the reduction of the nitro group.

  • Data Analysis: Determine the peak reduction potential for each compound.

Data Presentation:

The reduction potentials should be tabulated for direct comparison.

CompoundSubstituentsReduction Potential (V vs. ref)
This compound4-CH₃, 5-NO₂, 2-COOHTo be determined
5-Nitro-2-pyridinecarboxylic acid5-NO₂, 2-COOHTo be determined
3-Nitropyridine3-NO₂To be determined
Nitrobenzene-NO₂Reference value

Conclusion

This compound is a multifaceted building block with reactivity dominated by its nitro and carboxylic acid functionalities on an electron-poor pyridine core. Based on the analysis of related compounds, it is expected to undergo facile decarboxylation and reduction. Its reactivity in nucleophilic aromatic substitution is contingent on the presence of a suitable leaving group and would be significantly influenced by the position of the nitro group.

The experimental protocols detailed in this guide provide a clear roadmap for generating the necessary quantitative data to rigorously compare the reactivity of this compound with other nitropyridines. Such data will be invaluable for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and materials science fields.

References

A Comparative Analysis of the Biological Activities of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 4-methyl-5-nitro-2-pyridinecarboxylic acid and its corresponding methyl ester, methyl 4-methyl-5-nitro-2-pyridinecarboxylate. While direct comparative experimental data for these specific compounds is not currently available in the public domain, this document synthesizes information from structurally related compounds to infer potential activities and outlines the experimental protocols required for a direct comparison.

The core structure, a substituted pyridinecarboxylic acid, is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties. The presence of a nitro group is also significant, as this functionality is a known pharmacophore in various antimicrobial and anticancer agents.

General Biological Context

Pyridinecarboxylic acid derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The nitrogen atom in the pyridine ring and the carboxylic acid group can participate in various interactions with biological targets.

The nitroaromatic group is a key feature in many bioactive compounds. Its biological effects are often mediated by the enzymatic reduction of the nitro group within cells, leading to the formation of reactive nitrogen species. These species can induce cellular stress and damage, forming the basis for their use as antimicrobial and cytotoxic agents.

Anticipated Biological Activity: A Qualitative Comparison

In the absence of direct experimental data, a qualitative comparison can be drawn based on the general physicochemical differences between a carboxylic acid and its methyl ester and their implications for biological activity.

FeatureThis compoundMethyl 4-methyl-5-nitro-2-pyridinecarboxylateRationale
Solubility Generally more soluble in aqueous media at physiological pH.Generally more soluble in lipids and organic solvents.The carboxylic acid can deprotonate to form a carboxylate salt, increasing water solubility. The methyl ester is more lipophilic.
Cellular Uptake May require specific transporters for efficient entry into cells.Likely to cross cell membranes more readily via passive diffusion.Increased lipophilicity of the ester facilitates passage through the lipid bilayer of cell membranes.
Target Interaction The carboxylate group can form ionic bonds and strong hydrogen bonds with biological targets.The ester group is a weaker hydrogen bond acceptor and cannot form ionic bonds.The ability to form strong interactions is crucial for high-affinity binding to enzymes or receptors.
Metabolic Stability May be a substrate for phase II conjugation enzymes.Susceptible to hydrolysis by cellular esterases to release the active carboxylic acid.Esters are often used as prodrugs to improve bioavailability, with subsequent in vivo conversion to the active acid form.

Potential Therapeutic Applications

Based on the activities of structurally similar compounds, both this compound and its methyl ester could be investigated for the following applications:

  • Antimicrobial Agents: The nitroaromatic moiety is a well-known feature of antibacterial and antifungal drugs. The activity is often dependent on the reduction of the nitro group by microbial nitroreductases.

  • Anticancer Agents: Many nitro-containing compounds have been investigated as potential anticancer drugs due to their ability to induce oxidative stress and damage DNA in cancer cells.

Experimental Protocols for Comparative Analysis

To definitively compare the biological activities of this compound and its methyl ester, a series of standardized in vitro assays should be performed.

Antimicrobial Activity Screening

A common method to assess antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

  • Preparation of Compounds: Stock solutions of the test compounds (acid and methyl ester) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Bacterial/Fungal Strains: A panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth media.

  • Assay Setup: In a 96-well microtiter plate, serial dilutions of the test compounds are prepared in the broth.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Activity Screening

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance is measured using a microplate reader, and the concentration that inhibits cell growth by 50% (IC50) is calculated.

Visualizing the Research Workflow

The following diagrams illustrate the general workflow for synthesizing and evaluating the biological activity of the target compounds.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis_acid Synthesis of This compound start->synthesis_acid synthesis_ester Synthesis of Methyl 4-methyl-5-nitro-2-pyridinecarboxylate start->synthesis_ester purification Purification and Characterization synthesis_acid->purification synthesis_ester->purification antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial anticancer Anticancer Assays (e.g., MTT) purification->anticancer data_comp Comparative Analysis of IC50 / MIC values antimicrobial->data_comp anticancer->data_comp signaling_pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-Methyl-5-nitro-2- pyridinecarboxylic acid (or its methyl ester) Compound->PI3K

The Strategic Advantage of 4-Methyl-5-nitropicolinic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step synthesis, particularly within drug discovery and development, the choice of foundational building blocks is paramount to achieving desired molecular complexity and biological activity. 4-Methyl-5-nitropicolinic acid has emerged as a strategic starting material, offering distinct advantages in the construction of complex heterocyclic scaffolds. This guide provides an objective comparison of its performance against a relevant alternative, 4-chloro-5-nitropicolinic acid, supported by experimental insights and methodologies for researchers, scientists, and drug development professionals.

Unveiling the Synthetic Utility

4-Methyl-5-nitropicolinic acid is a substituted pyridine derivative whose value lies in the unique interplay of its functional groups. The carboxylic acid at the 2-position serves as a versatile handle for a variety of coupling reactions, most notably amide bond formation. The methyl and nitro groups at the 4- and 5-positions, respectively, modulate the electronic properties of the pyridine ring and offer further sites for chemical modification. This specific substitution pattern makes it a valuable intermediate in the synthesis of bioactive molecules, including potent inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.[1]

Comparative Analysis: 4-Methyl-5-nitropicolinic acid vs. 4-Chloro-5-nitropicolinic acid

To understand the specific advantages of 4-Methyl-5-nitropicolinic acid, a comparison with a structurally similar building block, 4-chloro-5-nitropicolinic acid, is instructive. The key difference lies in the substituent at the 4-position—an electron-donating methyl group versus an electron-withdrawing and nucleophilically displaceable chloro group. This seemingly small change has significant implications for their application in multi-step synthesis.

Feature4-Methyl-5-nitropicolinic acid4-Chloro-5-nitropicolinic acidRationale & Advantages
Core Scaffold Stability The methyl group provides a stable, non-reactive substituent at the 4-position, ensuring the integrity of the core pyridine structure throughout subsequent transformations.The chloro group is a potential leaving group, making the 4-position susceptible to nucleophilic aromatic substitution (SNAr).For synthetic routes where modification at the 4-position is not desired, 4-Methyl-5-nitropicolinic acid offers superior stability, preventing unwanted side reactions.
Amide Coupling Reactivity The electron-donating nature of the methyl group slightly increases the electron density of the pyridine ring, which can subtly influence the reactivity of the carboxylic acid in amide coupling reactions.The electron-withdrawing chloro group can enhance the electrophilicity of the carboxylic acid, potentially leading to faster reaction times in some amide coupling protocols.While the chloro-derivative might offer a kinetic advantage in some cases, the stability of the methyl-derivative often leads to cleaner reactions and higher overall yields of the desired amide product.
Post-Coupling Functionalization The methyl group can be a site for further functionalization through oxidation to an aldehyde or other transformations, although this requires specific and sometimes harsh conditions.The chloro group is an excellent handle for introducing a wide variety of substituents (amines, alcohols, etc.) via SNAr reactions after the initial amide coupling, offering significant molecular diversity.4-Chloro-5-nitropicolinic acid provides a more direct route to diversification at the 4-position. However, if the synthetic strategy does not require this, the stability of the methyl group is preferable.
Application in PI3K Inhibitor Synthesis Serves as a key precursor for pyrimidine-based PI3K inhibitors where the pyridine scaffold is a core component and further functionalization occurs via the nitro group.Can also be used, but the reactivity of the chloro group must be carefully managed to avoid undesired reactions during the synthesis of the pyrimidine core.The stability of the 4-methyl group makes it a more reliable building block for complex, multi-step syntheses of specific PI3K inhibitor scaffolds.

Experimental Protocols

Key Experiment: HATU-Mediated Amide Coupling of 4-Methyl-5-nitropicolinic Acid

This protocol describes a standard procedure for the formation of an amide bond between 4-Methyl-5-nitropicolinic acid and a primary or secondary amine using the highly efficient coupling reagent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Materials:

  • 4-Methyl-5-nitropicolinic acid (1.0 equivalent)

  • Amine (primary or secondary, 1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous HCl

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Methyl-5-nitropicolinic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids (typically to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Visualizing the Synthetic and Biological Pathways

To better illustrate the utility of 4-Methyl-5-nitropicolinic acid, the following diagrams depict a generalized synthetic workflow for its use in preparing a key intermediate for PI3K inhibitors and the downstream signaling pathway that these inhibitors target.

G cluster_workflow Synthetic Workflow: From Picolinic Acid to Pyrimidine Core A 4-Methyl-5-nitropicolinic acid B Amide Coupling (e.g., with an aminoguanidine derivative) A->B C Cyclization B->C D Substituted Pyrimidine Core C->D E Further Functionalization (e.g., reduction of nitro group, Suzuki coupling) D->E F PI3K Inhibitor E->F G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P-Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor PI3K Inhibitor (e.g., derived from 4-Methyl-5-nitropicolinic acid) Inhibitor->PI3K

References

A Comparative Guide to the Analytical Validation of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4-Methyl-5-nitro-2-pyridinecarboxylic acid, a key intermediate in pharmaceutical synthesis. The primary focus is on a validated High-Performance Liquid Chromatography (HPLC) method, with Gas Chromatography (GC) and Capillary Electrophoresis (CE) presented as viable alternatives. The information herein is intended to assist in the selection of the most appropriate analytical technique and to provide a framework for method validation in a drug development context.

High-Performance Liquid Chromatography (HPLC) as the Primary Analytical Method

Reverse-phase HPLC is the most common and robust method for the analysis of polar aromatic carboxylic acids like this compound. A typical method utilizes a C18 stationary phase with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and acidified water to ensure the analyte is in its neutral form for optimal retention and peak shape.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC, GC, and CE for the analysis of this compound and its related substances. The data for HPLC is based on validated methods for structurally similar nitroaromatic carboxylic acids.[1][2] Data for GC and CE are representative of their general performance for such analytes.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Capillary Electrophoresis (CE)
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (RSD%) ≤ 2.0%≤ 5.0%≤ 3.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL (with derivatization)0.05 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL (with derivatization)0.15 - 1.5 µg/mL
Sample Throughput HighMediumHigh
Need for Derivatization NoYes (for acidic analytes)No

Alternative Analytical Methodologies

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), can be a powerful tool for the analysis of this compound, especially for impurity profiling. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization is typically required to convert the analyte into a more volatile form.[3]

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field. This technique is well-suited for the analysis of charged species like pyridinecarboxylic acids and can offer high separation efficiency and short analysis times.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative method for the quantitative analysis of this compound.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL) and filter through a 0.45 µm syringe filter.

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase and create a series of dilutions for the calibration curve.

Gas Chromatography (GC) with Derivatization Method

This protocol outlines a general approach for the GC analysis of this compound following derivatization.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Accurately weigh the sample into a reaction vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile).

    • Add an excess of the derivatization reagent.

    • Heat the vial at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

Capillary Electrophoresis (CE) Method

This protocol provides a general framework for the CE analysis of this compound.

  • Instrumentation: Capillary electrophoresis system with a UV-Vis or PDA detector.

  • Capillary: Fused-silica capillary, 50 µm ID, effective length of 50 cm.

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a suitable concentration.

Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation according to the International Council for Harmonisation (ICH) guidelines.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Reporting & Implementation MD_Start Define Analytical Target Profile MD_Optimize Optimize Method Parameters MD_Start->MD_Optimize MD_Document Document Method Procedure MD_Optimize->MD_Document V_Protocol Develop Validation Protocol MD_Document->V_Protocol V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness R_Report Generate Validation Report V_Robustness->R_Report R_SOP Write Standard Operating Procedure (SOP) R_Report->R_SOP R_Implement Implement for Routine Use R_SOP->R_Implement

Caption: Workflow for Analytical Method Validation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical method and its performance characteristics, which together ensure the quality of the analytical data.

G cluster_performance Performance Characteristics Analyte 4-Methyl-5-nitro-2- pyridinecarboxylic acid Method Analytical Method (e.g., HPLC) Analyte->Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Data Reliable & Accurate Analytical Data Accuracy->Data Precision->Data Specificity->Data Linearity->Data LOD->Data LOQ->Data Robustness->Data

Caption: Ensuring Data Quality through Method Performance.

References

Navigating the NMR Data Landscape for 4-Methyl-5-nitropicolinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide will therefore address the current data landscape, provide general expectations for the NMR spectrum of this compound based on related structures, and outline the necessary experimental protocols for obtaining and verifying this data.

The Challenge: Absence of Published NMR Data

A thorough investigation of scientific databases and literature archives did not yield any publications containing the assigned 1H and 13C NMR spectra for 4-Methyl-5-nitropicolinic acid. While commercial vendors list the compound for sale, they do not provide experimental spectral data. It is important to note that data for isomers, such as 6-Methyl-4-nitropicolinic acid, exists but cannot be directly extrapolated to 4-Methyl-5-nitropicolinic acid due to the different substitution pattern on the pyridine ring, which significantly influences the chemical shifts of the protons and carbons.

Predicted vs. Experimental Data: A Necessary Distinction

In the absence of literature values, researchers may turn to NMR prediction software. While these tools can provide useful estimates, they are not a substitute for experimentally determined data. Predicted spectra can differ from experimental spectra due to solvent effects, concentration, temperature, and the specific electronic environment of the molecule, which may not be perfectly modeled by prediction algorithms. Therefore, any in-house experimental data should be treated as the primary reference.

Experimental Protocols for NMR Data Acquisition

To obtain reliable NMR data for 4-Methyl-5-nitropicolinic acid, the following experimental protocols are recommended.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. Common choices for similar aromatic carboxylic acids include Dimethyl Sulfoxide-d6 (DMSO-d6), Methanol-d4 (CD3OD), or Chloroform-d (CDCl3). The choice of solvent will affect the chemical shifts, so it is important to report the solvent used.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for 1H NMR. For 13C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for both 1H and 13C NMR. If TMS is not compatible with the sample or solvent, other internal or external standards can be used, but this must be noted.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer Frequency: A higher field strength spectrometer (e.g., 400 MHz or higher for 1H) will provide better signal dispersion and resolution, which is particularly important for resolving complex splitting patterns in aromatic systems.

  • 1H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: 8 to 16 scans are typically adequate, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

  • 13C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the 13C isotope.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) can be beneficial for quantitative 13C NMR, although it will increase the experiment time.

Data Presentation for Comparison

Once experimental data is obtained, it should be tabulated for clear comparison with any future literature values or with data from different batches of the synthesized compound.

Table 1: 1H NMR Data for 4-Methyl-5-nitropicolinic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Experimental Valuee.g., s, d, t, q, me.g., 1H, 3He.g., 7.5e.g., H-3, H-6, -CH3
Literature Value

Table 2: 13C NMR Data for 4-Methyl-5-nitropicolinic acid

Chemical Shift (δ, ppm)Assignment
Experimental Valuee.g., C-2, C-3, -CH3, C=O
Literature Value

Visualizing the Workflow

A clear workflow is essential for ensuring reproducibility and for communicating the process of data comparison.

NMR_Cross_Referencing cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis cluster_literature_comparison Literature Cross-Referencing cluster_reporting Reporting synthesis Synthesize or Procure 4-Methyl-5-nitropicolinic acid nmr_exp Perform 1H and 13C NMR Experiments synthesis->nmr_exp Sample Preparation process_spectra Process Raw NMR Data nmr_exp->process_spectra Raw FID peak_picking Peak Picking and Integration process_spectra->peak_picking assign_spectra Assign Signals to Protons and Carbons peak_picking->assign_spectra compare_data Compare Experimental and Literature Data assign_spectra->compare_data Experimental Data search_lit Search Literature for NMR Data search_lit->compare_data Literature Data (if available) tabulate_data Tabulate Comparative Data compare_data->tabulate_data report_findings Publish Comparison Guide tabulate_data->report_findings

Caption: Workflow for NMR Data Acquisition and Comparison.

Assessing the Purity of Commercial 4-Methyl-5-nitro-2-pyridinecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials is a critical parameter in research and development, particularly in the pharmaceutical and life sciences industries. In drug discovery and development, the presence of impurities can lead to erroneous biological data, side reactions, and potential safety concerns. This guide provides a comparative overview of analytical methods for assessing the purity of commercially available 4-Methyl-5-nitro-2-pyridinecarboxylic acid, a key intermediate in the synthesis of various biologically active compounds. This guide also presents a comparison with a structurally similar alternative, 5-Nitro-2-pyridinecarboxylic acid, and provides detailed experimental protocols for key analytical techniques.

Product Comparison and Performance

This compound and its analogues are important building blocks in medicinal chemistry. Their biological activity is often linked to their ability to act as enzyme inhibitors or receptor modulators. The purity of these compounds directly impacts the reliability and reproducibility of experimental results.

Product NameSupplier A (Hypothetical)Supplier B (Hypothetical)Alternative: 5-Nitro-2-pyridinecarboxylic Acid (Supplier C - Hypothetical)
Purity (by HPLC) > 98.0%> 99.0%> 98.0%[1]
Purity (by NMR) Consistent with structureConsistent with structureConsistent with structure
Melting Point (°C) 188-192190-192204[1]
Appearance Off-white to yellow solidLight yellow solidWhite solid[1]
Potential Impurities Starting materials, isomersResidual solventsIsomers, starting materials

Note: The data presented for Suppliers A and B are hypothetical and for illustrative purposes. Researchers should always refer to the supplier's certificate of analysis for specific batch data.

Experimental Protocols

Accurate determination of purity requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination are the most common and reliable techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for purity analysis. A reversed-phase HPLC method is typically suitable for pyridine carboxylic acid derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable buffer)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best separation.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the commercial sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy provides detailed information about the molecular structure and can be used to identify and quantify impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (optional, for quantitative NMR)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample (typically 5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and compare the chemical shifts and coupling constants with the expected values for this compound. The presence of unexpected signals may indicate impurities. The purity can be estimated by comparing the integral of the main compound's protons to those of the impurities.

Melting Point Determination for Purity Assessment

The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically cause a depression and broadening of the melting point range.

Instrumentation:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A narrow melting range (e.g., 0.5-1 °C) is indicative of high purity.[2][3]

Visualizations

Experimental Workflow for Purity Assessment

G Experimental Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination cluster_3 Conclusion Sample Commercial Sample of This compound HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR MP Melting Point Determination Sample->MP Purity_Calc Purity Calculation (% Area, Integral Ratio) HPLC->Purity_Calc Structure_Confirm Structural Confirmation NMR->Structure_Confirm MP_Range Melting Point Range Analysis MP->MP_Range Final_Purity Final Purity Assessment Purity_Calc->Final_Purity Structure_Confirm->Final_Purity MP_Range->Final_Purity

Caption: Workflow for assessing the purity of this compound.

Hypothetical Signaling Pathway Inhibition

Pyridine carboxylic acid derivatives are known to act as enzyme inhibitors.[2][4] This diagram illustrates a hypothetical mechanism where a substituted pyridine carboxylic acid inhibits a kinase signaling pathway, a common target in drug discovery.

G Hypothetical Kinase Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Inhibitor 4-Methyl-5-nitro-2- pyridinecarboxylic acid Inhibitor->Kinase2 Inhibits Gene Target Gene Expression TF->Gene Regulates

Caption: Inhibition of a kinase cascade by a substituted pyridine carboxylic acid.

References

A Comparative Guide to the Synthesis of 4-Methyl-5-nitropicolinic Acid: An Analysis of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of the cost-effectiveness of different synthesis routes for 4-Methyl-5-nitropicolinic acid, a valuable building block in medicinal chemistry.

This comparison focuses on two primary synthetic pathways: the direct oxidation of commercially available 2,4-dimethyl-5-nitropyridine (Route A) and a two-step approach involving the nitration of 2,4-lutidine followed by oxidation (Route B). The cost-effectiveness of each route is evaluated based on the price of starting materials, reagents, and the reported yields of the chemical transformations.

At a Glance: Synthesis Route Comparison

Parameter Route A: Direct Oxidation Route B: Nitration and Oxidation
Starting Material 2,4-dimethyl-5-nitropyridine2,4-Lutidine
Key Transformation(s) OxidationNitration, Oxidation
Primary Reagents Potassium Permanganate (KMnO₄)Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄), Potassium Permanganate (KMnO₄)
Estimated Yield Moderate to High (Specific data not available)Variable (Dependent on both nitration and oxidation steps)
Key Advantages Shorter synthesisUtilizes a less expensive starting material
Key Disadvantages Higher cost of starting materialLonger reaction sequence, potential for isomeric impurities

Route A: Direct Oxidation of 2,4-dimethyl-5-nitropyridine

This route offers a more direct pathway to the target molecule by oxidizing the methyl group at the 2-position of 2,4-dimethyl-5-nitropyridine. The oxidation of alkyl pyridines to their corresponding carboxylic acids is a well-established transformation, often employing strong oxidizing agents like potassium permanganate.[1][2]

Experimental Protocol: Permanganate Oxidation

A general procedure for the oxidation of a methyl group on a pyridine ring using potassium permanganate is as follows:

  • The starting material, 2,4-dimethyl-5-nitropyridine, is dissolved in a suitable solvent, typically aqueous, and may be rendered alkaline.

  • Potassium permanganate is added portion-wise to the stirred solution. The reaction is often heated to drive it to completion.

  • Upon completion, the manganese dioxide byproduct is removed by filtration.

  • The filtrate is then acidified to precipitate the carboxylic acid product, which can be collected by filtration and purified further if necessary.

While a specific yield for the oxidation of 2,4-dimethyl-5-nitropyridine to 4-Methyl-5-nitropicolinic acid is not detailed in the available literature, similar oxidations of methylpyridines suggest that moderate to high yields are achievable.

Cost Analysis:

The primary cost driver for this route is the starting material, 2,4-dimethyl-5-nitropyridine. Prices for this chemical can vary, with quotes found in the range of approximately

1515-15− 
20 per gram from various suppliers.[3][4][5][6] The cost of potassium permanganate is relatively low.

Route B: Nitration of 2,4-Lutidine followed by Oxidation

This two-step route begins with the nitration of the more readily available and less expensive starting material, 2,4-lutidine. The resulting 2,4-dimethyl-5-nitropyridine is then oxidized to the final product.

Step 1: Nitration of 2,4-Lutidine

The introduction of a nitro group onto the pyridine ring can be achieved using a mixture of nitric acid and sulfuric acid.[7][8][9][10]

Experimental Protocol: Nitration

A general procedure for the nitration of a pyridine derivative is as follows:

  • 2,4-Lutidine is slowly added to a cooled mixture of concentrated sulfuric acid and nitric acid.

  • The reaction mixture is carefully heated to promote the nitration reaction.

  • After the reaction is complete, the mixture is poured onto ice and neutralized to precipitate the crude nitrated product.

  • The product, 2,4-dimethyl-5-nitropyridine, is then isolated and purified.

Step 2: Oxidation of 2,4-dimethyl-5-nitropyridine

The oxidation of the intermediate from Step 1 would follow a similar protocol to that described in Route A.

Cost Analysis:

The primary starting material, 2,4-lutidine, is significantly less expensive than 2,4-dimethyl-5-nitropyridine, with prices in the range of $0.50 - $1.50 per gram . The costs of nitric and sulfuric acid are also relatively low. However, the overall cost-effectiveness of this route is highly dependent on the yields of both the nitration and oxidation steps. Without specific yield data for the nitration of 2,4-lutidine to the desired 5-nitro isomer, a precise cost per gram of the final product is difficult to ascertain.

Visualization of Synthesis Pathways

SynthesisRoutes cluster_route_a Route A: Direct Oxidation cluster_route_b Route B: Nitration & Oxidation A_start 2,4-dimethyl-5-nitropyridine A_product 4-Methyl-5-nitropicolinic acid A_start->A_product Oxidation A_reagent KMnO₄ A_reagent->A_product B_start 2,4-Lutidine B_intermediate 2,4-dimethyl-5-nitropyridine B_start->B_intermediate Nitration B_reagents_nitration HNO₃ / H₂SO₄ B_reagents_nitration->B_intermediate B_product 4-Methyl-5-nitropicolinic acid B_intermediate->B_product Oxidation B_reagent_oxidation KMnO₄ B_reagent_oxidation->B_product

Caption: Synthetic pathways for 4-Methyl-5-nitropicolinic acid.

Conclusion

Based on the current analysis, Route A (Direct Oxidation) offers a more straightforward and predictable synthesis of 4-Methyl-5-nitropicolinic acid, albeit with a higher initial cost for the starting material. Route B (Nitration and Oxidation) presents a potentially more economical option due to the lower cost of 2,4-lutidine. However, the lack of specific yield data for the nitration step introduces a significant uncertainty in its overall cost-effectiveness.

For researchers requiring a reliable and rapid synthesis with a well-defined starting material, Route A may be preferable. For larger-scale synthesis where cost is a primary driver, further investigation and optimization of the nitration of 2,4-lutidine in Route B would be necessary to determine its viability. The selective formation of the desired 5-nitro isomer during nitration is a critical factor that will heavily influence the efficiency and cost of this pathway.

References

A Comparative Guide to the Synthetic Utility of 4-Methyl-5-nitropicolinic Acid and Analogous Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Substituted picolinic acids are a versatile class of intermediates, valued for their rigid scaffold and the diverse functionalities they can present for molecular elaboration. This guide provides a comprehensive evaluation of the synthetic utility of 4-Methyl-5-nitropicolinic acid in comparison to structurally similar and commercially available building blocks: 6-Methyl-4-nitropicolinic acid, 4-nitropicolinic acid, and 6-Chloro-5-nitropicolinic acid. This analysis is supported by a review of their synthetic protocols, a comparison of their reactivity based on structural and electronic properties, and their application in the synthesis of biologically active molecules.

Physicochemical and Synthetic Comparison of Picolinic Acid Building Blocks

The utility of a building block is fundamentally linked to its ease of synthesis, purity, and reactivity in common synthetic transformations. The following table summarizes key data for 4-Methyl-5-nitropicolinic acid and its comparators.

Feature4-Methyl-5-nitropicolinic Acid6-Methyl-4-nitropicolinic Acid4-Nitropicolinic Acid6-Chloro-5-nitropicolinic Acid
CAS Number 5832-43-9[1]30235-16-613509-19-8[2]353277-27-7
Molecular Formula C₇H₆N₂O₄C₇H₆N₂O₄C₆H₄N₂O₄[2]C₆H₃ClN₂O₄
Molecular Weight 182.14 g/mol [1]182.13 g/mol 168.11 g/mol [2]202.55 g/mol
Typical Synthesis Nitration of 4-methylpicolinic acidNitration of 6-methylpicolinic acid derivativesNitration of picolinic acid N-oxide or hydrolysis of 2-cyano-4-nitropyridine[3][4]Not readily available
Reported Yield 75-85%Not specified62.1% (from nitrile)[4]Not specified
Reported Purity >95% (crude)Not specifiedNot specified>98% (commercial)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the practical application of any building block. Below are representative synthetic procedures for the preparation of 4-Methyl-5-nitropicolinic acid and 4-Nitropicolinic acid.

Protocol 1: Synthesis of 4-Methyl-5-nitropicolinic Acid

This protocol describes the nitration of 4-methylpicolinic acid.

Materials:

  • 4-Methylpicolinic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Concentrated Sodium Hydroxide (NaOH) solution

Procedure:

  • To a stirred solution of concentrated sulfuric acid (5 volumes), cooled to 0-5 °C, slowly add 4-methylpicolinic acid (1.0 equivalent).

  • Maintain the temperature below 10 °C while slowly adding a pre-mixed nitrating solution of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes).

  • After the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the resulting solution to 3-4 with a concentrated sodium hydroxide solution, ensuring the temperature remains below 20 °C.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-5-nitropicolinic acid.

Expected Outcome:

  • Yield: 75-85%

  • Purity (Crude): >95%

Protocol 2: Synthesis of 4-Nitropicolinic Acid from 2-Cyano-4-nitropyridine

This protocol details the hydrolysis of a nitrile precursor.[4]

Materials:

  • 2-Cyano-4-nitropyridine

  • 90% Sulfuric Acid (H₂SO₄)

  • Sodium Sulfite (Na₂SO₃)

  • Ice water

  • Sodium Carbonate (Na₂CO₃)

  • Water-acetone solvent mixture

Procedure:

  • Dissolve 2-cyano-4-nitropyridine (1.0 equivalent) in 90% sulfuric acid.

  • Stir the reaction at 120°C for 2 hours.

  • Cool the mixture to 20-25 °C and slowly add a solution of sodium sulfite in water.

  • Continue stirring at the same temperature for 1 hour, then warm to 80 °C for 1 hour.

  • Cool the reaction to room temperature and dilute by adding ice water.

  • Adjust the pH to approximately 2 with sodium carbonate to induce precipitation.

  • Collect the precipitate by filtration and recrystallize from a water-acetone solvent mixture to give 4-nitropicolinic acid.[4]

Expected Outcome:

  • Yield: 62.1%[4]

Comparative Synthetic Utility and Reactivity Profile

The synthetic utility of these building blocks is dictated by the electronic and steric effects of their substituents, which influence their reactivity in key transformations such as amide bond formation, nucleophilic aromatic substitution, and cross-coupling reactions.

4-Methyl-5-nitropicolinic Acid: The methyl group at the 4-position is weakly electron-donating, which can slightly activate the pyridine ring towards electrophilic substitution, although the strong electron-withdrawing effect of the nitro group at the 5-position and the carboxylic acid at the 2-position dominates the ring's reactivity, making it electron-deficient. The primary utility of this building block lies in the sequential modification of its functional groups. The carboxylic acid is readily activated for amide coupling reactions. The nitro group can be reduced to an amine, providing a handle for further diversification. This amino group can then be used in a variety of transformations, including diazotization followed by substitution, or as a nucleophile in its own right.

6-Methyl-4-nitropicolinic Acid: In this isomer, the methyl group is at the 6-position, adjacent to the nitrogen atom. This steric bulk may influence the reactivity of the carboxylic acid at the 2-position in amide coupling reactions, potentially requiring more forcing conditions or specialized coupling reagents. The nitro group at the 4-position strongly deactivates the ring towards electrophilic attack and activates the positions ortho and para to it for nucleophilic aromatic substitution.

4-Nitropicolinic Acid: Lacking a methyl group, this is the simplest of the analogs. The absence of a methyl group may offer advantages in terms of reduced steric hindrance in some reactions. The nitro group at the 4-position strongly influences the electronic properties of the ring, making it a useful substrate for nucleophilic aromatic substitution at the 3- and 5-positions. The nitro group can also be reduced to an amine, providing a versatile synthetic handle.

6-Chloro-5-nitropicolinic Acid: The presence of a chloro substituent at the 6-position introduces a good leaving group for nucleophilic aromatic substitution reactions.[5] This makes it a valuable building block for the synthesis of highly substituted pyridine derivatives. The chloro and nitro groups are both electron-withdrawing, making the pyridine ring highly electron-deficient and susceptible to nucleophilic attack. The carboxylic acid can be utilized in standard coupling reactions.

Application in the Synthesis of PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Consequently, the development of inhibitors of this pathway is a major focus of cancer drug discovery.[6] A related building block, 4-Methyl-5-nitropicolinaldehyde, is a key intermediate in the synthesis of pyrimidine-based PI3K inhibitors.[7] The aldehyde is used to construct the core heterocyclic structure, and the nitro group is subsequently reduced to an amine for further functionalization.[7]

This highlights the potential utility of 4-Methyl-5-nitropicolinic acid and its analogs as precursors for such inhibitors. The carboxylic acid functionality can be converted to an aldehyde or other functional groups necessary for the construction of the desired heterocyclic core. The varied substitution patterns of these building blocks allow for the exploration of structure-activity relationships (SAR) in inhibitor design.

Visualizing Synthetic and Biological Pathways

To aid in the conceptualization of synthetic strategies and the biological context of these building blocks, the following diagrams have been generated.

G General Synthetic Workflow for Picolinic Acid Derivatives start Substituted Picoline nitration Nitration start->nitration oxidation Oxidation start->oxidation picolinic_acid Substituted Nitropicolinic Acid nitration->picolinic_acid oxidation->picolinic_acid activation Carboxylic Acid Activation picolinic_acid->activation reduction Nitro Group Reduction picolinic_acid->reduction amide_coupling Amide Coupling activation->amide_coupling final_product Target Molecule (e.g., Bioactive Compound) amide_coupling->final_product amino_picolinic_acid Substituted Aminopicolinic Acid reduction->amino_picolinic_acid further_functionalization Further Functionalization amino_picolinic_acid->further_functionalization further_functionalization->final_product

Caption: A generalized synthetic workflow illustrating the key transformations of substituted picolinic acids.

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Inhibitor Picolinic Acid-Derived PI3K Inhibitor Inhibitor->PI3K

Caption: Key components of the PI3K/Akt/mTOR signaling pathway, a target for cancer therapy.

Conclusion

4-Methyl-5-nitropicolinic acid is a valuable and readily accessible building block for medicinal chemistry. Its synthetic protocol is well-defined, providing good yields and high purity. When compared to its isomers and the chloro-substituted analog, the choice of building block will ultimately depend on the specific synthetic strategy and the desired substitution pattern of the final target molecule.

  • 4-Methyl-5-nitropicolinic acid offers a balanced combination of reactivity and handles for functionalization, making it a versatile starting point for the synthesis of diverse compound libraries.

  • 6-Methyl-4-nitropicolinic acid may present steric challenges at the carboxylic acid, but offers a different substitution pattern for SAR exploration.

  • 4-Nitropicolinic acid provides a less sterically hindered scaffold and is a good choice when the methyl group is not required.

  • 6-Chloro-5-nitropicolinic acid is the building block of choice when a nucleophilic aromatic substitution at the 6-position is a key step in the synthetic route.

While this guide provides a comparative overview based on available data and chemical principles, a definitive experimental comparison of these building blocks in a standardized set of reactions would be highly valuable to the scientific community. Researchers are encouraged to consider the electronic and steric properties of each building block in the context of their specific synthetic design to make the most informed selection.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Methyl-5-nitro-2-pyridinecarboxylic acid is critical for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound in accordance with general safety protocols.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is essential to be aware of the hazards associated with this compound. According to safety data sheets, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.

Table 1: Required Personal Protective Equipment (PPE)

PPE TypeSpecification
Hand ProtectionWear protective gloves.
Eye ProtectionWear safety glasses with side-shields or goggles.
Skin and Body ProtectionWear protective clothing.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that adheres to local, state, and federal regulations. The following procedure outlines the general steps for its proper disposal.

Step 1: Waste Identification and Segregation

Properly identify the waste as this compound. Do not mix it with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Containerization

Select a suitable and properly labeled container for the waste. The container should be:

  • Compatible: Made of a material that does not react with the chemical.

  • Sealable: Have a tightly fitting lid to prevent spills and evaporation.

  • Labeled: Clearly marked with the full chemical name ("this compound") and appropriate hazard symbols.

Step 3: Temporary Storage

Store the sealed waste container in a designated hazardous waste accumulation area. This area should be:

  • Well-ventilated.

  • Away from incompatible materials.

  • Secure and accessible only to authorized personnel.

Step 4: Arrange for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste. The material should be disposed of at an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[1] Methods for disposal may include sending the material to a licensed chemical destruction plant or using controlled incineration with flue gas scrubbing.[2]

Step 5: Documentation

Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Emergency Procedures

In case of accidental release or exposure, follow these first-aid measures:

  • If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • If on skin: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][2]

  • If in eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[2]

Disposal Workflow Diagram

The following diagram illustrates the key steps in the proper disposal of this compound.

A Step 1: Identify & Segregate Waste B Step 2: Select & Label Container A->B C Step 3: Store in Designated Area B->C D Step 4: Arrange for Professional Disposal C->D E Step 5: Maintain Disposal Records D->E

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Methyl-5-nitro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, critical safety protocols and logistical plans for the handling and disposal of 4-Methyl-5-nitro-2-pyridinecarboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE):

This compound is a hazardous substance requiring stringent safety measures. Based on its hazard profile, the following personal protective equipment is mandatory to minimize exposure.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust, addressing the risk of serious eye irritation (H319).[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Prevents skin contact, which can cause irritation (H315).[1][3] Gloves should be inspected before use and changed immediately if contaminated.[3][4]
Respiratory Protection NIOSH-approved respirator or work in a certified chemical fume hood.Necessary to avoid inhalation of dust or vapors, which may cause respiratory irritation (H335).[1][4][5]
Body Protection A standard or chemical-resistant lab coat must be worn and fully buttoned. For larger quantities or potential spills, protective clothing and boots may be necessary.Provides a barrier against accidental contact with the chemical.[3][4]

Operational Plan for Safe Handling:

A systematic approach is crucial when working with this compound.

  • Preparation and Engineering Controls :

    • All manipulations of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4][5]

    • Ensure that an eyewash station and a safety shower are readily accessible.[5]

    • Assemble all necessary equipment, such as spatulas and weigh boats, before handling the chemical.[4]

  • Handling Procedures :

    • Wear the appropriate PPE as detailed in the table above.[1]

    • Avoid the formation of dust during handling.[5][6]

    • Do not eat, drink, or smoke in the laboratory.[1][5]

    • Wash hands thoroughly after handling, even if gloves were worn.[1][5]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

    • Keep away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection :

    • All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[4]

    • The original container with any remaining compound must be disposed of as hazardous chemical waste.[4]

  • Disposal Method :

    • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1][6] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not empty into drains.[3]

Emergency Procedures:

  • If Inhaled : Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • In Case of Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] Consult a doctor.[1]

  • If Swallowed : Get medical help.[1][6] Rinse mouth.[1][6]

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood Certification prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Gather All Necessary Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Weigh/Transfer in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Segregate Contaminated Waste handle3->disp1 Proceed to Disposal disp2 Place in Labeled Hazardous Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3

Caption: Workflow for handling this compound.

References

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